molecular formula C15H12O4 B1678385 (+)-Pinocembrin CAS No. 480-39-7

(+)-Pinocembrin

Número de catálogo: B1678385
Número CAS: 480-39-7
Peso molecular: 256.25 g/mol
Clave InChI: URFCJEUYXNAHFI-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pinocembrin (5,7-Dihydroxyflavanone) is a natural flavonoid compound extensively investigated for its multifaceted pharmacological potential. It is prominently found in propolis, honey, ginger roots, and a variety of plants . Its significant research value lies in its notable neuroprotective properties. Studies demonstrate that Pinocembrin can protect the neurovascular unit, reduce cerebral infarct areas, alleviate cerebral edema, and improve neurobehavioral scores in models of cerebral ischemia, making it a promising candidate for stroke research . Its efficacy is linked to multiple mechanisms, including the reduction of reactive oxygen species, protection of the blood-brain barrier, modulation of mitochondrial function, and regulation of apoptosis, partly through activating the Erk1/2-Nrf2 pathway . Beyond neuroprotection, Pinocembrin exhibits robust anti-inflammatory activity by attenuating the production of prostaglandin E2 and pro-inflammatory cytokines via suppression of NF-κB and MAPK pathways . It also possesses antimicrobial properties, with research showing activity against Gram-positive bacteria and Campylobacter jejuni by disrupting membrane integrity . Furthermore, it has shown potential in research related to anti-fibrosis and certain cancer models . Given its versatile bioactivity and favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, Pinocembrin is a valuable tool for pharmacological and biochemical research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCJEUYXNAHFI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075412
Record name (+)-Pinocembrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-39-7
Record name (+)-Pinocembrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinocembrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pinocembrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINOCEMBRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 193 °C
Record name Pinocembrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(+)-Pinocembrin natural sources and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Pinocembrin

Introduction

This compound, a flavonoid of the flavanone class, has garnered significant attention within the scientific community for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] This potential as a therapeutic agent has driven research into its natural origins and the development of efficient methods for its extraction and purification. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support researchers, scientists, and drug development professionals in their work with this promising natural compound.

Natural Sources of this compound

This compound is distributed across a variety of natural sources, including numerous plant families, as well as in bee products like honey and propolis.[1][3] Propolis, a resinous mixture produced by honeybees, is a particularly rich source. The concentration of pinocembrin can vary significantly depending on the geographical location, the specific plant species, and the part of the plant being analyzed.

Plant Sources

Pinocembrin has been isolated from a diverse range of plant species. Key families and species known to contain pinocembrin are detailed in Table 1. The highest concentrations in plants are often found in the leaves, roots, and heartwood. Several species of Eucalyptus have been identified as potent sources, with concentrations reaching up to 18 mg per gram of dry leaf weight in Eucalyptus preissiana.

Bee Products

Propolis and honey are significant non-plant sources of pinocembrin. Propolis, in particular, can have a high pinocembrin content, which contributes to its recognized biological activities. The composition of propolis, and thus its pinocembrin content, is highly dependent on the local flora from which the bees collect the resin.

Table 1: Natural Sources and Concentration of this compound

Source Category Scientific Name / Common Name Part Used Pinocembrin Concentration / Yield Reference(s)
Plants Eucalyptus preissianaLeaves15 - 18 mg/g DW
Eucalyptus stellulataLeaves2 mg/g DW
Eucalyptus sieberiLeaves3.3 mg/g
Eucalyptus fraxinoidesLeaves2.4 mg/g
Artocarpus odoratissimusRootIsolated, quantitative yield not specified
Alpinia muticaRhizomesIsolated, quantitative yield not specified
Glycyrrhiza glabra (Licorice)Epigeal partMain flavonoid component
Litchi chinensis (Litchi)SeedsIsolated, quantitative yield not specified
Piperaceae family (e.g., Piper sp.)-Identified as a rich source
Lauraceae family-Identified as a source
Asteraceae family-Identified as a source
Bee Products Propolis (Mexican Brown)Raw Propolis1.53 g - 2.44 g from 43.8 g - 80.0 g of extract
Propolis (general)Raw PropolisAverage of 10% mentioned in some studies
Honey (Swiss)Honey2 - 3 ppm

DW: Dry Weight

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and purification. The choice of methodology can significantly impact the yield and purity of the final compound. An overview of common techniques is provided in Table 2.

Table 2: Summary of Isolation and Purification Techniques for this compound

Raw Material Extraction Method Purification Method(s) Reported Outcome Reference(s)
Eucalyptus sieberi LeavesMaceration with methanolNot specifiedIsolation of pinocembrin
Eucalyptus LeavesUltrasonic Assisted Extraction (USE) with methanolNot specifiedHigher yield compared to maceration at room temp
Mexican PropolisMaceration with 96% ethanolVacuum Liquid Chromatography (VLC) over silica gelHigh yield of pinocembrin (e.g., 2.44 g from 80.0 g extract)
Artocarpus odoratissimus RootsNot specifiedVarious chromatographic methodsIsolation of pinocembrin and pinostrobin
Poplar-type PropolisMaceration, UAE, Microwave Assisted Extraction (MAE)Not specifiedUAE showed highest efficiency and selectivity

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the isolation, purification, and quantification of this compound.

Protocol for Ultrasonic-Assisted Extraction (UAE) from Plant Material

This protocol is adapted from methodologies used for extracting flavonoids from Eucalyptus species.

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a coarse powder.

  • Extraction:

    • Place 10 g of the dried powder into a 250 mL conical flask.

    • Add 100 mL of methanol to the flask.

    • Sonicate the mixture in an ultrasonic bath at 40°C for 30 minutes.

    • Filter the extract through a suitable filter paper.

    • Re-extract the remaining solid residue (marc) with an additional 100 mL of fresh methanol under the same conditions to maximize yield.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Protocol for Vacuum Liquid Chromatography (VLC) Purification

This protocol is based on the successful isolation of pinocembrin from propolis extract.

  • Column Packing:

    • Use a suitable size sintered glass funnel for the VLC.

    • Pack the funnel with 350 g of silica gel (Merck).

  • Sample Loading:

    • Dissolve the crude extract (e.g., 50 g of ethanolic propolis extract) in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a gradient of dichloromethane-acetone, starting with 100% dichloromethane and gradually increasing the polarity by adding acetone.

    • A typical gradient could be: 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 10:90, 0:100 (v/v) dichloromethane:acetone.

    • Collect fractions of a consistent volume (e.g., 250 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing pinocembrin.

    • Combine the fractions that show a pure spot corresponding to a pinocembrin standard.

  • Final Purification: Evaporate the solvent from the combined pure fractions to yield isolated this compound. Further recrystallization may be performed to increase purity.

Protocol for HPTLC Quantification

This protocol outlines a general method for the quantification of pinocembrin in plant extracts.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a pinocembrin standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100-1000 µg/mL).

    • Prepare the sample extract solution in methanol at a known concentration (e.g., 10 mg/mL).

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Application: Apply the standard solutions and sample solutions as bands of a specific width using an automated applicator.

    • Mobile Phase: A common mobile phase for flavonoids is a mixture of n-hexane, ethyl acetate, and formic acid. The ratio should be optimized, for example, 20:19:1 (v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber to the desired distance.

    • Drying: Dry the plate in an oven or with a stream of warm air.

  • Densitometric Analysis:

    • Scan the dried plate using a densitometer at the wavelength of maximum absorbance for pinocembrin (typically around 290 nm).

    • Record the peak areas for both the standard and sample tracks.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the pinocembrin standard.

    • Determine the concentration of pinocembrin in the sample by interpolating its peak area on the calibration curve.

    • Calculate the percentage content of pinocembrin in the original crude extract.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of this compound from a natural source.

G raw_material Natural Source (e.g., Plant Leaves, Propolis) prep Sample Preparation (Drying, Grinding) raw_material->prep extraction Extraction (e.g., UAE with Methanol) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Vacuum Liquid Chromatography) crude_extract->purification fractions Collect & Analyze Fractions (TLC) purification->fractions pure_compound Pure this compound fractions->pure_compound analysis Structural Elucidation & Quantification (NMR, HPTLC, MS) pure_compound->analysis

Caption: General workflow for this compound isolation.

Classification of Natural Sources

This diagram shows the hierarchical classification of the primary natural sources of this compound.

Caption: Classification of this compound natural sources.

Conclusion

This compound is a readily available natural flavonoid found in a variety of plants and bee products. This guide has outlined the primary sources and provided detailed protocols for its efficient extraction, purification, and quantification. The methodologies described, from ultrasonic-assisted extraction to chromatographic purification and HPTLC analysis, offer a robust framework for researchers. With a growing interest in its therapeutic applications, the continued exploration of high-yield natural sources and the optimization of isolation techniques are crucial for advancing the research and development of this compound-based pharmaceuticals.

References

The Biological Activities of (+)-Pinocembrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Properties and Molecular Mechanisms of a Promising Natural Flavonoid

Introduction

(+)-Pinocembrin, a flavonoid predominantly found in propolis, honey, and various plant species, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, focusing on its anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Anticancer Activities

This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Molecular Mechanisms

Pinocembrin's anticancer activity is significantly linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. A primary target is the PI3K/Akt signaling pathway , which is often dysregulated in cancer. Pinocembrin has been shown to inhibit this pathway by upregulating the expression of PTEN, a negative regulator of PI3K/Akt signaling.[2][3] This inhibition leads to decreased phosphorylation of Akt, subsequently affecting downstream targets that promote cell survival and proliferation.

Furthermore, pinocembrin can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[4] It has also been observed to arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer48226.35 ± 19.33
MCF-7Breast Cancer72108.36 ± 10.71
MDA-MB-231Breast Cancer48183.32 ± 17.94
MDA-MB-231Breast Cancer7296.83 ± 9.62
SKBR3Breast Cancer48193.32 ± 18.34
SKBR3Breast Cancer72104.72 ± 9.62
PC-3Prostate Cancer12~48
PC-3Prostate Cancer24~48
RBL-2H3Leukemia24≥ 100
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Cell culture medium

  • Test compound (this compound)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate (2-4h, 37°C) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

MTT Assay Experimental Workflow.

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Molecular Mechanisms

The anti-inflammatory effects of pinocembrin are largely attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Pinocembrin inhibits the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

Additionally, pinocembrin modulates the MAPK (mitogen-activated protein kinase) pathway , including ERK, p38, and JNK. By inhibiting the phosphorylation of these kinases, pinocembrin can further reduce the expression of inflammatory cytokines.

Quantitative Data: Anti-inflammatory Activity

The following table presents the effective doses and concentrations of this compound in various models of inflammation.

ModelSpecies/Cell LineEffective Dose/ConcentrationEffectReference
LPS-induced acute lung injuryMouse50 mg/kg (i.p.)Attenuated inflammation and lung injury
DSS-induced colitisRat10 mg/kg (p.o.)Alleviated colitis symptoms
Collagenase-induced ICHMouse5 mg/kgReduced lesion volume and neurologic deficits
LPS-stimulated BV2 microglial cellsMouse25, 50 µMInhibited TNF-α, IL-1β, NO, and PGE2 production
fAβ1–40-induced inflammationhBMECs3.0, 10.0, 30.0 µMInhibited p38 MAPK pathway
Experimental Protocol: LPS-Induced Inflammation in Mice

This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS).

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before LPS challenge.

  • LPS Injection: Prepare a solution of LPS in sterile saline. Inject the mice intraperitoneally with a single dose of LPS (e.g., 0.5 - 5 mg/kg body weight).

  • Monitoring: Monitor the animals for signs of sickness, such as lethargy, piloerection, and huddling.

  • Sample Collection: At a specified time point after LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice and collect blood and tissues (e.g., brain, lungs, liver) for analysis of inflammatory markers (e.g., cytokines, chemokines) using techniques like ELISA or qPCR.

LPS_Inflammation_Workflow A Acclimatize Mice B Administer this compound or Vehicle A->B C Inject LPS (i.p.) B->C D Monitor for Sickness Behavior C->D E Collect Blood and Tissues D->E F Analyze Inflammatory Markers E->F

Workflow for LPS-Induced Inflammation Model.

Neuroprotective Activities

This compound has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke and neurodegenerative diseases.

Molecular Mechanisms

The neuroprotective effects of pinocembrin are mediated through multiple mechanisms, including its anti-inflammatory and antioxidant properties as described above. Additionally, pinocembrin has been shown to protect the integrity of the blood-brain barrier (BBB).

In models of cerebral ischemia, pinocembrin has been found to reduce infarct volume and improve neurological deficits. It can inhibit apoptosis in neurons by decreasing the expression of pro-apoptotic proteins and reducing caspase-3 activity. Furthermore, pinocembrin can modulate mitochondrial function and reduce endoplasmic reticulum stress.

Quantitative Data: Neuroprotective Activity

The following table summarizes the effective doses of this compound in various in vivo models of neurological damage.

ModelSpeciesEffective DoseEffectReference
MCAO (permanent)Rat3, 10, 30 mg/kg (i.v.)Reduced cerebral infarct volumes by 47%, 39%, and 37% respectively
MCAO (permanent)Rat10, 30 mg/kgDown-regulated sEH protein in the brain
Ischemia/ReperfusionRatNot specifiedReduced damage of hippocampus CA1 pyramidal neurons
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-sutures and surgical instruments

  • Nylon monofilament (e.g., 4-0) with a silicon-coated tip

  • Laser Doppler flowmeter (optional)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.

  • Filament Insertion: Make a small incision in the ECA and insert the nylon monofilament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm.

  • Occlusion and Reperfusion: For permanent MCAO, the filament is left in place. For transient MCAO (reperfusion model), the filament is withdrawn after a specific period (e.g., 90 minutes).

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

  • Neurological Assessment: Evaluate neurological deficits at various time points after surgery using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, euthanize the rat and remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

MCAO_Workflow A Anesthetize Rat and Expose Carotid Arteries B Ligate ECA and Clamp CCA & ICA A->B C Insert Monofilament into ECA B->C D Advance Filament to Occlude MCA C->D E Permanent or Transient Occlusion D->E F Withdraw Filament for Reperfusion (optional) E->F Transient G Suture Incision and Recover Animal E->G Permanent F->G H Neurological Assessment G->H I Measure Infarct Volume (TTC staining) H->I

Workflow for the MCAO Model in Rats.

Antioxidant Activities

This compound possesses significant antioxidant properties, which contribute to its various biological activities. It can scavenge free radicals directly and also enhance the endogenous antioxidant defense systems.

Molecular Mechanisms

Pinocembrin's antioxidant activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. It has been shown to effectively scavenge radicals such as DPPH and ABTS.

Quantitative Data: Antioxidant Activity

The following table presents the radical scavenging activity of this compound in different in vitro assays.

AssayConcentrationScavenging Activity (%)Reference
DPPH radical1.0 mg/mL (complex with lecithin)40.07 ± 1.32
ABTS radical1.0 mg/mL (complex with lecithin)24.73 ± 1.04
Hydroxyl radical1.0 mg/mL (complex with lecithin)82.44 ± 2.21
Superoxide-anion radical1.0 mg/mL (complex with lecithin)59.15 ± 0.86
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound solution at various concentrations

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the this compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

DPPH_Assay_Workflow A Prepare DPPH and Pinocembrin solutions B Mix solutions in 96-well plate A->B C Incubate in dark (30 min) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging Activity D->E

DPPH Radical Scavenging Assay Workflow.

Antimicrobial Activities

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

Molecular Mechanisms

The exact mechanisms of pinocembrin's antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with microbial metabolism.

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against different microorganisms.

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Aeromonas hydrophila256512
Streptococcus agalactiae7 (as part of propolis extract)-
Staphylococcus aureus (MRSA)15 (as part of propolis extract)-
Streptococcus pyogenes15 (as part of propolis extract)-
Staphylococcus aureus7 (as part of propolis extract)-
Acinetobacter baumannii3 (as part of propolis extract)-
Proteus mirabilis3 (as part of propolis extract)-
Pseudomonas aeruginosa3 (as part of propolis extract)-
Escherichia coli7 (as part of propolis extract)-
Candida albicans1 (as part of propolis extract)-
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound solution

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Pinocembrin This compound PTEN PTEN Pinocembrin->PTEN upregulates PTEN->PI3K inhibits

Inhibition of the PI3K/Akt Signaling Pathway by this compound.

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Degradation Degradation IkBa->Degradation Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatoryGenes activates transcription of Pinocembrin This compound Pinocembrin->IkBa inhibits degradation of

Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK_Pathway StressStimuli Stress Stimuli MAPKKK MAPKKK StressStimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Pinocembrin This compound Pinocembrin->MAPK inhibits phosphorylation of

Modulation of the MAPK Signaling Pathway by this compound.

Conclusion

This compound is a natural flavonoid with a remarkable range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial effects. Its therapeutic potential is underscored by its ability to modulate multiple key signaling pathways, such as PI3K/Akt, NF-κB, and MAPK. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future research should focus on clinical trials to validate its efficacy and safety in humans, as well as on the development of novel drug delivery systems to enhance its bioavailability.

References

(+)-Pinocembrin mechanism of action in neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Neuroprotective Mechanisms of (+)-Pinocembrin

Executive Summary

This compound is a natural flavonoid found in propolis, honey, and various plants, which has garnered significant attention for its potent neuroprotective properties.[1][2] Preclinical studies have robustly demonstrated its efficacy in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[3][4] Pinocembrin's therapeutic potential stems from its ability to cross the blood-brain barrier and engage multiple molecular targets, exerting a multifaceted mechanism of action that includes anti-inflammatory, antioxidant, anti-apoptotic, and mitochondrial protective effects.[3] Its significant efficacy in cerebral ischemia models has led to its approval for Phase II clinical trials in China for the treatment of ischemic stroke. This document provides a comprehensive technical overview of the molecular pathways and mechanisms underlying pinocembrin's neuroprotective effects, summarizes key quantitative data, and details relevant experimental protocols for researchers and drug development professionals.

Introduction

Pinocembrin (5,7-dihydroxyflavanone) is a well-characterized flavonoid that can be obtained through natural extraction or biosynthesis. A key feature contributing to its potential as a central nervous system (CNS) therapeutic is its ability to readily cross the blood-brain barrier (BBB) via passive transport. Once in the CNS, pinocembrin modulates a complex network of signaling pathways implicated in neuronal injury and survival. Its neuroprotective actions are not attributed to a single mechanism but rather to a synergistic combination of anti-inflammatory, antioxidant, and anti-apoptotic activities that collectively mitigate the pathological damage associated with neurological disorders.

Core Neuroprotective Mechanisms

Pinocembrin's neuroprotective efficacy is rooted in its pleiotropic effects on key cellular pathways that govern inflammation, oxidative stress, and programmed cell death.

Anti-Inflammatory Pathways

Neuroinflammation is a critical contributor to secondary injury in many neurological conditions. Pinocembrin exerts potent anti-inflammatory effects by modulating key signaling cascades and immune cell responses.

  • Inhibition of Pro-inflammatory Signaling: Pinocembrin has been shown to inhibit the expression of pro-inflammatory factors by suppressing major signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Nuclear Factor kappa B (NF-κB). By blocking the nuclear translocation of NF-κB p65, it reduces the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.

  • Modulation of Microglia Activation: In the context of brain injury, microglia can adopt different phenotypes. The M1 phenotype is pro-inflammatory, while the M2 phenotype is associated with anti-inflammatory and tissue repair functions. Pinocembrin has been shown to suppress the activation of M1-like microglia. This is achieved, in part, by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway, a key upstream regulator of the inflammatory response in microglia.

  • Downregulation of RAGE: Pinocembrin can inhibit the upregulation of the Receptor for Advanced Glycation End products (RAGE), which is implicated in neurodegenerative diseases. Aβ-RAGE interaction activates downstream inflammatory responses, which are dampened by pinocembrin.

G Pinocembrin Anti-Inflammatory Signaling Pathways PIN This compound TLR4 TLR4 PIN->TLR4 inhibits MAPK MAPK PIN->MAPK inhibits PI3K_AKT PI3K/Akt PIN->PI3K_AKT inhibits NFKB NF-κB Nuclear Translocation PIN->NFKB inhibits MICROGLIA M1 Microglia Polarization PIN->MICROGLIA inhibits TLR4->NFKB TLR4->MICROGLIA MAPK->NFKB PI3K_AKT->NFKB CYTOKINES Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->CYTOKINES promotes INFLAMMATION Neuroinflammation CYTOKINES->INFLAMMATION MICROGLIA->CYTOKINES

Pinocembrin's inhibition of pro-inflammatory pathways.
Antioxidant and Oxidative Stress Reduction

Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses is a major cause of neuronal damage. Pinocembrin counteracts this through multiple mechanisms.

  • Activation of the Nrf2/HO-1 Pathway: A primary antioxidant mechanism of pinocembrin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling axis. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1. This pathway enhances the endogenous antioxidant capacity of neuronal cells.

  • Direct Radical Scavenging and ROS Reduction: Pinocembrin reduces the production of ROS and nitric oxide (NO). It also down-regulates the expression of neuronal NO synthase (nNOS) and inducible NO synthase (iNOS), enzymes responsible for excessive NO production during neuroinflammation.

  • Enhancement of Endogenous Antioxidants: The compound increases the cellular content of glutathione (GSH), a critical endogenous antioxidant, and can reduce the compensatory activity of superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative damage.

G Pinocembrin Antioxidant Mechanism via Nrf2/HO-1 PIN This compound ERK Erk1/2 PIN->ERK activates ROS ROS, RNS PIN->ROS scavenges NRF2 Nrf2 ERK->NRF2 phosphorylates KEAP1 Keap1 KEAP1->NRF2 sequesters ARE Antioxidant Response Element (ARE) NRF2->ARE binds NUC Nucleus HO1 HO-1 ARE->HO1 upregulates GSH GSH ARE->GSH upregulates STRESS Oxidative Stress HO1->STRESS reduces GSH->STRESS reduces ROS->STRESS

Activation of the Nrf2/HO-1 antioxidant pathway by Pinocembrin.
Attenuation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many CNS disorders. Pinocembrin interferes with this process at several key junctures, primarily through the intrinsic mitochondrial pathway.

  • Modulation of Bcl-2 Family Proteins: Pinocembrin favorably alters the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. By increasing the Bcl-2/Bax ratio, it stabilizes the outer mitochondrial membrane and prevents its permeabilization.

  • Inhibition of Cytochrome C Release: A direct consequence of mitochondrial membrane stabilization is the inhibition of cytochrome c release from the mitochondrial intermembrane space into the cytosol.

  • Inhibition of Caspase Activation: Cytosolic cytochrome c is a critical component for the formation of the apoptosome and the subsequent activation of initiator caspase-9 and executioner caspase-3. By blocking cytochrome c release, pinocembrin prevents the activation of this caspase cascade, thereby inhibiting the final steps of apoptosis.

  • Regulation of p53: Pinocembrin has also been reported to inhibit the release of the tumor suppressor protein p53, which can act as a transcription factor for pro-apoptotic genes like Bax.

G Pinocembrin Anti-Apoptotic Mechanism PIN This compound P53 p53 PIN->P53 inhibits BCL2 Bcl-2 PIN->BCL2 upregulates MITO Mitochondrion PIN->MITO stabilizes CASP3 Caspase-3 PIN->CASP3 inhibits BAX Bax P53->BAX BAX->MITO permeabilizes BCL2->BAX inhibits CYTC Cytochrome c (release) MITO->CYTC CASP9 Caspase-9 CYTC->CASP9 activates CASP9->CASP3 activates APOPTOSIS Apoptosis CASP3->APOPTOSIS

Pinocembrin's modulation of the intrinsic apoptotic pathway.
Mitochondrial Protection

Mitochondria are central to both cell survival and death pathways. Pinocembrin directly protects mitochondrial integrity and function.

  • Preservation of Mitochondrial Membrane Potential (MMP): Pinocembrin helps maintain the MMP, which is crucial for ATP production and is often lost during cellular stress.

  • Reduction of Ca2+ Overload: In conditions like cerebral ischemia, intracellular Ca2+ overload leads to mitochondrial Ca2+ uptake, causing swelling and dysfunction. Pinocembrin can reduce the accumulation of Ca2+ in mitochondria.

  • Activation of Erk1/2-Nrf2 Pathway: The activation of the Erk1/2-Nrf2 signaling axis by pinocembrin has been specifically linked to its mitochondrial protective effects, likely by upregulating mitochondrial antioxidant defenses.

Protection of the Blood-Brain Barrier (BBB)

The integrity of the BBB is vital for maintaining CNS homeostasis. Pinocembrin demonstrates significant vasoprotective effects.

  • Reduces Permeability: In models of global cerebral ischemia/reperfusion, pinocembrin reduces the leakage of tracers like Evans Blue and sodium fluorescein across the BBB, indicating a preservation of barrier integrity.

  • Alleviates Ultrastructural Damage: It mitigates ultrastructural damage to cerebral microvessels, including endothelial cells and astrocytic end-feet.

  • Inhibits MMPs: Pinocembrin can decrease the expression and activation of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade tight junction proteins and the extracellular matrix, contributing to BBB breakdown.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies, illustrating the dose-dependent efficacy of pinocembrin.

Table 1: In Vivo Efficacy of this compound in Neuroprotection

Animal ModelInsultDosage & RouteKey Quantitative OutcomesReference(s)
RatMiddle Cerebral Artery Occlusion (MCAO)10 mg/kg, i.v.Reduced brain swelling; improved behavioral deficits.
RatGlobal Cerebral Ischemia/ReperfusionNot specifiedReduced brain edema and leakage of Evans Blue/NaF.
MouseCollagenase-induced Intracerebral Hemorrhage (ICH)5 mg/kg (optimal dose)Reduced lesion volume by ~47.5%; suppressed microglial activation; reduced TNF-α, IL-1β, IL-6.
MouseAβ₂₅₋₃₅-induced toxicity20 & 40 mg/kg/day, p.o.Improved cognitive function; decreased neurodegeneration.
RatThromboembolic Stroke + t-PAPretreatment before t-PASignificantly reduced BBB damage after 2, 4, 6, and 8 hrs of ischemia.

Table 2: In Vitro Efficacy of this compound in Neuroprotection

Cell ModelInsultConcentration(s)Key Quantitative OutcomesReference(s)
Primary Cortical NeuronsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not specifiedIncreased neuronal viability; decreased LDH release; reduced ROS and NO production.
SH-SY5Y NeuroblastomaParaquat (100 μM)25 μMAbrogated loss of mitochondrial membrane potential; inhibited activation of caspase-9 and -3.
SH-SY5Y NeuroblastomaH₂O₂, MPP+, AβUp to 25 μMAmeliorated neurotoxicity via Nrf2/HO-1 induction.
BV-2 MicrogliaLipopolysaccharide (LPS)1, 3, or 10 μMDose-dependently inhibited secretion of TNF-α, IL-1β, IL-6, and NO production.
Cultured Rat Cerebral Microvascular Endothelial CellsOGD/RNot specifiedIncreased cell viability and mitochondrial membrane potential.

Key Experimental Protocols

The following are summarized methodologies for key experiments frequently cited in pinocembrin research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a standard in vivo model for focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

  • Pinocembrin Administration: Pinocembrin (e.g., 10 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.

  • Outcome Assessment: After 24-72 hours, neurological deficit scores are evaluated. The animals are then euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neuronal Cultures

This protocol is a widely used in vitro model to simulate ischemic/reperfusion injury.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured for several days to mature.

  • OGD Induction: The normal culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 90 minutes).

  • Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).

  • Pinocembrin Treatment: Pinocembrin is added to the culture medium at the beginning of the reoxygenation phase.

  • Outcome Assessment: After 24 hours of reoxygenation, cell viability is assessed using assays like MTT or measurement of lactate dehydrogenase (LDH) release into the medium. Apoptosis can be measured by TUNEL staining or caspase-3 activity assays.

G Experimental Workflow for MCAO Model cluster_surgery Surgical Phase cluster_treatment Treatment & Reperfusion cluster_assessment Assessment Phase (24h post-reperfusion) A Anesthetize Rat B Expose Carotid Arteries A->B C Insert Suture to Occlude MCA (Induce Ischemia) B->C D Withdraw Suture after 2h (Initiate Reperfusion) C->D 2 hours E Administer Pinocembrin or Vehicle (i.v.) D->E F Evaluate Neurological Deficit Score E->F 24 hours G Euthanize & Harvest Brain F->G H TTC Staining G->H I Calculate Infarct Volume H->I

Workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) model.

Conclusion and Future Directions

This compound is a promising natural compound with a robust, multi-target profile for neuroprotection. Its ability to simultaneously mitigate inflammation, oxidative stress, and apoptosis makes it an attractive candidate for treating complex neurological disorders like ischemic stroke, where multiple injury pathways are activated concurrently. The compound's favorable pharmacokinetic property of crossing the blood-brain barrier further enhances its therapeutic potential.

Future research should focus on completing rigorous clinical trials to validate the preclinical findings in human populations. Further investigation into its effects on other CNS cell types, such as astrocytes and oligodendrocytes, could reveal additional protective mechanisms. The development of novel formulations or synthetic derivatives could also optimize its bioavailability and efficacy, paving the way for a new class of multi-target therapies for devastating neurological diseases.

References

The Anti-inflammatory Mechanisms of (+)-Pinocembrin: A Technical Guide to Its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinocembrin, a natural flavonoid found in propolis, honey, and various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in its attenuation of inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this promising natural compound. Preclinical studies have demonstrated its ability to mitigate inflammatory damage in various models, and it is currently undergoing phase II clinical trials for ischemic stroke, highlighting its clinical relevance.[1]

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules. This is largely achieved through its influence on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades, as well as its interaction with the NLRP3 inflammasome.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent inhibitory effects of this compound on key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

Cell Line/ModelInflammatory StimulusPinocembrin ConcentrationTarget CytokineInhibition (%) / EffectReference
Labeo rohita MacrophagesLipopolysaccharide (LPS)Concentration-dependentTNF-α, IL-1βSignificant decrease in mRNA and protein levels
BV2 Microglial CellsLipopolysaccharide (LPS)Dose-dependentTNF-α, IL-1βSignificant inhibition of production
Human Keratinocytes (HaCaT)Interferon-γ (IFN-γ)50 μMTNF-α, IL-6Significant decrease in mRNA and protein levels
Murine MacrophagesLipopolysaccharide (LPS)20 or 50 mg/kg (i.p.)TNF-α, IL-1β, IL-6Significant downregulation
HK-2 CellsLipopolysaccharide (LPS)50, 100, 200 µg/mlIL-1β, IL-6, TNF-αConcentration-dependent decrease in protein expression

Table 2: Inhibition of Other Inflammatory Mediators by this compound

Cell Line/ModelInflammatory StimulusPinocembrin ConcentrationTarget MediatorEffectReference
Labeo rohita MacrophagesLipopolysaccharide (LPS)Concentration-dependentiNOS, COX-2Decreased mRNA and protein expression
Labeo rohita MacrophagesLipopolysaccharide (LPS)Concentration-dependentNO, PGE2Inhibition of production
BV2 Microglial CellsLipopolysaccharide (LPS)Dose-dependentiNOS, COX-2Inhibition of expression
BV2 Microglial CellsLipopolysaccharide (LPS)Dose-dependentNO, PGE2Inhibition of production
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiediNOS, COX-2Decreased protein expression
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedNO, PGE2Inhibition of production

Signaling Pathways Modulated by this compound

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

  • Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. This compound has been demonstrated to inhibit the degradation of IκBα, thereby preventing NF-κB activation.

  • Suppression of NF-κB p65 Phosphorylation and Nuclear Translocation: this compound can also suppress the phosphorylation of the p65 subunit of NF-κB, a critical step for its transcriptional activity. By inhibiting both IκBα degradation and p65 phosphorylation, pinocembrin effectively blocks the nuclear translocation of NF-κB.

Visualization of the NF-κB Signaling Pathway Inhibition by this compound:

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Pinocembrin This compound Pinocembrin->IKK Inhibits Pinocembrin->IkBa_NFkB Inhibits Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate MAPK signaling to exert its anti-inflammatory effects.

Mechanism of Modulation:

  • Inhibition of p38 and JNK Phosphorylation: Studies have demonstrated that this compound can significantly suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.

  • Modulation of ERK1/2 Activation: The effect of pinocembrin on ERK1/2 phosphorylation can be context-dependent. In some inflammatory models, it inhibits ERK1/2 activation, while in others, it may promote it, suggesting a complex regulatory role.

Visualization of the MAPK Signaling Pathway Modulation by this compound:

MAPK_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Pinocembrin This compound Pinocembrin->p38 Inhibits Phosphorylation Pinocembrin->JNK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. This compound has been shown to suppress this pathway, contributing to its anti-inflammatory and potential anti-cancer activities.

Mechanism of Inhibition:

  • Suppression of PI3K and Akt Phosphorylation: this compound has been observed to inhibit the phosphorylation of both PI3K and its downstream target Akt in a dose-dependent manner. This inhibition leads to the downstream suppression of NF-κB activation.

Visualization of the PI3K/Akt Signaling Pathway Inhibition by this compound:

PI3K_Akt_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factors_Cytokines Growth Factors/ Cytokines Receptor Receptor Growth_Factors_Cytokines->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates NFkB_activation NF-κB Activation Akt->NFkB_activation Pinocembrin This compound Pinocembrin->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Inhibition:

  • Suppression of NLRP3 and ASC Expression: this compound can downregulate the expression of key components of the inflammasome, including NLRP3 and the adaptor protein ASC.

  • Inhibition of Caspase-1 Activation: By suppressing the assembly of the NLRP3 inflammasome, pinocembrin inhibits the activation of caspase-1, which in turn prevents the cleavage and maturation of pro-IL-1β and pro-IL-18.

Visualization of NLRP3 Inflammasome Inhibition by this compound:

NLRP3_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature Pinocembrin This compound Pinocembrin->NLRP3 Inhibits Activation

Caption: Inhibition of the NLRP3 inflammasome by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

LPS-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7)

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

Visualization of the Experimental Workflow for LPS-Induced Inflammation:

LPS_Workflow Culture Culture RAW 264.7 Cells Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant and Cell Lysates Stimulate->Collect Analyze Analyze Inflammatory Markers Collect->Analyze Griess Griess Assay (NO) Analyze->Griess ELISA ELISA (Cytokines) Analyze->ELISA Western Western Blot (iNOS, COX-2) Analyze->Western

Caption: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within the signaling pathways.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-Akt) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the concentration of cytokines in biological fluids.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours at room temperature.

  • Enzyme and Substrate Addition: Streptavidin-HRP is added and incubated for 20 minutes, followed by the addition of a TMB substrate solution.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and by inhibiting the NLRP3 inflammasome. The quantitative data and experimental evidence presented in this guide underscore its potential as a therapeutic agent for a range of inflammatory conditions. Further research into its clinical efficacy and the development of optimized delivery systems will be crucial in translating the promising preclinical findings into tangible therapeutic benefits for patients. The detailed methodologies provided herein aim to facilitate further investigation into the precise molecular mechanisms of this versatile natural compound.

References

The Anticancer Potential of (+)-Pinocembrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactivity of (+)-Pinocembrin on Specific Cancer Cell Lines for Drug Development Professionals, Researchers, and Scientists.

This compound, a natural flavonoid found in various plants, has garnered significant attention for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its effects on specific cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The underlying molecular mechanisms, primarily the modulation of key signaling pathways, are also elucidated.

Quantitative Analysis of Pinocembrin's Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below, along with data on apoptosis induction.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer48226.35 ± 19.33[1]
72108.36 ± 10.71[1]
MDA-MB-231Breast Cancer48183.32 ± 17.94[1]
7296.83 ± 9.62[1]
SKBR3Breast Cancer48193.32 ± 18.34[1]
72104.72 ± 9.62
LNCaPProstate Cancer24Not explicitly stated, but showed potent antiproliferative effect
PC-3Prostate Cancer24Not explicitly stated, but showed potent antiproliferative effect
DU-145Prostate Cancer24Not explicitly stated, but showed potent antiproliferative effect
HepG2Hepatocellular CarcinomaNot specifiedInhibitory effects observed
Li-7Hepatocellular CarcinomaNot specifiedInhibitory effects observed
HCT116Colon CancerNot specified26.33 to 143.09 µg/mL
HT-29Colon CancerNot specified1.6 to 13.6 µM
HL-60LeukemiaNot specified< 100 ng/mL
A549Lung Cancer24, 48, 72Dose-dependent inhibition (25-200 µM)
Y-79Retinoblastoma24Dose-dependent inhibition (5-100 µM)
THP-1Leukemia22IC50 calculated via non-linear regression
SKOV3Ovarian CancerNot specifiedApoptosis induced at 200 µM

Note: The cytotoxicity of Pinocembrin was found to be relatively low in normal immortalized breast epithelial MCF-10A cells.

Table 2: Apoptosis Induction by this compound in Breast Cancer Cell Lines
Cell LineTreatment Concentration (µM)Treatment Duration (h)Apoptotic Cells (%)
MCF-70 (Control)729.2 ± 0.87
807213.6 ± 1.28
1607224.8 ± 4.27
2407247.4 ± 4.38
MDA-MB-2310 (Control)725.0 ± 0.32
807218.6 ± 1.53
1607230.0 ± 2.13
2407238.2 ± 3.26

Data from

Key Signaling Pathways Modulated by this compound

Pinocembrin exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/AKT Signaling Pathway

In breast cancer cells, pinocembrin has been shown to suppress the PI3K/AKT signaling pathway. This is a crucial pathway that regulates cell survival, proliferation, and growth. Pinocembrin treatment leads to the upregulation of PTEN, a negative regulator of the PI3K/AKT pathway. This, in turn, leads to the downregulation of phosphorylated AKT (p-Akt) and PI3K, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival.

PI3K_AKT_Pathway Pinocembrin This compound PTEN PTEN Pinocembrin->PTEN PI3K PI3K Pinocembrin->PI3K pAKT p-AKT Pinocembrin->pAKT PTEN->PI3K AKT AKT PI3K->AKT AKT->pAKT P Proliferation Cell Proliferation & Survival pAKT->Proliferation

Caption: PI3K/AKT signaling pathway inhibition by this compound.

Apoptosis Pathways

Pinocembrin induces apoptosis through both the intrinsic and extrinsic pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress and involves the mitochondria. Pinocembrin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.

  • Extrinsic Pathway: This pathway is triggered by external death signals. Pinocembrin can activate this pathway via the Fas-associated protein death domain (FADD), leading to the activation of caspase-8 and subsequent activation of caspase-3.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/Death Receptors FADD FADD FasL->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2 Bcl-2 Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Pinocembrin This compound Pinocembrin->FasL Pinocembrin->Bcl2 Pinocembrin->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound.

STAT3 Signaling Pathway

In hepatocellular carcinoma cells, pinocembrin has been shown to suppress the STAT3 signaling pathway. It achieves this by inhibiting the phosphorylation of STAT3 at both Tyr705 and Ser727. This leads to the downregulation of downstream cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK4, and CDK6, ultimately causing G1 phase cell cycle arrest.

STAT3_Pathway cluster_downstream Downstream Targets Pinocembrin This compound pSTAT3 p-STAT3 (Tyr705, Ser727) Pinocembrin->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 P CyclinD1 Cyclin D1 pSTAT3->CyclinD1 CyclinE Cyclin E pSTAT3->CyclinE CDK4 CDK4 pSTAT3->CDK4 CDK6 CDK6 pSTAT3->CDK6 G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest CyclinE->G1_Arrest CDK4->G1_Arrest CDK6->G1_Arrest

Caption: STAT3 signaling pathway suppression by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of pinocembrin's anticancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of pinocembrin on cancer cells.

  • Cell Seeding: Seed cells (e.g., LNCaP, PC-3, DU-145) at a density of 1x10⁴ cells per well in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of pinocembrin (e.g., 0, 25, 50, 100, 150, and 200 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µl of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Cell Viability %) Read_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Cycle_Analysis_Workflow Start Start Seed_Treat Seed & Treat Cells Start->Seed_Treat Harvest Harvest Cells Seed_Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with PI & RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Determine_Phases Determine Cell Cycle Phases Analyze->Determine_Phases End End Determine_Phases->End Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

References

The Antimicrobial Potential of (+)-Pinocembrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Pinocembrin, a natural flavonoid predominantly found in propolis, honey, and various plants, has emerged as a promising antimicrobial agent with a broad spectrum of activity against pathogenic bacteria, fungi, and viruses. This technical guide provides an in-depth overview of its antimicrobial properties, compiling quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated significant inhibitory effects against a range of clinically relevant pathogens. Its efficacy is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and 50% Inhibitory Concentration (IC50) for viruses.

Antibacterial Activity

Pinocembrin exhibits activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the available quantitative data on its antibacterial spectrum.

Bacterial Species Strain MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus aureus-32-[1]
Aeromonas hydrophilaMultidrug-resistant256512[2][3]
Campylobacter jejuniNCTC 1116864>128[4]
Listeria monocytogenes-680680[5]
Neisseria gonorrhoeaePanel64 - 128-

Table 1: Antibacterial Spectrum of this compound

Antifungal Activity

The antifungal properties of pinocembrin have been recognized for decades. It shows notable activity against various fungal pathogens.

Fungal Species MIC (µg/mL) Reference
Candida albicans100
Penicillium italicum100

Table 2: Antifungal Spectrum of this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of pinocembrin, particularly against enveloped viruses.

Virus Cell Line IC50 (µM) Reference
Zika Virus (ZIKV)JEG-317.4

Table 3: Antiviral Spectrum of this compound

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is attributed to several mechanisms, primarily targeting cellular integrity and viral replication processes.

Antibacterial and Antifungal Mechanisms

Pinocembrin's primary mode of action against bacteria and fungi involves the disruption of cell membrane integrity and function. Studies have shown that it increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately cell death. In the case of Penicillium italicum, pinocembrin has been shown to interfere with energy homeostasis and cause cell membrane damage.

Antiviral Mechanisms

Against the Zika virus, pinocembrin has been found to act on the post-entry processes of the viral replication cycle. It effectively inhibits viral RNA production and the synthesis of viral envelope proteins.

The following diagram illustrates the proposed mechanism of action against bacterial cells.

Proposed Antibacterial Mechanism of this compound Pinocembrin This compound BacterialCell Bacterial Cell Pinocembrin->BacterialCell Interacts with CellMembrane Cell Membrane Disruption BacterialCell->CellMembrane MembranePermeability Increased Membrane Permeability CellMembrane->MembranePermeability Leakage Leakage of Intracellular Components MembranePermeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed antibacterial mechanism of this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the antimicrobial properties of natural compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include a positive control (microorganism in broth without pinocembrin) and a negative control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of pinocembrin at which no visible growth is observed.

The following diagram outlines the workflow for the broth microdilution assay.

Broth Microdilution Assay Workflow Start Start PrepareDilutions Prepare Serial Dilutions of this compound Start->PrepareDilutions Inoculate Inoculate with Microorganism PrepareDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read Results (Visual Inspection) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for the broth microdilution assay.

Determination of Antimicrobial Activity by Agar Well Diffusion

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the zone of inhibition.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • This compound solution

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate using a sterile swab.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a known volume of the this compound solution to each well.

  • Include positive (known antibiotic) and negative (solvent) controls.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited).

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This assay is the gold standard for determining the concentration of an antiviral substance that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells in culture plates

  • Virus stock of known titer

  • This compound solutions of varying concentrations

  • Cell culture medium

  • Semi-solid overlay (e.g., containing carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

  • Incubator

Procedure:

  • Prepare serial dilutions of this compound.

  • Mix a standard amount of virus with each dilution of pinocembrin and incubate to allow for interaction.

  • Infect the confluent cell monolayers with the virus-pinocembrin mixtures.

  • After an adsorption period, remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells.

  • Incubate the plates until visible plaques are formed.

  • Fix and stain the cells to visualize and count the plaques.

  • The IC50 is calculated as the concentration of pinocembrin that causes a 50% reduction in the number of plaques compared to the virus control.

Conclusion and Future Directions

This compound has demonstrated a compelling antimicrobial profile, positioning it as a strong candidate for further investigation and development as a novel therapeutic agent. Its broad-spectrum activity, coupled with its natural origin, suggests a favorable safety profile. Future research should focus on expanding the quantitative data against a wider array of resistant pathogens, elucidating the detailed molecular mechanisms underlying its antimicrobial effects, and conducting in vivo studies to validate its therapeutic potential. The development of optimized formulations to enhance its bioavailability will also be a critical step in translating its promising in vitro activity into clinical applications.

References

The Structure-Activity Relationship of (+)-Pinocembrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Pinocembrin, a natural flavonoid predominantly found in propolis and honey, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its therapeutic potential spans anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design and development of novel, more potent therapeutic agents. This technical guide provides a comprehensive overview of the SAR studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Modifications to the flavanone scaffold can significantly impact their potency and selectivity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the structure-activity relationships.

Anticancer Activity

The cytotoxic effects of pinocembrin and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies.

CompoundCell LineActivityIC50 (µM)Reference
Pinocembrin MCF-7 (Breast)Anti-proliferative108.36 ± 10.71 (72h)[1]
MDA-MB-231 (Breast)Anti-proliferative96.83 ± 9.62 (72h)[1]
SKBR3 (Breast)Anti-proliferative104.72 ± 9.62 (72h)[1]
Pinocembrin Benzoate Derivative (a1) HeLa (Cervical)Anti-proliferative8.5[2]
SKBR3 (Breast)Anti-proliferative12.7[2]
Anti-inflammatory Activity

The anti-inflammatory properties of pinocembrin derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineActivityIC50 (µg/mL)Reference
Pinocembrin RAW 264.7NO Inhibition203.6
Pinocembrin-oleoyl derivative (MC2) RAW 264.7NO Inhibition> 50
Pinocembrin-linoleoyl derivative (MC3) RAW 264.7NO Inhibition26.26
Pinocembrin-docosahexaenoyl derivative (MC5) RAW 264.7NO Inhibition15.51
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound.

CompoundMicroorganismMIC (µg/mL)Reference
Pinocembrin Staphylococcus aureus> 128
Pinocembrin-oleoyl derivative (MC2) Staphylococcus aureus32
Pinocembrin-linoleoyl derivative (MC3) Staphylococcus aureus32

Key Signaling Pathways

Pinocembrin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for designing targeted therapies.

Pinocembrin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Anticancer Effects cluster_neuroprotection Neuroprotective Effects LPS LPS TLR4 TLR4 LPS->TLR4 Inhibition by Pinocembrin PI3K PI3K TLR4->PI3K Inhibition by Pinocembrin Akt Akt PI3K->Akt Inhibition by Pinocembrin NFkB_activation NFkB_activation Akt->NFkB_activation Inhibition by Pinocembrin Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB_activation->Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-6 Pinocembrin Pinocembrin ROS_generation ROS_generation Pinocembrin->ROS_generation Nrf2_activation Nrf2_activation Pinocembrin->Nrf2_activation Activation Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_generation->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Ischemia_Reperfusion Ischemia_Reperfusion Oxidative_Stress Oxidative_Stress Ischemia_Reperfusion->Oxidative_Stress Neuronal_Damage Neuronal_Damage Oxidative_Stress->Neuronal_Damage Antioxidant_Enzymes Antioxidant_Enzymes Nrf2_activation->Antioxidant_Enzymes Activation Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Activation

Key signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for key experiments cited in the SAR studies of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pinocembrin derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Pinocembrin Derivatives start->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout

Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Principle: Nitrite, a stable end-product of NO, is measured using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of pinocembrin derivatives for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect 50-100 µL of the cell culture supernatant. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Neuroprotective Activity: Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.

Principle: Neuroblastoma SH-SY5Y cells are a common model for studying neurodegenerative diseases. Neurotoxicity can be induced by various agents like 6-hydroxydopamine (6-OHDA) or amyloid-β (Aβ). The protective effect of the compound is assessed by measuring cell viability.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS.

  • Cell Seeding: Plate the cells in a 96-well plate at an appropriate density.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of pinocembrin derivatives for a specified period (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-OHDA or Aβ peptide for 24-48 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to the toxin-only control indicates a neuroprotective effect.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a common technique where microorganisms are grown in a liquid medium containing serial dilutions of the antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the pinocembrin derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow start Prepare Standardized Microbial Inoculum dilution Serial Dilution of Pinocembrin Derivatives start->dilution inoculation Inoculate Microtiter Plate dilution->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation readout Determine MIC (Lowest Concentration with No Visible Growth) incubation->readout

References

The Bioavailability and Pharmacokinetics of (+)-Pinocembrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinocembrin, a natural flavonoid predominantly found in propolis, honey, and various plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical and clinical studies have highlighted its neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] Notably, pinocembrin has been investigated for its therapeutic potential in ischemic stroke and is currently in Phase II clinical trials in China. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in both preclinical animal models and human subjects. These studies reveal that pinocembrin is rapidly absorbed and distributed in the body, with a relatively short half-life, and undergoes extensive metabolism.

Pharmacokinetics in Rats

Studies in Sprague-Dawley rats have characterized the pharmacokinetic parameters of pinocembrin following both intravenous (IV) and oral administration. Following IV administration, pinocembrin exhibits a biexponential concentration-time profile. It is characterized by a large volume of distribution and a short half-life, suggesting extensive tissue distribution and rapid elimination. Oral administration results in low absorption of the free flavonoid, indicating significant first-pass metabolism. The primary metabolic pathway for pinocembrin is phase II metabolism, specifically rapid glucuronidation.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)CL (L/h/kg)Vd (L/kg)Reference
Intravenous10--1.821 ± 0.211 (S-Pino)0.212 ± 0.14 (S-Pino)0.092 ± 0.0111.758 ± 1.313
Intravenous10---0.213 ± 0.045 (R-Pino)--
Intravenous20---~0.25--
Intravenous22.5--5.67 ± 0.04 (mg/L·min)0.24 ± 0.060.07 ± 0.02-
Intravenous67.5--28.31 ± 5.60 (mg/L·min)0.23 ± 0.080.04 ± 0.01-
Oral100Low Absorption~2----

Note: Data are presented as mean ± standard deviation where available. S-Pino and R-Pino refer to the S and R enantiomers of pinocembrin, respectively.

Pharmacokinetics in Humans

In healthy human volunteers, intravenously administered pinocembrin is well-tolerated and exhibits linear pharmacokinetics over the dose range of 20-150 mg. The peak plasma concentration is typically reached at the end of the infusion. Similar to findings in rats, pinocembrin has a short half-life in humans and is extensively metabolized, with very low levels of the parent compound excreted in urine and feces. The primary metabolites identified in humans are sulfonic and glucuronide conjugates.

Table 2: Pharmacokinetic Parameters of this compound in Humans following Intravenous Administration

Dose (mg)Cmax (µg/mL)AUC₀₋∞ (µg·min/mL)T½ (min)CL (L/min)Vd (L)Reference
200.2810.3440-55--
400.6-55--
801.22-55--
1502.4689.3440-55--
----2.0 ± 0.31136.6 ± 52.8

Note: Data are presented as mean ± standard deviation where available.

Experimental Protocols

Animal Pharmacokinetic Studies

A representative experimental workflow for assessing the pharmacokinetics of this compound in rats is outlined below.

G Experimental Workflow for Rat Pharmacokinetic Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis animal_prep Acclimatization of Male Sprague-Dawley Rats fasting Overnight Fasting (12h) with ad libitum water animal_prep->fasting iv_admin Intravenous Administration (e.g., 10 mg/kg racemic pinocembrin) fasting->iv_admin oral_admin Oral Administration (e.g., 100 mg/kg racemic pinocembrin) fasting->oral_admin blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) iv_admin->blood_sampling oral_admin->blood_sampling plasma_prep Plasma Separation (Centrifugation) blood_sampling->plasma_prep urine_collection Urine Collection (over 72h) extraction Liquid-Liquid or Solid-Phase Extraction plasma_prep->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis pk_modeling Non-compartmental Analysis (e.g., WinNonlin) lcms_analysis->pk_modeling parameter_calc Calculation of Cmax, Tmax, AUC, T½, CL, Vd pk_modeling->parameter_calc

Workflow for a typical rodent pharmacokinetic study of pinocembrin.

Methodology Details:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing and Acclimatization: Animals are housed in controlled environments with a 12-hour light-dark cycle and have free access to food and water. An acclimatization period of at least one week is standard.

  • Dosing: For intravenous studies, pinocembrin is dissolved in a suitable vehicle and administered, for example, via the tail vein. For oral studies, it is often administered by gavage.

  • Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces can also be collected in metabolic cages.

  • Bioanalysis: Plasma concentrations of pinocembrin and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Human Pharmacokinetic Studies

Clinical studies in healthy volunteers typically follow a double-blind, placebo-controlled, randomized design.

Methodology Details:

  • Study Design: Single ascending dose and multiple-dose studies are conducted to assess safety, tolerability, and pharmacokinetics.

  • Administration: Pinocembrin is administered as an intravenous infusion over a specified period, for instance, 30 minutes.

  • Sample Collection: Blood samples are collected at various time points during and after the infusion. Urine and feces are also collected over a defined period.

  • Bioanalysis: A validated LC-MS/MS method is used for the quantification of pinocembrin in plasma and urine.

Analytical Method: LC-MS/MS for Pinocembrin Quantification in Human Plasma

A sensitive and specific LC-MS/MS method is crucial for accurately determining pinocembrin concentrations in biological matrices.

Protocol Summary:

  • Sample Preparation:

    • To 500 µL of human plasma, an internal standard (e.g., clonazepam) is added.

    • Solid-phase extraction is performed to isolate pinocembrin and the internal standard.

  • Chromatographic Separation:

    • A C8 column (e.g., Luna C8) is used for separation.

    • The mobile phase typically consists of an acetonitrile and ammonium acetate solution gradient.

  • Mass Spectrometric Detection:

    • A triple quadrupole tandem mass spectrometer is used for detection.

    • Detection is performed in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative mode.

This method has been shown to be linear over a range of 1 to 400 ng/mL with high accuracy and precision.

Signaling Pathways Modulated by this compound

Pinocembrin exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation and differentiation. Pinocembrin has been shown to activate the ERK1/2 pathway, which contributes to its regenerative and protective effects in certain cell types.

G Pinocembrin's Influence on the MAPK/ERK Pathway Pinocembrin This compound MEK MEK Pinocembrin->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Differentiation ERK->Proliferation Promotes

Pinocembrin activates the MAPK/ERK signaling cascade.
PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Pinocembrin can activate this pathway, leading to the phosphorylation of Akt, which in turn promotes cell survival and inhibits apoptosis.

G Pinocembrin's Modulation of the PI3K/Akt Pathway Pinocembrin This compound PI3K PI3K Pinocembrin->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Pinocembrin promotes cell survival via the PI3K/Akt pathway.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Pinocembrin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This anti-inflammatory action is a key mechanism underlying its therapeutic potential.

G Pinocembrin's Inhibition of the NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) Pinocembrin This compound Pinocembrin->IKK Inhibits

Pinocembrin exerts anti-inflammatory effects by inhibiting NF-κB activation.

Conclusion

This compound demonstrates favorable pharmacokinetic properties for a therapeutic agent, including rapid absorption and distribution. However, its extensive first-pass metabolism and short half-life present challenges for maintaining therapeutic concentrations. Future research should focus on strategies to improve its bioavailability, such as novel drug delivery systems or co-administration with metabolic inhibitors. The well-characterized mechanisms of action, involving key signaling pathways like MAPK/ERK, PI3K/Akt, and NF-κB, provide a solid foundation for its continued development in treating a range of conditions, particularly those with inflammatory and neurodegenerative components. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's bioavailability and pharmacokinetics to facilitate its journey from a promising natural compound to a clinically effective therapeutic.

References

The Discovery and Traditional Medicine Legacy of (+)-Pinocembrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pinocembrin, a naturally occurring flavanone, has a rich history deeply embedded in traditional medicine, primarily through its presence in propolis, honey, and various medicinal plants.[1][2][3] For centuries, these natural products have been utilized for their therapeutic properties, although the specific bioactive compounds remained uncharacterized. This technical guide provides an in-depth exploration of the discovery of this compound, its historical applications in traditional medicine, and the modern scientific validation of its pharmacological activities. We present quantitative data on its prevalence, detailed experimental protocols for its analysis and biological evaluation, and a visualization of its key signaling pathways to support further research and drug development.

Discovery and Historical Context

The formal scientific discovery of pinocembrin as a distinct chemical entity is a relatively recent event in the long history of the use of its natural sources. Propolis, a resinous mixture produced by honeybees from tree buds, has been a cornerstone of traditional medicine since ancient times.[4] Historical records indicate its use by civilizations such as the ancient Egyptians, Greeks, and Romans for its antimicrobial and wound-healing properties.[4] Similarly, honey has been recognized for its medicinal value across various cultures for millennia.

It was within these traditionally used substances that pinocembrin was eventually identified. While the exact date of its first isolation is not definitively cited in the provided results, modern analytical techniques have established pinocembrin as a major flavonoid constituent of propolis, particularly "poplar type" propolis from temperate regions. Its presence has also been confirmed in a variety of plants, including those from the Piperaceae, Lauraceae, and Asteraceae families.

The journey of pinocembrin from a component of traditional remedies to a subject of intense scientific scrutiny exemplifies the process of reverse pharmacology, where the documented efficacy of traditional medicines guides the discovery of novel bioactive compounds.

Traditional Medicine Applications

The historical use of pinocembrin is intrinsically linked to the application of propolis and other natural sources in which it is found. Traditional medicine systems have long employed these substances for a wide range of ailments.

Key Traditional Uses:

  • Antimicrobial and Wound Healing: Propolis has been traditionally applied topically to wounds to prevent infection and promote healing. This aligns with modern findings on pinocembrin's antibacterial and anti-inflammatory properties.

  • Oral Health: It has also been used in oral hygiene to treat sores and infections of the mouth and throat.

  • Anti-inflammatory: Traditional remedies have utilized propolis to address inflammatory conditions.

  • General Health Tonic: As a component of honey and various medicinal plants, pinocembrin has been part of traditional preparations aimed at maintaining good health.

Quantitative Analysis of Pinocembrin in Natural Sources

The concentration of pinocembrin can vary significantly depending on the geographical origin and botanical source of the natural product. Propolis, in particular, shows a wide range of pinocembrin content.

Natural SourceGeographic/Botanical OriginPinocembrin ConcentrationReference
PropolisKorean11.0 - 38.1 mg/g
PropolisMexican (Durango)2.44 g (isolated from extract)
PropolisMexican (Chihuahua)1.76 g (isolated from extract)
PropolisMexican (Zacatecas)1.53 g (isolated from extract)
PropolisNorthern Indian0.9 - 1.7% in extracts
Balsam from PropolisNot Specified606–701 mg/g (in 70% ethanol extract)

Traditional Dosage of Propolis:

While traditional dosages are not standardized, modern recommendations for propolis supplementation, which contains pinocembrin, provide some insight. Oral intake of propolis is often in the range of 400-500 mg daily. Another source suggests a typical dose of 0.2 to 0.6 grams of propolis per day. For children aged 4-10, a daily dosage of 10 drops of a 10% propolis tincture is suggested, while for individuals over 11, the recommendation is 20 drops daily.

Experimental Protocols

Extraction and Isolation of Pinocembrin from Propolis

This protocol outlines a general method for the extraction and isolation of pinocembrin from propolis, based on common laboratory practices.

G cluster_extraction Extraction cluster_isolation Isolation Propolis Raw Propolis Maceration Maceration with Ethanol Propolis->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation Filtration->Evaporation EEP Crude Ethanolic Extract of Propolis (EEP) Evaporation->EEP VLC Vacuum Liquid Chromatography (VLC) EEP->VLC Fractionation Fraction Collection based on TLC VLC->Fractionation Recrystallization Recrystallization Fractionation->Recrystallization Pinocembrin This compound Crystals Recrystallization->Pinocembrin

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: Raw propolis is macerated in ethanol (e.g., 70-95%) for a period of 1 to 15 days. The mixture is then filtered to remove solid residues. The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude ethanolic extract of propolis (EEP).

  • Isolation: The crude EEP is subjected to vacuum liquid chromatography (VLC) on silica gel. Fractions are eluted with a gradient of solvents, such as dichloromethane-acetone. The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing pinocembrin are combined and may spontaneously precipitate. The solid can then be purified by recrystallization from a suitable solvent like dichloromethane to yield pure pinocembrin.

Quantification of Pinocembrin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of pinocembrin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a PDA detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2% acetic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 290 nm is a suitable wavelength for detecting pinocembrin.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: A stock solution of analytical standard pinocembrin (≥95.0% purity) is prepared in a suitable solvent like methanol or ethanol. A series of dilutions are made to create calibration standards.

  • Sample Preparation: The propolis extract is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The standards and samples are injected into the HPLC system. The retention time and peak area of pinocembrin in the samples are compared to those of the standards for identification and quantification.

Key Signaling Pathways Modulated by this compound

Pinocembrin exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cell survival.

Anti-inflammatory Signaling: Inhibition of MAPK and NF-κB Pathways

Pinocembrin has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Aβ) cluster_pathway Signaling Cascade Stimulus LPS / Aβ MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK IKK IKK Stimulus->IKK NFkB NF-κB (p65) MAPK->NFkB IkBa IκBα IKK->IkBa degrades IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines transcription Pinocembrin This compound Pinocembrin->MAPK inhibits Pinocembrin->IKK inhibits G cluster_pathway PI3K/Akt Signaling and Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Bcl2 Bcl-2 (anti-apoptotic) Bax Bax (pro-apoptotic) Bcl2->Bax inhibits Caspases Caspase-9, Caspase-3 Bax->Caspases Caspases->Apoptosis Pinocembrin This compound Pinocembrin->PI3K inhibits Pinocembrin->Bcl2 upregulates Pinocembrin->Bax downregulates Pinocembrin->Caspases inactivates

References

Pinocembrin: A Neuroprotective Agent in Cerebral Ischemic Injury - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemic injury, the underlying cause of ischemic stroke, represents a significant global health burden. The pathophysiology is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Pinocembrin, a natural flavonoid found in propolis and various plants, has emerged as a promising neuroprotective agent. Its multifaceted mechanism of action, targeting several key pathways in the ischemic cascade, makes it a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the neuroprotective effects of pinocembrin against cerebral ischemic injury, focusing on its mechanisms of action, experimental evidence, and detailed protocols for key assays.

Mechanisms of Neuroprotective Action

Pinocembrin exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. It also plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB) and modulating mitochondrial function.

Anti-inflammatory Effects

Neuroinflammation is a critical contributor to secondary brain injury following cerebral ischemia. Pinocembrin has been shown to suppress the inflammatory response by inhibiting key signaling pathways.[1][2]

  • Inhibition of NF-κB Pathway: Pinocembrin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4]

  • Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in the inflammatory response. Pinocembrin has been shown to inhibit the phosphorylation of key MAPK members like ERK1/2, thereby reducing the expression of pro-inflammatory mediators.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, is a major driver of neuronal damage in ischemia. Pinocembrin combats oxidative stress through multiple mechanisms.

  • Activation of the Nrf2 Pathway: Pinocembrin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of endogenous antioxidant responses. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

  • Direct Radical Scavenging: Pinocembrin possesses intrinsic free radical scavenging properties, directly neutralizing harmful ROS.

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the ischemic penumbra. Pinocembrin has demonstrated potent anti-apoptotic effects.

  • Regulation of the Bcl-2 Family: Pinocembrin modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.

  • Inhibition of Caspase Activity: Pinocembrin has been shown to reduce the activity of caspase-3, a key executioner caspase in the apoptotic cascade. This inhibition prevents the cleavage of downstream substrates and the dismantling of the cell.

Blood-Brain Barrier Protection

The integrity of the blood-brain barrier is compromised during cerebral ischemia, leading to vasogenic edema and further neuronal damage. Pinocembrin has been shown to protect the BBB.

  • Reduction of BBB Permeability: Studies using Evans blue dye extravasation have demonstrated that pinocembrin significantly reduces the permeability of the BBB following ischemic injury.

Mitochondrial Protection

Mitochondrial dysfunction is a central event in ischemic neuronal injury. Pinocembrin helps to preserve mitochondrial function.

  • Preservation of Mitochondrial Membrane Potential: Pinocembrin helps to maintain the mitochondrial membrane potential, which is crucial for ATP production and cell survival.

Signaling Pathways

The neuroprotective effects of pinocembrin are mediated through its interaction with several key signaling pathways.

Pinocembrin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_apoptosis Anti-apoptotic Pathway Pinocembrin_inflam Pinocembrin IKK IKK Pinocembrin_inflam->IKK MAPK MAPK (ERK1/2) Pinocembrin_inflam->MAPK IkappaBalpha IκBα IKK->IkappaBalpha P NFkappaB NF-κB p65_p50 p65/p50 IkappaBalpha->p65_p50 Nucleus_inflam Nucleus p65_p50->Nucleus_inflam Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus_inflam->Proinflammatory_Genes Pinocembrin_antiox Pinocembrin Keap1 Keap1 Pinocembrin_antiox->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_antiox Nucleus Nrf2->Nucleus_antiox ARE ARE Nucleus_antiox->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Pinocembrin_apop Pinocembrin Bax Bax Pinocembrin_apop->Bax Bcl2 Bcl-2 Pinocembrin_apop->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by pinocembrin.

Quantitative Data Summary

The neuroprotective efficacy of pinocembrin has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: Effect of Pinocembrin on Infarct Volume and Neurological Deficit

Animal ModelIschemia/Reperfusion TimePinocembrin Dose (mg/kg)Reduction in Infarct Volume (%)Improvement in Neurological ScoreReference
Rat MCAO2h / 24h1, 3, 10Dose-dependent reductionDose-dependent improvement
Rat MCAOPermanent10Significant reductionImproved behavioral deficits
Rat 4-VO10 min / 7 days1, 5, 10Not reportedDose-dependent improvement

Table 2: Effect of Pinocembrin on Inflammatory Markers

Animal ModelPinocembrin Dose (mg/kg)MarkerFold Change vs. Ischemic ControlReference
Rat MCAO3, 10, 30TNF-αReduced expression
Rat MCAO3, 10, 30IL-1βReduced expression
Mouse ICH5TNF-α, IL-1β, IL-6Significantly reduced

Table 3: Effect of Pinocembrin on Apoptotic Markers

Animal ModelPinocembrin Dose (mg/kg)MarkerFold Change vs. Ischemic ControlReference
Rat MCAO1, 3, 10Caspase-3Dose-dependent inhibition of upregulation
Rat MCAO1, 3, 10TUNEL-positive cellsDose-dependent reduction
Lung Cancer CellsNot specifiedBax/Bcl-2 ratioDecreased

Table 4: Effect of Pinocembrin on Blood-Brain Barrier Permeability

Animal ModelIschemia/Reperfusion TimePinocembrin Dose (mg/kg)MethodReduction in PermeabilityReference
Rat GCI/R15 min / 24h5Evans blue & Sodium fluoresceinSignificantly reduced
Rat Thromboembolic Stroke2, 4, 6, 8h / 2h10Evans blueSignificantly reduced

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is widely used to mimic focal cerebral ischemia.

MCAO_Workflow start Anesthetize Rat expose_cca Expose Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) start->expose_cca ligate_eca Ligate distal ECA expose_cca->ligate_eca insert_filament Insert nylon filament into ICA via ECA stump ligate_eca->insert_filament advance_filament Advance filament to occlude Middle Cerebral Artery (MCA) insert_filament->advance_filament occlusion Maintain occlusion for desired duration (e.g., 2 hours) advance_filament->occlusion reperfusion Withdraw filament for reperfusion occlusion->reperfusion suture Suture incision reperfusion->suture end Post-operative care and assessment suture->end

Caption: Workflow for the MCAO procedure in rats.

Detailed Methodology:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Maintain body temperature at 37°C throughout the procedure.

  • Surgical Preparation: Place the rat in a supine position and make a midline cervical incision.

  • Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: Ligate the distal end of the ECA. Introduce a nylon monofilament (e.g., 4-0) coated with poly-L-lysine through a small incision in the ECA stump and advance it into the ICA.

  • Occlusion: Gently advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 60 to 120 minutes.

  • Reperfusion: After the desired occlusion period, carefully withdraw the filament to allow for reperfusion.

  • Closure: Ligate the ECA stump and suture the cervical incision.

  • Post-operative Care: Provide post-operative care, including analgesia and monitoring for recovery.

Neurological Deficit Scoring

Neurological function is assessed using a standardized scoring system. A common five-point scale is as follows:

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.

TUNEL_Assay_Workflow start Prepare Brain Tissue Sections deparaffinize Deparaffinize and rehydrate sections start->deparaffinize permeabilize Permeabilize with Proteinase K deparaffinize->permeabilize equilibration Equilibrate with TdT buffer permeabilize->equilibration labeling Incubate with TdT enzyme and biotinylated dUTP equilibration->labeling stop_reaction Stop reaction labeling->stop_reaction detection Incubate with Streptavidin-HRP stop_reaction->detection visualization Visualize with DAB substrate detection->visualization end Microscopic analysis visualization->end

Caption: Workflow for the TUNEL assay.

Detailed Methodology:

  • Tissue Preparation: Perfuse the brain with saline followed by 4% paraformaldehyde. Post-fix the brain and embed in paraffin. Cut coronal sections (e.g., 5 µm thick).

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Incubate the sections with streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated dUTP.

  • Visualization: Add a substrate solution containing diaminobenzidine (DAB) and hydrogen peroxide. HRP catalyzes the oxidation of DAB, producing a brown precipitate at the sites of DNA fragmentation.

  • Counterstaining and Analysis: Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin) and analyze under a light microscope. TUNEL-positive cells will exhibit dark brown nuclear staining.

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of specific proteins in brain tissue homogenates.

Western_Blot_Workflow start Homogenize Brain Tissue protein_extraction Extract total protein start->protein_extraction protein_quantification Quantify protein concentration (e.g., BCA assay) protein_extraction->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_antibody Incubate with primary antibody blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect with chemiluminescent substrate secondary_antibody->detection end Image and quantify bands detection->end

Caption: Workflow for Western blot analysis.

Detailed Methodology for p-p65 and IκBα:

  • Sample Preparation: Homogenize ischemic brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-NF-κB p65 (p-p65) and IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons

This in vitro model simulates the conditions of ischemia-reperfusion injury in cultured neurons.

Detailed Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic rats or mice on poly-L-lysine-coated plates in a suitable neurobasal medium supplemented with B27.

  • Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution). Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours).

  • Reoxygenation: After the OGD period, replace the glucose-free medium with the original complete culture medium and return the plates to a normoxic incubator (95% air, 5% CO2) for a desired reperfusion time (e.g., 24 hours).

  • Assessment: Following reoxygenation, assess cell viability (e.g., using MTT assay), apoptosis (e.g., by TUNEL or caspase-3 activity assay), and other cellular and molecular parameters.

Conclusion

Pinocembrin demonstrates significant neuroprotective potential against cerebral ischemic injury through its pleiotropic mechanisms of action. By targeting key pathways involved in inflammation, oxidative stress, and apoptosis, pinocembrin offers a promising therapeutic strategy for the treatment of ischemic stroke. The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of neuroscience. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic efficacy of pinocembrin in human stroke patients.

References

Pinocembrin: A Multifaceted Flavonoid for the Treatment of Central Nervous System Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Pinocembrin, a natural flavonoid found in honey and propolis, is emerging as a promising therapeutic candidate for a range of central nervous system (CNS) diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects, positions it as a molecule of significant interest for conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, traumatic brain injury, and intracerebral hemorrhage. Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate key signaling pathways implicated in neuronal damage and degeneration. This technical guide provides a comprehensive overview of the current state of research on pinocembrin for CNS disorders, including detailed experimental protocols, quantitative data from key studies, and visualizations of its molecular interactions.

Introduction

Central nervous system diseases represent a significant and growing global health burden. The complex pathophysiology of these disorders, often involving a confluence of inflammation, oxidative stress, and programmed cell death, necessitates the development of therapeutic agents with pleiotropic effects. Pinocembrin, a flavonoid with a well-documented safety profile, has garnered considerable attention for its potential to address these interconnected pathological processes. In 2008, it was approved by the State Food and Drug Administration of China for clinical trials in patients with ischemic stroke and is currently in Phase II clinical trials.[1] This guide synthesizes the existing preclinical evidence supporting the use of pinocembrin in various CNS disease models, offering a valuable resource for researchers and drug development professionals.

Mechanisms of Action

Pinocembrin exerts its neuroprotective effects through a variety of mechanisms:

  • Anti-Inflammatory Effects: Pinocembrin has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[2][3] It modulates key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][5]

  • Antioxidant Properties: The flavonoid structure of pinocembrin allows it to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal damage in CNS diseases. It can increase the levels of endogenous antioxidants like glutathione and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD).

  • Anti-Apoptotic Activity: Pinocembrin can inhibit programmed cell death in neurons by modulating the expression of key apoptotic proteins. It has been observed to decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibit the activation of caspases, particularly caspase-3.

  • Neuroprotection and Blood-Brain Barrier Integrity: Pinocembrin directly protects neurons from various insults, including excitotoxicity and mitochondrial dysfunction. Furthermore, it plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB), which is often compromised in CNS disorders. Pinocembrin has been shown to reduce BBB permeability and protect cerebral microvascular endothelial cells.

Preclinical Evidence in CNS Disease Models

Pinocembrin has demonstrated significant therapeutic potential in a variety of preclinical models of CNS diseases.

Ischemic Stroke

In animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, pinocembrin has been shown to reduce infarct volume, decrease brain edema, and improve neurological deficits. It protects the neurovascular unit and can extend the therapeutic window for tissue-type plasminogen activator (t-PA) treatment.

Alzheimer's Disease

In models of Alzheimer's disease, pinocembrin has been found to improve cognitive function and reduce neuronal cell death. One of its key mechanisms in this context is the inhibition of the Receptor for Advanced Glycation End products (RAGE), which is implicated in amyloid-beta (Aβ)-induced neurotoxicity. It also protects human brain microvascular endothelial cells from Aβ-induced injury.

Parkinson's Disease

In cellular models of Parkinson's disease using the neurotoxin MPP+ in SH-SY5Y cells, pinocembrin has been shown to protect against neuronal apoptosis and mitochondrial dysfunction. It also attenuates 6-hydroxydopamine (6-OHDA)-induced neuronal cell death through the activation of the Nrf2/ARE pathway.

Traumatic Brain Injury and Intracerebral Hemorrhage

Pinocembrin has demonstrated neuroprotective effects in models of traumatic brain injury (TBI) and intracerebral hemorrhage (ICH). In TBI models, it reduces lesion volume and improves neurological function. In a collagenase-induced ICH model, pinocembrin dose-dependently reduced lesion volume and neurological deficits.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on pinocembrin in various CNS disease models.

Table 1: In Vivo Efficacy of Pinocembrin in CNS Disease Models

Disease ModelSpeciesTreatment ProtocolKey FindingsReference
Ischemic Stroke (MCAO) Rat3, 10, or 30 mg/kg, i.v. at 0, 8, 16h post-MCAOReduced neuronal apoptosis and edema.
Rat10 mg/kg, i.v. 5 min before t-PAReduced BBB damage and infarct volume.
Alzheimer's Disease (Aβ₂₅₋₃₅) Mouse20 and 40 mg/kg/day, p.o. for 8 daysImproved cognitive function.
Traumatic Brain Injury (CCI) Rat5 and 10 mg/kg, i.p.Smaller lesion volumes and improved neurologic function.
Intracerebral Hemorrhage (Collagenase) MouseDose-dependently (up to 5 mg/kg)Reduced lesion volume by ~47.5% and neurologic deficits.

Table 2: In Vitro Effects of Pinocembrin

Cell ModelInsultPinocembrin ConcentrationKey FindingsReference
Primary Cortical Neurons Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not specifiedIncreased neuronal viability, decreased LDH release, inhibited NO and ROS production.
SH-SY5Y Cells Glutamate10⁻⁵, 10⁻⁶, 10⁻⁷ mol/LIncreased cell viability, inhibited LDH release, attenuated apoptosis.
SH-SY5Y Cells MPP⁺Not specifiedReduced loss of cell viability, ROS generation, and apoptosis.
SH-SY5Y Cells 6-OHDA25 µMReduced cell viability loss and apoptosis.
BV2 Microglial Cells Lipopolysaccharide (LPS)1, 3, or 10 μMDose-dependently inhibited TNF-α, IL-1β, and IL-6 secretion.
hBMECs Fibrillar Aβ₁₋₄₀3.0, 10.0, and 30.0 μMIncreased cell viability and reduced LDH release.

Signaling Pathways Modulated by Pinocembrin

Pinocembrin's therapeutic effects are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Pinocembrin_Anti_Inflammatory_Pathway Pinocembrin Pinocembrin PI3K PI3K Pinocembrin->PI3K Inhibits Akt Akt Pinocembrin->Akt Inhibits NFkB NF-κB Pinocembrin->NFkB Inhibits activation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K Activates PI3K->Akt Activates IKK IKK Akt->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Cytokines Induces transcription of

Pinocembrin's Anti-Inflammatory Signaling Pathway.

Pinocembrin_Antioxidant_Pathway Pinocembrin Pinocembrin Keap1 Keap1 Pinocembrin->Keap1 Inactivates Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) ROS ROS Oxidative_Stress->ROS Induces Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Sequesters and promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes

Pinocembrin's Antioxidant Signaling Pathway.

Pinocembrin_Anti_Apoptotic_Pathway Pinocembrin Pinocembrin Bax Bax Pinocembrin->Bax Decreases Bcl2 Bcl-2 Pinocembrin->Bcl2 Increases Cytochrome_c Cytochrome c Pinocembrin->Cytochrome_c Inhibits release Caspase3 Caspase-3 Pinocembrin->Caspase3 Inhibits activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., Glutamate, MPP+) Apoptotic_Stimuli->Bax Increases Apoptotic_Stimuli->Bcl2 Decreases Mitochondrion Mitochondrion Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Pinocembrin's Anti-Apoptotic Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies to evaluate the efficacy of pinocembrin.

In Vivo Models
  • Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke:

    • Procedure: Adult male rats or mice are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament. This is followed by a period of reperfusion (e.g., 22 hours).

    • Pinocembrin Administration: Pinocembrin is typically dissolved in a vehicle (e.g., saline) and administered intravenously or intraperitoneally at various doses (e.g., 3-30 mg/kg) at the onset of reperfusion or at multiple time points post-occlusion.

    • Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and brain edema are assessed.

  • Amyloid-Beta (Aβ) Infusion Model of Alzheimer's Disease:

    • Procedure: Aggregated Aβ₂₅₋₃₅ is administered via intracerebroventricular (ICV) injection into the brains of mice.

    • Pinocembrin Administration: Pinocembrin is administered orally (p.o.) at doses of 20 or 40 mg/kg/day for a specified period (e.g., 8 days).

    • Outcome Measures: Cognitive function is assessed using behavioral tests such as the Morris water maze. Neuronal degeneration and protein expression (e.g., RAGE) are evaluated in brain tissue.

  • Collagenase-Induced Intracerebral Hemorrhage (ICH) Model:

    • Procedure: Bacterial collagenase is injected into the striatum of mice to induce hemorrhage.

    • Pinocembrin Administration: Pinocembrin is administered, and the dose is varied to determine the optimal therapeutic effect (e.g., up to 5 mg/kg).

    • Outcome Measures: Lesion volume and neurological deficits are measured at specific time points (e.g., 72 hours) post-ICH.

In Vitro Models
  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons:

    • Procedure: Primary cortical neurons are cultured and then subjected to a period of oxygen and glucose deprivation, followed by reoxygenation to mimic ischemic/reperfusion injury.

    • Pinocembrin Treatment: Pinocembrin is added to the culture medium at the beginning of the reoxygenation phase.

    • Outcome Measures: Cell viability (e.g., MTT assay), lactate dehydrogenase (LDH) release, and levels of reactive oxygen species (ROS) and nitric oxide (NO) are measured.

  • Neurotoxicity in SH-SY5Y Cells:

    • Procedure: The human neuroblastoma cell line SH-SY5Y is treated with neurotoxins such as glutamate, MPP⁺, or 6-OHDA to model different aspects of neurodegenerative diseases.

    • Pinocembrin Treatment: Cells are pre-treated with various concentrations of pinocembrin for a specific duration (e.g., 2 hours) before the addition of the neurotoxin.

    • Outcome Measures: Cell viability, apoptosis (e.g., Hoechst staining, flow cytometry), mitochondrial membrane potential, and the expression of apoptotic and antioxidant proteins are assessed.

  • Inflammation in BV2 Microglial Cells:

    • Procedure: The immortalized murine microglial cell line BV2 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Pinocembrin Treatment: Cells are pre-treated with pinocembrin for 1 hour before LPS stimulation.

    • Outcome Measures: The production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide is quantified using ELISA and Griess assays, respectively. The expression of inflammatory enzymes like iNOS and COX-2 is measured by Western blotting.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of pinocembrin for a variety of CNS diseases. Its ability to modulate multiple key pathological pathways, including inflammation, oxidative stress, and apoptosis, makes it a highly attractive candidate for further development. The successful completion of Phase II clinical trials for ischemic stroke will be a critical milestone and may pave the way for its investigation in other neurological conditions.

Future research should focus on:

  • Elucidating the precise molecular targets of pinocembrin.

  • Optimizing drug delivery systems to enhance its bioavailability in the CNS.

  • Conducting well-designed clinical trials to evaluate its efficacy and safety in patients with various CNS disorders.

The comprehensive evidence presented in this technical guide underscores the promise of pinocembrin as a novel therapeutic agent for the treatment of central nervous system diseases. Continued investigation into its mechanisms and clinical applications is warranted.

References

The Flavonoid (+)-Pinocembrin: A Potent Modulator of Mitochondrial Function in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Pinocembrin, a natural flavonoid predominantly found in propolis and various plants, has garnered significant scientific attention for its diverse pharmacological activities, particularly its neuroprotective effects. Emerging evidence strongly suggests that a key mechanism underlying these protective actions is its ability to modulate mitochondrial function. This technical guide provides an in-depth overview of the role of this compound in preserving mitochondrial integrity and function, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Effects of this compound on Mitochondrial Parameters

The following table summarizes the quantitative effects of this compound on key mitochondrial functions as reported in preclinical studies. These data highlight its potential to counteract mitochondrial dysfunction in various models of cellular stress.

ParameterModel SystemTreatmentResultReference
Mitochondrial Membrane Potential (MMP) SH-SY5Y cells treated with Paraquat (PQ)25 µM this compound pretreatment for 4hPrevents PQ-induced loss of MMP[1]
Cultured rat cerebral microvascular endothelial cells (OGD/R)Not specifiedIncreased MMP[2]
SH-SY5Y cells treated with MPP+Not specifiedReduced MPP+-induced lowering of MMP[3][4]
ATP Levels SH-SY5Y cells treated with Paraquat (PQ)25 µM this compound pretreatment for 4hAbrogated the PQ-induced decline in ATP levels[1]
Brain mitochondria in vitro and in SH-SY5Y cellsNot specifiedEnhanced ATP content
Reactive Oxygen Species (ROS) Production SH-SY5Y cells treated with Paraquat (PQ)25 µM this compound pretreatment for 4hDecreased PQ-induced superoxide (O2−•) production
SH-SY5Y cells treated with MPP+Not specifiedReduced the generation of intracellular ROS
Primary cortical neurons (OGD/R)Not specifiedInhibited the production of ROS
Apoptosis Regulation SH-SY5Y cells treated with MPP+Not specifiedDecreased Bcl-2/Bax ratio and inhibited cytochrome c release
Glutamate-induced SH-SY5Y cellsNot specifiedDecreased the release of cytochrome c and reduced Bax synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on mitochondrial function.

Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP or CCCP (positive control for MMP depolarization)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations for the desired duration. Include untreated controls and a positive control group treated with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes) to induce mitochondrial depolarization.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µM) in cell culture medium.

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer provided with a kit.

  • Fluorescence Measurement:

    • Add PBS or assay buffer to each well.

    • Measure the fluorescence intensity using a microplate reader.

      • Red fluorescence (J-aggregates): Excitation ~540 nm / Emission ~590 nm.

      • Green fluorescence (monomers): Excitation ~485 nm / Emission ~535 nm.

    • Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA

  • Cell culture medium (serum-free for staining)

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) or another ROS inducer (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound for the desired time. Then, induce oxidative stress by adding a ROS inducer (e.g., H₂O₂) for a specific duration.

  • DCFH-DA Staining:

    • Prepare a DCFH-DA working solution (typically 10-25 µM) in serum-free medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Add PBS to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.

    • Alternatively, capture images using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS.

Quantification of ATP Levels using a Luciferase-Based Assay

This method quantifies ATP based on the luciferin-luciferase bioluminescent reaction, where the light emitted is proportional to the ATP concentration.

Materials:

  • Luciferin-luciferase assay kit

  • Cell lysis buffer

  • ATP standards

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound and/or a stressor in appropriate culture plates.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add a suitable cell lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular ATP.

  • ATP Measurement:

    • Prepare ATP standards of known concentrations.

    • In a luminometer plate, add a specific volume of the cell lysate or ATP standard.

    • Add the luciferin-luciferase reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using the luminescence readings from the ATP standards.

    • Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

    • Normalize the ATP concentration to the protein concentration of the cell lysate.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Pinocembrin_Mitochondrial_Protection_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, Ischemia) cluster_pinocembrin This compound Action cluster_pathways Signaling Pathways cluster_mitochondria Mitochondrial Outcomes Stress Cellular Stressors (ROS, MPP+, OGD/R) p53 p53 Stress->p53 activates Bax Bax Stress->Bax activates Pinocembrin This compound Erk12 Erk1/2 Pinocembrin->Erk12 activates Pinocembrin->p53 inhibits Bcl2 Bcl-2 Pinocembrin->Bcl2 upregulates Mito_Function Improved Mitochondrial Function (↑ MMP, ↑ ATP) Pinocembrin->Mito_Function Nrf2 Nrf2 Erk12->Nrf2 activates ROS_Reduction Reduced ROS Production Nrf2->ROS_Reduction enhances antioxidant defense p53->Bax activates Apoptosis_Inhibition Inhibition of Apoptosis (↓ Cytochrome c release) Bax->Apoptosis_Inhibition promotes apoptosis Bcl2->Bax inhibits Bcl2->Apoptosis_Inhibition ROS_Reduction->Mito_Function

Caption: Signaling pathways of this compound in mitochondrial protection.

Experimental_Workflow_Pinocembrin start Start: Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment Groups: 1. Control 2. Stressor (e.g., MPP+, OGD/R) 3. This compound + Stressor 4. This compound alone start->treatment incubation Incubation (Defined time and concentration) treatment->incubation assays Mitochondrial Function Assays incubation->assays mmp MMP Assay (JC-1) assays->mmp ros ROS Assay (DCFH-DA) assays->ros atp ATP Assay (Luciferase) assays->atp apoptosis Apoptosis Assay (Bax/Bcl-2, Cytochrome c) assays->apoptosis analysis Data Analysis and Interpretation mmp->analysis ros->analysis atp->analysis apoptosis->analysis end Conclusion on Pinocembrin's Mitochondrial Modulatory Role analysis->end

Caption: Experimental workflow for evaluating this compound's mitochondrial effects.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions associated with mitochondrial dysfunction, particularly in the context of neurodegenerative diseases and ischemic injury. Its multifaceted mechanism of action, which includes the preservation of mitochondrial membrane potential, enhancement of ATP production, reduction of oxidative stress, and inhibition of apoptotic pathways, underscores its promise. The activation of pro-survival signaling cascades, such as the Erk1/2-Nrf2 pathway, further solidifies its role as a potent mitochondrial modulator. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound as a novel therapeutic strategy. Further research, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety.

References

The Effect of (+)-Pinocembrin on Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pinocembrin, a natural flavonoid, has garnered significant attention for its neuroprotective properties, particularly its ability to modulate the permeability of the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of how this compound impacts the BBB. It synthesizes quantitative data from various studies, details key experimental protocols for assessing BBB permeability in the context of Pinocembrin research, and visually elucidates the intricate signaling pathways involved through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for neurological disorders.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including ischemic stroke, traumatic brain injury, and neurodegenerative disorders.[1] this compound, a flavonoid found in honey and propolis, has emerged as a promising agent for protecting the BBB and mitigating the neurological damage associated with these conditions.[2][3] This guide delves into the mechanisms by which Pinocembrin exerts its effects on BBB permeability, supported by experimental evidence.

Quantitative Data on the Effect of this compound on BBB Permeability

The protective effects of this compound on the BBB have been quantified in several preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Effects of this compound on BBB Permeability

Animal ModelInjury ModelPinocembrin DosageOutcome MeasureResultReference
RatGlobal Cerebral Ischemia/Reperfusion (GCI/R)1, 3, 10 mg/kg (i.v.)Brain EdemaDose-dependent reduction[1]
RatGCI/R1, 3, 10 mg/kg (i.v.)Evans Blue (EB) ExtravasationDose-dependent reduction[1]
RatGCI/R1, 3, 10 mg/kg (i.v.)Sodium Fluorescein (NaF) ExtravasationDose-dependent reduction
RatThromboembolic Stroke5 mg/kg (i.v.) pretreatment before t-PAEvans Blue LeakageSignificant reduction after 2, 4, 6, and 8 hours of ischemia
RatThromboembolic Stroke5 mg/kg (i.v.) pretreatment before t-PABrain EdemaSignificant decrease
MouseIntracerebral Hemorrhage (ICH)5 mg/kgBrain Water ContentSignificant reduction

Table 2: In Vitro Effects of this compound on Brain Endothelial Cells

Cell ModelInsultPinocembrin ConcentrationOutcome MeasureResultReference
Human Brain Microvascular Endothelial Cells (hBMECs)Fibrillar Amyloid-β 1-40 (fAβ 1-40)3.0, 10.0, 30.0 μMCell Viability (MTS assay)Dose-dependent increase
hBMECsfAβ 1-403.0, 10.0, 30.0 μMLDH ReleaseDose-dependent decrease
Rat Cerebral Microvascular Endothelial Cells (RCMECs)Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not specifiedCell ViabilityIncreased
In vitro BBB model (cerebEND and CTX-TNA2 cells)Hypoxia/AglycemiaNot specifiedTransendothelial PermeabilityDecreased

Signaling Pathways Modulated by this compound

This compound exerts its protective effects on the BBB by modulating several key inflammatory and cell-survival signaling pathways.

Inhibition of MAPK and NF-κB Signaling Pathways

In response to inflammatory stimuli like fibrillar amyloid-β, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are activated in brain endothelial cells, leading to increased BBB permeability. Pinocembrin has been shown to suppress the activation of major MAPK subfamilies (p38, JNK, and ERK) and inhibit the nuclear translocation of NF-κB p65. This anti-inflammatory action helps to preserve the integrity of the BBB.

MAPK_NFkB_Pathway Abeta Fibrillar Amyloid-β MAPK MAPK Cascades (p38, JNK, ERK) Abeta->MAPK activates IKK IKK Phosphorylation Abeta->IKK activates Pinocembrin This compound Pinocembrin->MAPK inhibits Pinocembrin->IKK inhibits NFkB NF-κB p65 Nuclear Translocation MAPK->NFkB promotes IkBa IκBα Degradation IKK->IkBa promotes IkBa->NFkB allows Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces BBB_disruption BBB Disruption Cytokines->BBB_disruption leads to

Figure 1: Inhibition of MAPK and NF-κB pathways by Pinocembrin.
Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and function. Pinocembrin has been shown to modulate this pathway, which can contribute to the protection of endothelial cells and the maintenance of BBB integrity.

PI3K_Akt_Pathway Pinocembrin This compound PI3K PI3K Pinocembrin->PI3K activates Akt Akt Phosphorylation PI3K->Akt activates Cell_Survival Endothelial Cell Survival & Function Akt->Cell_Survival promotes BBB_Integrity BBB Integrity Cell_Survival->BBB_Integrity maintains TLR4_Pathway LPS LPS / Insult Microglia Microglia LPS->Microglia activates Pinocembrin This compound TLR4 TLR4 Expression Pinocembrin->TLR4 inhibits M1_Polarization M1 Polarization TLR4->M1_Polarization promotes Microglia->TLR4 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) M1_Polarization->Cytokines releases BBB_disruption BBB Disruption Cytokines->BBB_disruption leads to MCAO_Workflow Start Start: Anesthetize Rat MCAO Induce MCAO (e.g., 2h occlusion) Start->MCAO Reperfusion Reperfusion (e.g., 24h) MCAO->Reperfusion Pinocembrin_Admin Administer Pinocembrin (e.g., at onset of reperfusion) Reperfusion->Pinocembrin_Admin BBB_Permeability Assess BBB Permeability (Evans Blue Assay) Pinocembrin_Admin->BBB_Permeability Neuro_Assess Neurological Scoring & Brain Edema Measurement BBB_Permeability->Neuro_Assess Tissue_Analysis Tissue Analysis (Western Blot, IHC) Neuro_Assess->Tissue_Analysis End End Tissue_Analysis->End

References

(+)-Pinocembrin: A Multifaceted Flavonoid for Ischemic Stroke Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents. (+)-Pinocembrin, a natural flavonoid found in propolis and various plants, has emerged as a promising candidate due to its ability to cross the blood-brain barrier and exert pleiotropic effects on key pathological pathways.[1][2][3] Having been approved for Phase II clinical trials for ischemic stroke in China, pinocembrin warrants detailed investigation.[1][4] This technical guide provides an in-depth overview of the mechanisms of action, preclinical efficacy, and experimental protocols related to this compound as a potential treatment for ischemic stroke, aimed at researchers, scientists, and drug development professionals.

Introduction to Ischemic Stroke and this compound

Ischemic stroke results from the occlusion of a cerebral artery, which disrupts blood flow and triggers a cascade of detrimental events including ionic imbalance, oxidative stress, and inflammation, ultimately leading to neuronal cell death in the affected brain region. The only approved pharmacological treatment, recombinant tissue plasminogen activator (r-t-PA), is limited by a narrow therapeutic window (typically 3-4.5 hours) and a significant risk of hemorrhagic transformation.

Pinocembrin (5,7-dihydroxyflavanone) is a flavonoid with a low molecular weight and good liposolubility, properties that facilitate its passage across the blood-brain barrier (BBB) via passive transport. Preclinical studies have demonstrated its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties in various models of cerebral ischemia. Its multifaceted mechanism of action makes it an attractive candidate for mitigating the complex injury cascade of ischemic stroke.

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical attribute for any neuroprotective agent is its ability to reach the central nervous system. Studies have confirmed that pinocembrin can be absorbed rapidly and can readily cross the BBB. In vitro models using rat brain microvascular endothelial cells (BMECs) have shown that pinocembrin uptake occurs in a time- and concentration-dependent manner, primarily through passive transport. The P-glycoprotein (P-gp) efflux transporter appears to have little effect on this process, suggesting that pinocembrin can effectively accumulate in the brain.

Multifaceted Mechanisms of Action

Pinocembrin's neuroprotective effects stem from its ability to modulate multiple signaling pathways involved in the pathophysiology of ischemic stroke.

Anti-Inflammatory Effects

Neuroinflammation is a key contributor to secondary brain injury following stroke. Pinocembrin exerts potent anti-inflammatory effects by inhibiting multiple signaling pathways. It suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. This is achieved, in part, by inhibiting the Toll-like receptor 4 (TLR4) pathway and its downstream targets MyD88 and TRIF, which leads to reduced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling. Furthermore, pinocembrin inhibits the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.

G cluster_0 Ischemic Insult cluster_1 Pinocembrin Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcome Ischemia Ischemia/ Reperfusion TLR4 TLR4 Activation Ischemia->TLR4 PCB This compound PCB->TLR4 Inhibits MAPK MAPK / NF-κB Pathways PCB->MAPK Inhibits Microglia Microglia/ Astrocyte Activation PCB->Microglia Inhibits MyD88 MyD88/ TRIF TLR4->MyD88 MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines MAPK->Microglia Inflammation Neuroinflammation Cytokines->Inflammation Microglia->Inflammation

Caption: Anti-inflammatory signaling pathway of Pinocembrin.
Antioxidant Effects

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major cause of neuronal damage during ischemia-reperfusion. Pinocembrin mitigates oxidative stress through several mechanisms. It directly scavenges ROS and reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. It also enhances the endogenous antioxidant defense system by increasing the content of glutathione (GSH) and the activity of superoxide dismutase (SOD). A key mechanism is the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway, which upregulates the expression of various antioxidant genes.

G cluster_0 Ischemic Insult cluster_1 Pinocembrin Intervention cluster_2 Cellular Response cluster_3 Cellular Outcome Ischemia Ischemia/ Reperfusion ROS ROS, NO Production Ischemia->ROS Nrf2 Nrf2/HO-1 Pathway Ischemia->Nrf2 PCB This compound PCB->ROS Reduces PCB->Nrf2 Activates OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress Antioxidants Endogenous Antioxidants (GSH, SOD) Nrf2->Antioxidants Upregulates Antioxidants->OxidativeStress

Caption: Antioxidant mechanism of Pinocembrin via the Nrf2 pathway.
Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the ischemic penumbra. Pinocembrin inhibits apoptosis by modulating the p53 pathway and the balance of Bcl-2 family proteins. It decreases the expression of the pro-apoptotic protein Bax while increasing the anti-apoptotic protein Bcl-2, thereby reducing the Bax/Bcl-2 ratio. This prevents the release of cytochrome C from the mitochondria and subsequently inhibits the activation of caspase-3 and the degradation of PARP, key executioners of apoptosis.

G cluster_0 Ischemic Insult cluster_1 Pinocembrin Intervention cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome Ischemia Ischemia/ Reperfusion p53 p53 Pathway Ischemia->p53 PCB This compound PCB->p53 Inhibits BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio PCB->BaxBcl2 Modulates Casp3 Caspase-3 Activation PCB->Casp3 Inhibits p53->BaxBcl2 CytoC Cytochrome C Release BaxBcl2->CytoC CytoC->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis

Caption: Anti-apoptotic signaling pathway modulated by Pinocembrin.
Protection of the Blood-Brain Barrier (BBB)

Ischemia-reperfusion injury leads to BBB disruption, causing cerebral edema and increasing the risk of hemorrhagic transformation. Pinocembrin protects the integrity of the BBB. It reduces the degradation of tight junction proteins, such as occludin and claudin-5, by inhibiting the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. This action helps to decrease BBB permeability, reduce brain edema, and prevent the leakage of harmful substances into the brain parenchyma.

Preclinical Efficacy: Quantitative Data Summary

Numerous preclinical studies using rodent models of ischemic stroke have demonstrated the efficacy of this compound. The following tables summarize key quantitative findings.

Table 1: Effects of Pinocembrin on Infarct Volume and Neurological Deficits

Animal ModelPinocembrin DoseAdministration RouteOutcome MeasureResultReference
Rat MCAO10 mg/kgi.v. at reperfusionInfarct VolumeSignificantly reduced
Rat MCAO10 mg/kgi.v. at reperfusionNeurological ScoreSignificantly improved
Mouse ICH5 mg/kgi.p.Lesion VolumeReduced by ~47.5% at 72h
Mouse ICH5 mg/kgi.p.Neurological DeficitsSignificantly reduced at 72h
Rat Thromboembolic10 mg/kgi.v. before t-PAInfarct VolumeSignificantly decreased
Rat Thromboembolic10 mg/kgi.v. before t-PANeurological FunctionSignificantly improved

Table 2: Effects of Pinocembrin on Inflammatory and Oxidative Stress Markers

Animal Model / Cell LinePinocembrin Dose / Conc.MarkerEffectReference
Mouse ICH5 mg/kgTNF-α, IL-1β, IL-6 (brain)Significantly reduced
Rat MCAO3, 10, 30 mg/kgTNF-α, IL-1β (brain)Reduced expression
Rat Global Ischemia1, 5, 10 mg/kgSOD, MDA, MPO (brain)Reduced levels/activity
Primary Cortical Neurons (OGD/R)N/AROS, NO, nNOS, iNOSReduced production/expression
Primary Cortical Neurons (OGD/R)N/AGlutathione (GSH)Increased levels
BV-2 Microglia (LPS-stimulated)10 µMIL-1β, IL-6, TNF-α, iNOSDecreased expression/secretion

Table 3: Effects of Pinocembrin on Apoptosis and BBB Integrity

Animal Model / Cell LinePinocembrin Dose / Conc.Marker / MeasureEffectReference
Primary Cortical Neurons (OGD/R)N/ACaspase-3, PARP degradationDown-regulated Caspase-3, alleviated PARP degradation
Rat MCAO1, 3, 10 mg/kgTUNEL-positive cellsReduced number
Rat Thromboembolic10 mg/kgMMP-2, MMP-9 activationInhibited
Rat Thromboembolic10 mg/kgOccludin, Claudin-5Inhibited degradation
Rat Global IschemiaN/AEvans Blue & NaF leakageReduced concentrations in brain
Rat MCAO3, 10, 30 mg/kgOccludin, ZO-1 mRNAInhibited ischemia-induced decrease

Experimental Protocols

The most common animal model used to evaluate the efficacy of pinocembrin is the middle cerebral artery occlusion (MCAO) model in rats, which mimics focal ischemic stroke in humans.

Representative MCAO Experimental Workflow

G cluster_0 Phase 1: Induction of Ischemia cluster_1 Phase 2: Reperfusion & Treatment cluster_2 Phase 3: Outcome Assessment A 1. Animal Preparation (Male Sprague-Dawley rats, 250-300g) B 2. Anesthesia (e.g., Chloral hydrate) A->B C 3. MCAO Procedure (Intraluminal filament insertion to occlude MCA) B->C D 4. Ischemia Duration (e.g., 2 hours) C->D E 5. Reperfusion (Filament withdrawal) D->E F 6. Pinocembrin Administration (e.g., 10 mg/kg, i.v. at onset of reperfusion) E->F G 7. Neurological Scoring (at 24h post-MCAO) F->G H 8. Euthanasia & Tissue Collection (at 24h or 72h) G->H I 9. Infarct Volume Measurement (TTC Staining) H->I J 10. Biomarker Analysis (Western Blot, ELISA, IHC) H->J

Caption: Standard experimental workflow for an MCAO study.
Detailed Methodologies

  • Animal Model: Focal cerebral ischemia is induced in male Sprague-Dawley rats by occluding the middle cerebral artery (MCAO) using an intraluminal filament for 2 hours, followed by reperfusion. Global cerebral ischemia models have also been used.

  • Drug Administration: Pinocembrin is typically dissolved in a vehicle (e.g., saline containing DMSO and Tween 80) and administered intravenously (i.v.) at doses ranging from 3 to 30 mg/kg. A crucial aspect of many studies is the administration of pinocembrin at the onset of reperfusion, mimicking a clinical scenario.

  • Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO using established scoring systems (e.g., a 5-point scale assessing motor deficits).

  • Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software to determine the infarct volume.

  • BBB Permeability Assessment: BBB disruption is measured by injecting Evans blue dye intravenously before euthanasia. The amount of dye that has extravasated into the brain parenchyma is then quantified spectrophotometrically.

  • Biomarker Analysis: Brain tissue from the ischemic penumbra is collected for molecular analysis.

    • Western Blotting: To quantify protein levels of inflammatory markers (iNOS, COX-2), apoptotic proteins (Caspase-3, Bcl-2, Bax), and tight junction proteins (Occludin, Claudin-5).

    • ELISA: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

    • Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of markers such as Caspase-3 or to identify activated microglia (e.g., using CD68 staining).

Clinical Status

Based on its significant preclinical efficacy, pinocembrin was approved by the China Food and Drug Administration (CFDA) for clinical trials. A randomized, double-blind, placebo-controlled, multicenter Phase II clinical trial was initiated to evaluate the safety and efficacy of pinocembrin injection in patients with acute ischemic stroke. The trial aimed to enroll patients aged 35-75 within 24 hours of acute stroke onset, with a National Institutes of Health Stroke Scale (NIHSS) score between 6 and 20.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for ischemic stroke in a wealth of preclinical studies. Its ability to cross the blood-brain barrier and simultaneously target multiple injury pathways—including inflammation, oxidative stress, apoptosis, and BBB breakdown—positions it as a highly promising neuroprotective candidate. The progression to Phase II clinical trials underscores its potential clinical utility.

Future research should focus on elucidating the primary molecular target of pinocembrin to further refine its therapeutic application. Additionally, studies exploring its efficacy in combination with thrombolytic therapy are warranted, as some evidence suggests pinocembrin can expand the therapeutic window of t-PA and reduce its associated hemorrhagic complications. As the results from clinical trials become available, the role of this compound in the clinical management of ischemic stroke will be further clarified.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Pinocembrin from Propolis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinocembrin, a prominent flavonoid found in propolis, has garnered significant scientific interest due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. Propolis, a resinous substance collected by honeybees, serves as a rich natural source of this valuable compound. The efficient extraction of this compound from the complex propolis matrix is a critical first step for research and development in the pharmaceutical and nutraceutical industries.

This document provides detailed application notes and standardized protocols for the extraction of this compound from propolis using various established methods. The information presented herein is intended to guide researchers in selecting and implementing the most suitable extraction strategy based on their specific laboratory capabilities and research objectives.

Extraction Methodologies Overview

Several techniques have been developed for the extraction of bioactive compounds from propolis. The choice of method depends on factors such as extraction efficiency, selectivity for the target compound, time, cost, and environmental considerations. The most commonly employed methods for this compound extraction include:

  • Solvent Extraction (Maceration): A conventional, simple, and widely used method involving the soaking of propolis in a solvent to dissolve the target compounds.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that utilizes ultrasonic waves to enhance the extraction process, leading to higher yields in shorter times.

  • Supercritical Fluid Extraction (SFE): A "green" technology that employs a supercritical fluid, typically carbon dioxide, as the solvent, offering high selectivity and yielding solvent-free extracts.

Quantitative Data Summary

The following tables summarize quantitative data on the extraction of pinocembrin and total flavonoids from propolis using different methods as reported in the scientific literature. This data allows for a comparative assessment of the efficiency of each technique.

Table 1: Pinocembrin Content in Propolis Extracts Obtained by Various Extraction Methods

Extraction MethodSolvent/ConditionsPinocembrin Concentration (mg/g of extract)Source
Solvent Extraction70% Ethanol35.89[1]
Solvent Extraction96% Ethanol26.17[1]
Solvent ExtractionAcetone29.54[1]
Ultrasound-Assisted Extraction50% Ethanol, 10-100 min~39.9[2]
Maceration (5 days)70% Ethanol35.9[2]

Table 2: Total Flavonoid Content (TFC) in Propolis Extracts

Extraction MethodSolvent/ConditionsTotal Flavonoid Content (mg Quercetin Equivalents/g of extract)Source
Solvent Extraction70% Ethanol97.77% of acetone extract
Solvent Extraction96% Ethanol~20% lower than 70% ethanol extract
Solvent ExtractionAcetone95.25

Experimental Protocols

Solvent Extraction (Maceration)

This protocol describes a standard maceration procedure for the extraction of this compound from raw propolis.

Materials and Equipment:

  • Raw propolis, pulverized

  • Ethanol (70% v/v)

  • Analytical balance

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Filter paper (Whatman No. 1 or equivalent)

  • Funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Protocol:

  • Weigh 10 g of pulverized raw propolis and transfer it to a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Place the flask on a magnetic stirrer and stir at room temperature for 24 to 72 hours. Protect the mixture from light by wrapping the flask in aluminum foil. Some studies suggest that for certain flavonoids like pinocembrin, a maceration time of 15 days can yield maximum concentrations.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid residue.

  • Wash the residue with a small amount of 70% ethanol to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • The resulting crude extract can be further purified or directly analyzed for this compound content using HPLC.

Workflow for Solvent Extraction (Maceration)

G propolis Pulverized Propolis maceration Maceration (24-72h, RT, stirring) propolis->maceration solvent 70% Ethanol solvent->maceration filtration Filtration maceration->filtration extract Ethanolic Extract filtration->extract residue Solid Residue filtration->residue evaporation Solvent Evaporation (Rotary Evaporator) extract->evaporation crude_extract Crude Propolis Extract evaporation->crude_extract analysis HPLC Analysis for This compound crude_extract->analysis

Caption: Workflow for this compound Extraction by Maceration.

Ultrasound-Assisted Extraction (UAE)

This protocol outlines the use of ultrasound to accelerate the extraction of this compound from propolis.

Materials and Equipment:

  • Raw propolis, pulverized

  • Ethanol (80% v/v)

  • Analytical balance

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

  • HPLC system

Protocol:

  • Weigh 1 g of pulverized raw propolis and place it in a 100 mL beaker.

  • Add 60 mL of 80% ethanol to achieve a liquid-to-solid ratio of 60:1 (mL/g).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasound at a power of 135 W for 20 minutes. Maintain a constant temperature, for example, by using a water bath, as temperature can affect extraction efficiency.

  • After sonication, centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid particles.

  • Decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear extract.

  • Concentrate the extract using a rotary evaporator to remove the solvent.

  • Analyze the final extract for this compound content by HPLC. Ultrasound-assisted extraction has been shown to significantly increase the content of flavonoids like pinocembrin compared to traditional maceration.

Workflow for Ultrasound-Assisted Extraction (UAE)

G propolis Pulverized Propolis uae Ultrasonication (135W, 20 min) propolis->uae solvent 80% Ethanol solvent->uae centrifugation Centrifugation uae->centrifugation supernatant Supernatant centrifugation->supernatant pellet Solid Pellet centrifugation->pellet filtration Filtration (0.45 µm) supernatant->filtration extract Clear Extract filtration->extract evaporation Solvent Evaporation (Rotary Evaporator) extract->evaporation final_extract Final Extract evaporation->final_extract analysis HPLC Analysis final_extract->analysis

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Supercritical Fluid Extraction (SFE)

This protocol provides a general procedure for the extraction of this compound using supercritical CO₂. The optimal parameters may vary depending on the specific SFE equipment.

Materials and Equipment:

  • Raw propolis, ground

  • Supercritical Fluid Extraction (SFE) system

  • Food-grade carbon dioxide (CO₂)

  • Ethanol (as a co-solvent)

  • Analytical balance

  • Collection vials

  • HPLC system

Protocol:

  • Grind the raw propolis to a fine powder to increase the surface area for extraction.

  • Weigh approximately 10 g of the ground propolis and pack it into the extraction vessel of the SFE system.

  • Set the extraction parameters. Optimal conditions for the extraction of phenolic compounds from propolis have been reported at a pressure of 350 bar and a temperature of 40°C.

  • Introduce ethanol as a co-solvent at a concentration of 4% (w/w) to enhance the extraction of polar compounds like pinocembrin.

  • Start the SFE process by pumping supercritical CO₂ through the extraction vessel. The extraction time will depend on the flow rate and the volume of the vessel.

  • The extract, containing this compound, will be precipitated in the separator by reducing the pressure and/or temperature.

  • Collect the extract from the collection vials.

  • Dissolve a known amount of the extract in a suitable solvent (e.g., ethanol or methanol) for quantification of this compound by HPLC. Supercritical fluid extraction is noted for its selectivity, and the use of a co-solvent like ethanol is crucial for efficiently extracting flavonoids.

Logical Flow for Supercritical Fluid Extraction (SFE)

G cluster_sfe SFE System propolis Ground Propolis in Extraction Vessel extraction Extraction (350 bar, 40°C) propolis->extraction co2 Supercritical CO₂ co2->extraction cosolvent Ethanol (Co-solvent) cosolvent->extraction separation Separation (Pressure/Temp Drop) extraction->separation extract_collection Extract Collection separation->extract_collection co2_recycle CO₂ Recycle separation->co2_recycle analysis HPLC Analysis extract_collection->analysis

Caption: Logical Flow of Supercritical Fluid Extraction for this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A fast HPLC method can also utilize an ammonium formate buffer (pH 4.5) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Pinocembrin can be detected at approximately 290 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or ethanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 200 µg/mL.

Sample Preparation:

  • Dissolve a known weight of the dried propolis extract in the mobile phase or a suitable solvent (e.g., methanol) to a known final concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Identify the pinocembrin peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of pinocembrin in the sample by using the calibration curve.

Conclusion

The selection of an appropriate extraction method is paramount for the efficient isolation of this compound from propolis. While traditional maceration is simple and requires minimal specialized equipment, modern techniques like ultrasound-assisted extraction and supercritical fluid extraction offer significant advantages in terms of reduced extraction time, increased efficiency, and in the case of SFE, the elimination of organic solvents in the final product. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the extraction and quantification of this promising natural compound for further scientific investigation and product development.

References

Application Note: Quantification of (+)-Pinocembrin in Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinocembrin, a flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. To support pharmacokinetic and toxicokinetic studies in drug development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note details two validated High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of this compound in plasma: a Reverse-Phase HPLC with Ultraviolet detection (RP-HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) method.

Chromatographic Methods

Two distinct chromatographic methods are presented, offering flexibility based on the required sensitivity and available instrumentation.

Method 1: RP-HPLC with UV Detection

This method is suitable for routine analysis and studies where high sensitivity is not a primary requirement. A sensitive and specific RP-HPLC-UV method has been developed and validated for the quantification of pinocembrin in rat plasma.[1]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)

For applications demanding high sensitivity and selectivity, such as clinical pharmacokinetic studies with low dosage, the LC/MS/MS method is recommended. A sensitive, fast, and specific LC/MS/MS method has been developed and validated for the quantitation of pinocembrin in human plasma.[2]

Data Presentation

The quantitative parameters for both the HPLC-UV and LC/MS/MS methods are summarized in the tables below for easy comparison.

Table 1: HPLC-UV Method Parameters and Validation Data
ParameterValue
Chromatographic Conditions
HPLC ColumnAgilent TC-C18 (5 µm, 4.6 mm x 150 mm)[1]
Mobile Phase0.01 M ammonium acetate (pH 4.0)-methanol (35:65, v/v)[1]
Flow Rate1 mL/min[1]
Column Temperature40°C
Detection Wavelength290 nm
Internal StandardChrysin
Validation Parameters
Linearity Range0.07-133.33 µg/mL (r=0.9995)
Lower Limit of Quantification (LLOQ)66.7 ng/mL
Lower Limit of Detection (LLOD)25 ng/mL
Recovery93.9% to 97.8%
Intra-day Precision (RSD)0.15-2.03%
Inter-day Precision (RSD)1.18-9.96%
Table 2: LC/MS/MS Method Parameters and Validation Data
ParameterValue
Chromatographic Conditions
HPLC ColumnLuna C8
Mobile PhaseAcetonitrile-0.3 mM ammonium acetate solution (65:35, v/v)
Flow Rate0.25 mL/min
DetectorTriple quadrupole tandem mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Internal StandardClonazepam
Validation Parameters
Linearity Range1-400 ng/mL
Accuracy (Relative Error)-1.82% to 0.54%
Within-run Precision (CV)< 5.25%
Between-run Precision (CV)< 5.25%
Recovery> 88%

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each method are provided below.

Experimental Workflow

G cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Collect Plasma Sample B Store at -80°C (if necessary) A->B C Thaw Plasma B->C D Spike with Internal Standard C->D E Method 1: Protein Precipitation D->E F Method 2: Solid-Phase Extraction D->F G Evaporate & Reconstitute E->G F->G H Inject Sample into HPLC G->H I Method 1: UV Detection H->I J Method 2: MS/MS Detection H->J K Peak Integration I->K J->K L Quantification using Calibration Curve K->L M Report Results L->M G A Start: Quantification of This compound in Plasma B Assess Required Sensitivity A->B C High Sensitivity (e.g., Clinical Studies) B->C High D Standard Sensitivity (e.g., Pre-clinical Screening) B->D Standard E Sample Prep: Solid-Phase Extraction C->E G Sample Prep: Protein Precipitation D->G F Analysis: LC/MS/MS E->F I End: Quantified Results F->I H Analysis: HPLC-UV G->H H->I

References

Application Notes and Protocols for the Synthesis of (+)-Pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the laboratory synthesis of the dextrorotatory enantiomer of Pinocembrin, (+)-Pinocembrin. The following application notes outline a robust chemical synthesis of racemic pinocembrin and a subsequent diastereomeric resolution to isolate the desired (+)-enantiomer.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-stage process. Initially, racemic (±)-Pinocembrin is synthesized via the hydrogenation of 5,7-dihydroxyflavone. Subsequently, a chiral resolution protocol is employed to separate the racemic mixture. This resolution involves the protection of a hydroxyl group, derivatization with a chiral amine to form diastereomers, chromatographic separation of these diastereomers, and finally, deprotection to yield the pure enantiomers.

Experimental Protocols

Synthesis of Racemic (±)-Pinocembrin

This protocol details the synthesis of racemic pinocembrin from 5,7-dihydroxyflavone.

Materials:

  • 5,7-dihydroxyflavone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve 5,7-dihydroxyflavone (5 g, 19.7 mmol) in ethanol (650 ml).

  • Add 10% Pd/C (1 g) to the solution.

  • Pressurize the reaction vessel with hydrogen gas to 3 atm.

  • Heat the mixture to 60°C and stir for 2 hours.

  • After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a solvent system of petroleum ether, ethyl acetate, and methanol (100:10:2) to afford (±)-Pinocembrin.[1]

Chiral Resolution of (±)-Pinocembrin

This multi-step protocol describes the resolution of the racemic mixture to obtain this compound.

Step 1: Protection of the 7-Hydroxyl Group

Materials:

  • (±)-Pinocembrin (12.76 g, 50 mmol)

  • Benzyl chloride (7.5 ml, 65 mmol)

  • Potassium iodide (0.46 g, 2.75 mmol)

  • Anhydrous potassium carbonate (7.60 g, 55 mmol)

  • Acetone (200 ml)

Procedure:

  • Combine (±)-Pinocembrin, benzyl chloride, potassium iodide, and anhydrous potassium carbonate in acetone.

  • Heat the mixture under reflux for 2 hours.

  • Filter the reaction mixture under reduced pressure.

  • The crude product, 7-benzyloxy-5-hydroxyflavanone, is purified from light petroleum.[2]

Step 2: Diastereomeric Derivatization

Materials:

  • 7-Benzyloxy-5-hydroxyflavanone

  • (L)-(-)-α-methylbenzylamine

  • Titanium tetrachloride (TiCl₄)

  • Toluene

Procedure:

  • Dissolve 7-benzyloxy-5-hydroxyflavanone (19.7 g, 57 mmol) in 100 ml of toluene and cool to 0°C in an ice bath.

  • In a separate flask, dissolve triethylamine (15 ml, 109 mmol) and (L)-(-)-α-methylbenzylamine (7.3 ml, 57 mmol) in 20 ml of toluene.

  • Add the amine solution to the cooled flavanone solution and stir for 5 minutes.

  • Dissolve TiCl₄ (3.25 ml, 29 mmol) in 10 ml of toluene and add it dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 10 minutes, then remove the ice bath and continue stirring at room temperature.[3]

  • Separate the resulting diastereomers by column chromatography.[1][2]

Step 3: Hydrolysis of Diastereomers

Procedure:

  • The separated diastereomers from the previous step are individually hydrolyzed to furnish the respective enantiomers of 7-benzyloxy-5-hydroxyflavanone.

Step 4: Deprotection to Yield this compound

Procedure:

  • The benzyl group of the desired enantiomer of 7-benzyloxy-5-hydroxyflavanone is removed by hydrogenolysis to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the yields and physical properties obtained during the synthesis and resolution of this compound.

StepProductYield (%)Melting Point (°C)Optical Rotation [α]D
Synthesis of Racemic Pinocembrin(±)-Pinocembrin84200–201-
Protection of 7-Hydroxyl Group7-Benzyloxy-5-hydroxyflavanone9380–82-
Diastereomeric Derivatization and SeparationDiastereomers 4a and 4b55--
Hydrolysis of Diastereomer 4a(S)-7-Benzyloxy-5-hydroxyflavanone (3a)92--
Hydrolysis of Diastereomer 4b(R)-7-Benzyloxy-5-hydroxyflavanone (3b)91--
Deprotection of 3a(S)-(-)-Pinocembrin91--45.3 (c 0.9, acetone)
Deprotection of 3b(R)-(+)-Pinocembrin93-+46.2 (c 0.9, acetone)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and resolution of this compound.

SynthesisWorkflow Start 5,7-dihydroxyflavone Hydrogenation Hydrogenation (H2, 10% Pd/C, EtOH, 60°C) Start->Hydrogenation Racemic_Pinocembrin (±)-Pinocembrin Hydrogenation->Racemic_Pinocembrin Protection Protection (Benzyl Chloride, K2CO3) Racemic_Pinocembrin->Protection Protected_Pinocembrin 7-Benzyloxy-5-hydroxyflavanone Protection->Protected_Pinocembrin Derivatization Derivatization ((L)-(-)-α-methylbenzylamine, TiCl4) Protected_Pinocembrin->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Separation Column Chromatography Diastereomers->Separation Separated_Diastereomers Separated Diastereomers Separation->Separated_Diastereomers Hydrolysis Hydrolysis Separated_Diastereomers->Hydrolysis Protected_Enantiomers Separated Protected Enantiomers Hydrolysis->Protected_Enantiomers Deprotection Deprotection (Hydrogenolysis) Protected_Enantiomers->Deprotection Final_Product This compound Deprotection->Final_Product

References

Application Notes and Protocols: (+)-Pinocembrin in a Cerebral Ischemia Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Pinocembrin, a flavonoid compound found in propolis, as a neuroprotective agent in a rat model of cerebral ischemia. The following sections detail its therapeutic effects, underlying mechanisms of action, and standardized protocols for its application in pre-clinical research.

Therapeutic Efficacy of this compound

This compound has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia-reperfusion (I/R) injury. Administration of Pinocembrin at the onset of reperfusion has been shown to reduce neurological deficits, decrease infarct volume, and alleviate cerebral edema in a dose-dependent manner.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies investigating the efficacy of this compound in a rat model of Middle Cerebral Artery Occlusion (MCAO).

Table 1: Effect of this compound on Neurological Deficit Scores, Infarct Volume, and Cerebral Edema

Treatment GroupNeurological Deficit ScoreInfarct Volume (%)Cerebral Edema (%)
Sham000
Ischemia/Reperfusion (I/R)3.5 - 4.051.2822.91
I/R + Pinocembrin (1 mg/kg)ReducedReducedReduced
I/R + Pinocembrin (3 mg/kg)Significantly ReducedSignificantly ReducedSignificantly Reduced
I/R + Pinocembrin (10 mg/kg)Significantly ReducedSignificantly ReducedSignificantly Reduced
I/R + Edaravone (3.5 mg/kg)ReducedReducedReduced

Data compiled from studies employing a 2-hour MCAO followed by 24-hour reperfusion.[1][3]

Table 2: Effect of this compound on Markers of Apoptosis and Autophagy

Treatment GroupTUNEL-Positive CellsCaspase-3 Positive NeuronsLC3B ExpressionBeclin1 Expression
ShamBaselineBaselineBaselineBaseline
Ischemia/Reperfusion (I/R)IncreasedIncreasedDecreasedDecreased
I/R + Pinocembrin (1, 3, 10 mg/kg)Dose-dependently DecreasedDose-dependently DecreasedUpregulatedUpregulated

These markers were assessed in the penumbra region of the ischemic brain.

Mechanisms of Action

The neuroprotective effects of this compound in cerebral ischemia are multi-faceted, involving the modulation of several key signaling pathways.

Anti-Apoptotic Pathway

Pinocembrin inhibits neuronal apoptosis in the ischemic penumbra. This is achieved by down-regulating the expression of pro-apoptotic proteins such as Caspase-3 and reducing the number of TUNEL-positive cells.

Ischemia Cerebral Ischemia/ Reperfusion Caspase3 Caspase-3 Activation Ischemia->Caspase3 Apoptosis Neuronal Apoptosis Pinocembrin This compound Pinocembrin->Caspase3 Caspase3->Apoptosis

Caption: Pinocembrin's Anti-Apoptotic Mechanism.

Autophagy Regulation

Cerebral ischemia can lead to dysfunction in the autophagic process. Pinocembrin has been shown to reverse this by upregulating the expression of key autophagy-related proteins, LC3B and Beclin1, in the penumbra, suggesting a restoration of protective autophagy.

Ischemia Cerebral Ischemia/ Reperfusion Autophagy Autophagy Dysfunction Ischemia->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection Pinocembrin This compound LC3B_Beclin1 LC3B & Beclin1 Expression Pinocembrin->LC3B_Beclin1 LC3B_Beclin1->Neuroprotection

Caption: Pinocembrin's Role in Autophagy Regulation.

Anti-Oxidative and Anti-Inflammatory Effects

Previous studies have also highlighted that Pinocembrin's neuroprotective effects are attributed to its anti-oxidative and anti-inflammatory properties. It can reduce levels of reactive oxygen species (ROS) and suppress the expression of neuronal and inducible nitric oxide synthase (nNOS and iNOS).

Experimental Protocols

The following are detailed protocols for inducing cerebral ischemia in a rat model and for the administration of this compound.

Focal Cerebral Ischemia-Reperfusion Model (MCAO)

This protocol describes the induction of focal cerebral ischemia by Middle Cerebral Artery Occlusion (MCAO) followed by reperfusion.

start Start anesthesia Anesthetize Rat (e.g., 10% chloral hydrate, 380 mg/kg, i.p.) start->anesthesia incision Midline Neck Incision anesthesia->incision cca Isolate Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) incision->cca ligate_eca Ligate Distal ECA cca->ligate_eca insert_suture Insert Suture into ICA via ECA Stump to Occlude Middle Cerebral Artery (MCA) ligate_eca->insert_suture occlusion Maintain Occlusion for 2 hours insert_suture->occlusion reperfusion Withdraw Suture to Allow Reperfusion occlusion->reperfusion suture_close Suture Incision reperfusion->suture_close end End suture_close->end

Caption: MCAO Experimental Workflow.

Materials:

  • Male Sprague-Dawley (SD) rats

  • Anesthetic (e.g., 10% chloral hydrate)

  • Surgical instruments

  • Monofilament nylon suture

Procedure:

  • Anesthetize the rat (e.g., intraperitoneal injection of 10% chloral hydrate at 380 mg/kg).

  • Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Insert a monofilament nylon suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Maintain the occlusion for 2 hours.

  • Gently withdraw the suture to allow for reperfusion of the ischemic brain tissue.

  • Suture the incision and allow the animal to recover.

Administration of this compound

Materials:

  • This compound for injection

  • 0.9% saline water (vehicle)

Procedure:

  • Dissolve the this compound for injection in 0.9% saline water to the desired concentrations (e.g., 1, 3, and 10 mg/kg).

  • Administer the Pinocembrin solution intravenously at the onset of reperfusion.

  • For control groups, administer an equivalent volume of the vehicle (0.9% saline water).

Evaluation of Therapeutic Outcomes

1. Neurological Deficit Scoring:

  • Assess neurological function 24 hours after MCAO using a standardized scoring system (e.g., a 5-point scale).

2. Infarct Volume Measurement:

  • After 24 hours of reperfusion, euthanize the animals and harvest the brains.

  • Slice the brain into coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume as a percentage of the total brain volume.

3. Cerebral Edema Assessment:

  • Calculate the brain swelling ratio by comparing the wet weight of the ischemic and non-ischemic hemispheres.

4. Immunohistochemistry and Western Blot:

  • Process brain tissue from the penumbra region for immunohistochemical staining of apoptosis markers (e.g., TUNEL, Caspase-3).

  • Perform Western blot analysis on protein extracts from the penumbra to quantify the expression of autophagy-related proteins (e.g., LC3B, Beclin1).

Conclusion

This compound is a promising therapeutic agent for the treatment of ischemic stroke. Its neuroprotective effects are well-documented in the MCAO rat model and are mediated through multiple pathways, including the inhibition of apoptosis and the regulation of autophagy. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound and its derivatives in the context of cerebral ischemia.

References

Application Notes: (+)-Pinocembrin in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Pinocembrin is a natural flavonoid predominantly found in propolis, honey, and various plants.[1][2][3] It has garnered significant attention in biomedical research due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][4] Notably, Pinocembrin can cross the blood-brain barrier (BBB), a critical characteristic for therapeutic agents targeting central nervous system disorders. Its potential application in Alzheimer's disease (AD) is supported by a growing body of preclinical evidence demonstrating its ability to counteract key pathological processes of the disease. Having been approved by the China Food and Drug Administration (CFDA) for clinical use in stroke patients, its safety profile and neuroprotective potential are well-recognized.

Mechanism of Action in Alzheimer's Disease

Pinocembrin exerts its neuroprotective effects in the context of Alzheimer's disease through a multi-target approach, addressing neuroinflammation, amyloid-beta (Aβ) toxicity, mitochondrial dysfunction, and neurovascular unit damage.

  • Anti-Neuroinflammatory Effects: Pinocembrin significantly inhibits inflammatory pathways. It has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades in brain cells exposed to fibrillar Aβ. This leads to a reduction in the release of pro-inflammatory cytokines, thus mitigating the chronic neuroinflammation characteristic of AD.

  • Inhibition of RAGE Signaling: The Receptor for Advanced Glycation End Products (RAGE) is a key mediator of Aβ-induced neuronal damage. Pinocembrin has been shown to inhibit the upregulation of RAGE expression both in vivo and in vitro. By blocking the Aβ-RAGE interaction, it downregulates downstream pathological signaling, including the activation of p38 MAPK and JNK pathways, which are implicated in neuronal stress and apoptosis.

  • Protection of the Neurovascular Unit (NVU): AD is associated with cerebrovascular dysfunction and BBB breakdown. Pinocembrin protects the integrity of the BBB and the overall neurovascular unit. It preserves microvascular function and maintains the ultrastructure of the neuropil in the brain.

  • Mitochondrial Protection and Anti-Apoptotic Effects: The compound alleviates mitochondrial dysfunction by improving the mitochondrial membrane potential and inhibiting mitochondrial oxidative stress. It also regulates mitochondrion-mediated apoptosis by restoring the balance of apoptotic proteins like Bcl-2 and inhibiting the activation of caspases 3 and 9.

  • Modulation of Other Signaling Pathways: Emerging research suggests Pinocembrin may also exert its effects by modulating other pathways relevant to neurodegeneration, such as the Reelin-dab1 signaling pathway, which is involved in synaptic plasticity and memory.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of this compound reported in key preclinical studies for Alzheimer's disease.

Table 1: In Vitro Efficacy of this compound

Cell ModelPathological InsultPinocembrin ConcentrationObserved EffectsReference
Human Brain Microvascular Endothelial Cells (hBMECs)Fibrillar Aβ₁₋₄₀3.0 µM, 10.0 µM, 30.0 µMIncreased cell viability, reduced LDH release, alleviated nuclear condensation.
APPsw-overexpressing SH-SY5Y cellsCopper-induced Aβ toxicity1.0 µM, 3.0 µM, 10.0 µMEnhanced cell viability in a dose-dependent manner.
RAGE-overexpressing cellsAβ₁₋₄₂1.0 µM, 3.0 µM, 10.0 µMSignificantly inhibited RAGE protein expression and mRNA levels.

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenKey OutcomesReference
Aβ₂₅₋₃₅ intracerebroventricularly-injected mice20 mg/kg/day & 40 mg/kg/day (oral, 8 days)Improved cognitive function (Morris water maze), preserved neuropil ultrastructure, decreased neurodegeneration, inhibited RAGE upregulation.
APP/PS1 transgenic mice3-month treatmentPrevented cognitive decline without altering Aβ burden.

Experimental Protocols

Protocol 1: In Vitro Aβ-Induced Neurotoxicity Assay

Objective: To evaluate the protective effect of Pinocembrin against Aβ-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y cells).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide

  • Sterile, aggregation-buffer (e.g., PBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Aβ₁₋₄₂ Preparation: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in an appropriate solvent and incubating at 4°C for 24 hours to allow for aggregation.

  • Pinocembrin Treatment: Pre-treat the cells with various concentrations of Pinocembrin (e.g., 1 µM, 3 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Aβ₁₋₄₂ Exposure: Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration known to induce toxicity (e.g., 10 µM).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) group.

Protocol 2: In Vivo Assessment of Cognitive Function in an AD Mouse Model

Objective: To determine if Pinocembrin can ameliorate cognitive deficits in an Alzheimer's disease mouse model (e.g., Aβ₂₅₋₃₅-injected mice) using the Morris Water Maze (MWM) test.

Materials:

  • Alzheimer's disease model mice (e.g., C57BL/6 mice with intracerebroventricular Aβ₂₅₋₃₅ injection)

  • Sham control mice

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

Procedure:

  • Animal Groups: Divide animals into groups: Sham control, AD model + Vehicle, AD model + Pinocembrin (20 mg/kg), AD model + Pinocembrin (40 mg/kg).

  • Drug Administration: Administer Pinocembrin or vehicle daily via oral gavage for the duration of the study (e.g., 8-14 days).

  • Morris Water Maze Test (Acquisition Phase):

    • Begin MWM testing on a set day after the start of treatment (e.g., day 3).

    • For 5 consecutive days, conduct 4 trials per day for each mouse.

    • In each trial, place the mouse in the water at one of four starting positions, facing the wall.

    • Allow the mouse to search for a hidden platform for 60 seconds. If it fails to find it, guide it to the platform.

    • Record the escape latency (time to find the platform) and swim path using the tracking software.

  • Probe Trial:

    • On the day after the last acquisition trial, remove the platform.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency across training days and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.

Visualizations

Pinocembrin_RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway cluster_apoptosis Mitochondrial Pathway Abeta Amyloid-β (Aβ) RAGE RAGE Abeta->RAGE Binds p38_JNK p38 MAPK / JNK RAGE->p38_JNK Activates Mito_dys Mitochondrial Dysfunction RAGE->Mito_dys Induces NFkB_activation NF-κB Activation p38_JNK->NFkB_activation Apoptosis Apoptosis NFkB_activation->Apoptosis Promotes Inflammation & Neurotoxicity Caspases Caspase 3/9 Activation Mito_dys->Caspases Caspases->Apoptosis Pinocembrin This compound Pinocembrin->RAGE Pinocembrin->p38_JNK Inhibits Activation Pinocembrin->Mito_dys Protects

Caption: Pinocembrin's mechanism in inhibiting Aβ-induced neurotoxicity.

Pinocembrin_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion cell_culture 1. Cell Culture (e.g., hBMECs, SH-SY5Y) treatment 2. Pinocembrin Pre-treatment cell_culture->treatment insult 3. Aβ Exposure treatment->insult assays 4. Assays (Viability, LDH, Western Blot) insult->assays data_analysis Analyze quantitative data from both in vitro and in vivo experiments assays->data_analysis animal_model 1. AD Animal Model (e.g., APP/PS1 Mice) drug_admin 2. Oral Pinocembrin Administration animal_model->drug_admin behavior 3. Behavioral Testing (Morris Water Maze) drug_admin->behavior histology 4. Histology & Analysis (Brain Tissue) behavior->histology histology->data_analysis conclusion Conclude on the neuroprotective efficacy of Pinocembrin data_analysis->conclusion

Caption: General experimental workflow for evaluating Pinocembrin in AD research.

References

(+)-Pinocembrin: A Promising Therapeutic Agent for Cardiovascular Diseases - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinocembrin, a natural flavonoid found in honey, propolis, and various plants, has emerged as a compelling therapeutic candidate for a range of cardiovascular diseases (CVDs).[1] Extensive preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its cardioprotective effects in conditions such as myocardial infarction (heart attack), atherosclerosis, cardiac hypertrophy, and arrhythmias.[2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of cardiovascular disease.

Mechanisms of Action

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and cell death.

Key Signaling Pathways Modulated by this compound
  • NF-κB Signaling Pathway: Pinocembrin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[3] By suppressing NF-κB, pinocembrin reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating inflammatory damage in the cardiovascular system.

  • Nrf2/HO-1 Signaling Pathway: Pinocembrin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, which neutralize reactive oxygen species (ROS) and protect cardiac cells from oxidative damage.

  • PI3K/Akt/eNOS Signaling Pathway: Pinocembrin can also activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway. This leads to increased production of nitric oxide (NO), a key molecule in maintaining vascular health, promoting vasodilation, and inhibiting platelet aggregation.

  • HIF1α-mediated Glycolysis: In the context of myocardial ischemia-reperfusion injury, pinocembrin has been found to enhance glycolysis in cardiomyocytes by upregulating Hypoxia-Inducible Factor 1-alpha (HIF1α) and its downstream target, the glycolytic enzyme PFKFB3. This metabolic shift is believed to be a crucial component of its acute cardioprotective effects.

Therapeutic Applications in Cardiovascular Diseases

Myocardial Infarction (Heart Attack)

Studies have shown that this compound can significantly reduce the infarct size and improve cardiac function following a myocardial infarction. Its anti-apoptotic and anti-inflammatory actions help to preserve myocardial tissue and promote healing.

Cardiac Arrhythmias

Pinocembrin has demonstrated anti-arrhythmic properties, particularly in the context of ischemia-reperfusion injury. It has been shown to reduce the incidence and duration of ventricular fibrillation.

Cardiac Hypertrophy

Pinocembrin has been found to inhibit the development of cardiac hypertrophy, an enlargement of the heart muscle that can lead to heart failure. It achieves this by suppressing pro-hypertrophic signaling pathways and reducing the expression of hypertrophic markers.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various cardiovascular disease models.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelTreatment ProtocolInfarct Size Reduction (%)Reference
Rat (Ischemia/Reperfusion)30 mg/kg, intravenous49%
Mouse (Ischemia/Reperfusion)5 and 10 mg/kg, intravenous~20%
Rat (Chronic Ischemic Heart Failure)Pinocembrin treatment for 2 monthsSignificant reduction

Table 2: Effect of this compound on Cardiac Function (Echocardiography)

Animal ModelKey Parameters ImprovedReference
Rat (Chronic Ischemic Heart Failure)Increased Ejection Fraction (EF), Decreased Left Ventricular Internal Dimension in diastole (LVIDd) and systole (LVIDs)
Mouse (Ischemia/Reperfusion)Improved Ejection Fraction (EF) and Fractional Shortening (FS)
Rat (Post-Infarct Heart Failure)Improved Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS); Decreased Left Ventricular Inner Dimension at end-diastolic (LVIDd) and end-systolic (LVIDs) stages

Table 3: Effect of this compound on Cardiac Hypertrophy Markers

Cell ModelHypertrophic StimulusMarkers ReducedReference
H9c2 CardiomyocytesIsoproterenol (ISO)Atrial Natriuretic Factor (ANF) and β-Myosin Heavy Chain (β-MHC) mRNA levels

Table 4: Anti-inflammatory Effects of this compound

Cell/Animal ModelPro-inflammatory Cytokines ReducedReference
H9c2 CardiomyocytesTNF-α, IL-6, IL-1β, IFN-γ
Animal models of cerebral ischemiaTNF-α, IL-1β

Experimental Protocols

Protocol 1: Isolation of Neonatal Rat Primary Cardiomyocytes

This protocol describes a method for isolating primary cardiomyocytes from neonatal rats, which are a valuable in vitro model for studying cardiac hypertrophy and other cellular processes.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS), sterile, cold

  • 0.125% Trypsin solution, sterile

  • Collagenase Type II solution, sterile

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Sterile dissection tools

  • Spinner flask

  • Centrifuge

Procedure:

  • Euthanize neonatal rat pups according to approved animal protocols.

  • Sterilize the chest area with 70% ethanol.

  • Carefully open the chest cavity and excise the hearts. Place the hearts in a dish containing cold, sterile HBSS.

  • Trim away atria and connective tissue, leaving only the ventricles.

  • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Transfer the minced tissue to a spinner flask containing 0.125% trypsin solution and stir for 10-15 minutes at 37°C.

  • Discard the supernatant (which contains mainly red blood cells and debris).

  • Add Collagenase Type II solution to the tissue and stir for 20-30 minutes at 37°C until the tissue is fully dissociated.

  • Transfer the cell suspension to a sterile centrifuge tube and add an equal volume of DMEM with 10% FBS to inactivate the enzymes.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh DMEM with 10% FBS.

  • To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated culture dish for 1-2 hours. Fibroblasts will adhere to the plastic, while cardiomyocytes will remain in suspension.

  • Carefully collect the supernatant containing the cardiomyocytes and plate them onto desired culture dishes coated with fibronectin or gelatin.

Protocol 2: Western Blot Analysis of Cardiac Tissue Proteins

This protocol outlines the steps for analyzing the expression of specific proteins in cardiac tissue, which is crucial for understanding the molecular mechanisms of this compound's action.

Materials:

  • Cardiac tissue samples (ventricles)

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB, Nrf2, HO-1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize frozen cardiac tissue in ice-cold RIPA buffer with inhibitors.

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: TUNEL Assay for Apoptosis Detection in Heart Sections

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting apoptotic cells in heart tissue sections.

Materials:

  • Paraffin-embedded or frozen heart tissue sections

  • Xylene and ethanol series (for deparaffinization and rehydration)

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50% - 3 minutes each).

    • Rinse with PBS.

  • Permeabilization:

    • Incubate sections with Proteinase K solution for 15-30 minutes at room temperature.

    • Wash with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

    • Apply the mixture to the tissue sections and incubate in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing:

    • Wash the sections three times with PBS for 5 minutes each.

  • Counterstaining:

    • Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash with PBS.

  • Mounting and Visualization:

    • Mount the slides with an anti-fade mounting medium.

    • Visualize the sections under a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will fluoresce (e.g., green or red, depending on the label), while all nuclei will be stained by the counterstain (e.g., blue).

Mandatory Visualizations

G cluster_pinocembrin Cardiovascular Disease Stimuli (e.g., Ischemia, Oxidative Stress) cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes stimuli ROS, Inflammation, etc. nfkb NF-κB Pathway nrf2 Nrf2/HO-1 Pathway pinocembrin This compound pinocembrin->nfkb Inhibits pinocembrin->nrf2 Activates pi3k PI3K/Akt/eNOS Pathway pinocembrin->pi3k Activates hif1a HIF1α Pathway pinocembrin->hif1a Activates inflammation ↓ Inflammation nfkb->inflammation oxidative_stress ↓ Oxidative Stress nrf2->oxidative_stress vasodilation ↑ Vasodilation pi3k->vasodilation glycolysis ↑ Glycolysis hif1a->glycolysis apoptosis ↓ Apoptosis inflammation->apoptosis infarct ↓ Infarct Size inflammation->infarct hypertrophy ↓ Hypertrophy inflammation->hypertrophy oxidative_stress->apoptosis oxidative_stress->infarct arrhythmia ↓ Arrhythmia oxidative_stress->arrhythmia apoptosis->infarct function ↑ Cardiac Function vasodilation->function glycolysis->infarct

Caption: Signaling pathways modulated by this compound.

G cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / In Vitro Studies cluster_analysis Molecular and Cellular Analysis cluster_data Data Interpretation animal_model Induce Cardiovascular Disease Model (e.g., Myocardial Infarction in Rats/Mice) treatment Administer this compound or Vehicle animal_model->treatment assessment Assess Cardiac Function (Echocardiography) and Collect Tissues treatment->assessment western Western Blot (Protein Expression) assessment->western histology Histology (e.g., Masson's Trichrome) (Fibrosis, Infarct Size) assessment->histology isolation Isolate Primary Cardiomyocytes or Use Cardiac Cell Lines (e.g., H9c2) cell_treatment Treat Cells with this compound and/ or Disease-Inducing Stimulus isolation->cell_treatment cell_treatment->western tunel TUNEL Assay (Apoptosis) cell_treatment->tunel pcr RT-qPCR (Gene Expression) cell_treatment->pcr interpretation Analyze and Interpret Data to Elucidate Cardioprotective Mechanisms western->interpretation tunel->interpretation pcr->interpretation histology->interpretation

Caption: General experimental workflow.

References

Application Notes and Protocols for Developing a Nanoformulation for (+)-Pinocembrin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Pinocembrin is a naturally occurring flavonoid found in honey, propolis, and various plants, exhibiting a wide range of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3][4] However, its clinical translation is hampered by its hydrophobic nature, leading to poor aqueous solubility and low oral bioavailability.[5] Nanoformulations offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound.

These application notes provide detailed protocols for the development and characterization of a this compound nanoformulation using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer approved by the FDA. The protocols cover nanoparticle preparation, physicochemical characterization, and in vitro evaluation of biological activity.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound loaded PLGA nanoparticles.

Table 1: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles

ParameterExpected ValueMethod of Analysis
Particle Size (z-average)150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%)> 80%UV-Vis Spectrophotometry
Drug Loading (%)5 - 10%UV-Vis Spectrophotometry

Table 2: In Vitro Release Profile of this compound from PLGA Nanoparticles

Time Point (hours)Cumulative Release (%)Release Medium
1< 10%Phosphate Buffered Saline (PBS), pH 7.4
420 - 30%Phosphate Buffered Saline (PBS), pH 7.4
840 - 50%Phosphate Buffered Saline (PBS), pH 7.4
1260 - 70%Phosphate Buffered Saline (PBS), pH 7.4
24> 80%Phosphate Buffered Saline (PBS), pH 7.4

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation Method

This protocol describes the formulation of this compound loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.

    • Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with heating and stirring.

    • Allow the solution to cool to room temperature.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes on an ice bath.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a round-bottom flask.

    • Evaporate the dichloromethane using a rotary evaporator at 40°C under reduced pressure for 1-2 hours.

  • Nanoparticle Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.

  • Lyophilization (Optional):

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and lyophilize for 48 hours to obtain a dry powder.

Protocol 2: Characterization of this compound Loaded PLGA Nanoparticles

2.1 Particle Size and Zeta Potential Analysis

Procedure:

  • Resuspend a small amount of the nanoparticle pellet in deionized water.

  • Analyze the particle size (z-average diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument equipped with a zeta potential cell to assess the surface charge and stability of the nanoparticles.

2.2 Determination of Encapsulation Efficiency and Drug Loading

This protocol uses an indirect method to determine the amount of this compound encapsulated within the nanoparticles.

Procedure:

  • During the nanoparticle preparation (Protocol 1, step 5.3), collect the supernatant after the first centrifugation.

  • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength for Pinocembrin (approximately 290 nm).

  • Prepare a standard curve of known concentrations of this compound in the same aqueous PVA solution to quantify the amount of free drug.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total amount of Pinocembrin - Amount of free Pinocembrin in supernatant) / Total amount of Pinocembrin] x 100

    • DL (%) = [(Total amount of Pinocembrin - Amount of free Pinocembrin in supernatant) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release kinetics of this compound from the PLGA nanoparticles over time.

Materials:

  • This compound loaded PLGA nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Accurately weigh 10 mg of lyophilized this compound loaded nanoparticles and disperse them in 2 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4).

  • Incubate the setup at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Evaluation of Anti-Inflammatory Activity

This protocol assesses the ability of the this compound nanoformulation to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Free this compound

  • This compound loaded PLGA nanoparticles

  • Empty PLGA nanoparticles (placebo)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with different concentrations of free this compound, this compound loaded nanoparticles, and empty nanoparticles for 2 hours. Include a vehicle control (media only).

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis (TNF-α and IL-6):

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the nanoformulation.

Visualization of Signaling Pathways and Experimental Workflow

Pinocembrin's Anti-inflammatory Signaling Pathway

Pinocembrin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Pinocembrin This compound Nanoformulation Pinocembrin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation degradation IkB->degradation Degradation NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes Induces Transcription

Caption: Pinocembrin inhibits the NF-κB inflammatory pathway.

Pinocembrin's Antioxidant Signaling Pathway

Pinocembrin_Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Pinocembrin This compound Nanoformulation Pinocembrin->Keap1 Promotes Nrf2 Dissociation Nrf2 Nrf2 Keap1->Nrf2 degradation degradation Keap1->degradation Ubiquitination & Degradation of Nrf2 Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Pinocembrin activates the Nrf2 antioxidant pathway.

Experimental Workflow for Nanoformulation Development

Workflow A Preparation of This compound Loaded PLGA Nanoparticles B Physicochemical Characterization A->B F In Vitro Biological Evaluation A->F C Particle Size & Zeta Potential (DLS) B->C D Encapsulation Efficiency & Drug Loading (UV-Vis) B->D E In Vitro Drug Release (Dialysis Method) B->E G Anti-inflammatory Assay (RAW 264.7 cells) F->G H Cytotoxicity Assay (MTT) F->H

Caption: Workflow for developing and evaluating the nanoformulation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of (+)-Pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Pinocembrin, a natural flavonoid found in honey, propolis, and various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3][4] The cytotoxic effects of this compound are attributed to its modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.

These application notes provide detailed protocols for a panel of in vitro cell culture assays to evaluate the cytotoxic potential of this compound. The described assays—MTT, LDH, Annexin V/PI, and Caspase-3/7—offer a comprehensive approach to assessing cell viability, membrane integrity, and apoptosis induction.

Data Presentation: Summary of this compound Cytotoxicity

The following tables summarize quantitative data from representative studies on the cytotoxic effects of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Lung Cancer48~150
MCF-7Breast Cancer72~160
MDA-MB-231Breast Cancer72~240
PC-3Prostate Cancer24Not specified, dose-dependent inhibition observed up to 100 µM
HCT116Colon CancerNot specifiedNot specified, cytotoxicity observed

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)

Cell LineCancer TypeConcentration (µM)Incubation Time (h)% Apoptotic Cells (Early + Late)Reference
MCF-7Breast Cancer80, 160, 24072Dose-dependent increase
MDA-MB-231Breast Cancer80, 160, 24072Dose-dependent increase
PC-3Prostate Cancer25, 50, 10024Dose-dependent increase

Table 3: Caspase-3/7 Activation by this compound

Cell LineCancer TypeConcentration (µM)Incubation Time (h)Fold Increase in Caspase-3/7 ActivityReference
A549Lung Cancer100, 150, 200Not specifiedDose-dependent increase in cleaved caspase-3
MCF-7Breast Cancer80, 160, 24072Dose-dependent increase in cleaved caspase-3
MDA-MB-231Breast Cancer80, 160, 24072Dose-dependent increase in cleaved caspase-3
PC-3Prostate Cancer25, 50, 10024Dose-dependent increase in caspase-3 & -9

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure A Seed and treat cells with This compound B Incubate for desired period A->B C Collect supernatant B->C D Add LDH reaction mixture C->D E Incubate for 30 min D->E F Measure absorbance at 490 nm E->F

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (treated with a lysis buffer) and spontaneous LDH release (untreated cells).

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if required): Add 50 µL of stop solution if included in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Workflow:

AnnexinV_PI_Workflow A Cell Treatment with This compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15-20 min in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Principle: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.

Experimental Workflow:

Caspase_Workflow cluster_prep Cell Preparation & Lysis cluster_assay Assay Procedure A Treat cells with This compound B Lyse cells A->B C Add Caspase-3/7 substrate B->C D Incubate C->D E Measure luminescence/fluorescence D->E

Caption: Workflow for the Caspase-3/7 activity assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a lyophilized substrate.

  • Cell Lysis and Substrate Addition: Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well. This single-step reagent also contains a lysis agent.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration and express the results as a fold change relative to the untreated control.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its cytotoxic and anti-proliferative effects by modulating several key signaling pathways, primarily the PI3K/AKT and MAPK pathways.

PI3K/AKT Signaling Pathway:

This compound can inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. Studies have shown that this compound can upregulate the expression of PTEN, a negative regulator of the PI3K/AKT pathway. This leads to decreased phosphorylation of AKT and subsequent downstream effects, including the induction of apoptosis.

PI3K_AKT_Pathway Pinocembrin This compound PTEN PTEN Pinocembrin->PTEN PI3K PI3K PTEN->PI3K AKT p-AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: this compound's effect on the PI3K/AKT pathway.

MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. This compound has been reported to inhibit the activation of various components of the MAPK pathway, including ERK1/2, p38 MAPK, and JNK. By suppressing these signaling cascades, this compound can lead to cell cycle arrest and apoptosis.

MAPK_Pathway Pinocembrin This compound MAPK MAPK (ERK, p38, JNK) Pinocembrin->MAPK TranscriptionFactors Transcription Factors (e.g., c-Jun) MAPK->TranscriptionFactors Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: this compound's effect on the MAPK pathway.

By employing the detailed protocols and understanding the underlying molecular mechanisms outlined in these application notes, researchers can effectively evaluate the cytotoxic potential of this compound and further elucidate its promise as a therapeutic agent.

References

Enhancing the Solubility of (+)-Pinocembrin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Notes & Protocols

Topic: Techniques for Improving the Solubility of (+)-Pinocembrin for Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, a natural flavonoid found in various plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. However, its poor aqueous solubility presents a major challenge for in vitro and in vivo studies, limiting its therapeutic potential. This document provides detailed application notes and experimental protocols for several effective techniques to enhance the solubility of this compound, enabling more reliable and reproducible experimental outcomes.

Data Presentation: Comparative Solubility of this compound

The following tables summarize the quantitative data on the solubility of this compound achieved through various enhancement techniques.

Table 1: Solubility in Common Organic Solvents and Co-Solvent Systems

Solvent/SystemApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~30-51 mg/mL[1][2]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~1-51 mg/mL[1][2]
1:8 DMSO:PBS (pH 7.2)~0.5 mg/mL

Table 2: Solubility Enhancement via Complexation

TechniqueCarrier/Complexing AgentApparent Solubility in WaterFold Increase (Approx.)Reference(s)
Unmodified Pinocembrin---48.33 µg/mL1x
Lecithin ComplexLecithin265.00 µg/mL5.5x
Inclusion ComplexHydroxypropyl-β-Cyclodextrin (HP-β-CD)up to 20,000 µg/mL (2,000 mg/100ml)>400x

Table 3: Formulation-Based Solubility Enhancement

FormulationKey ExcipientsReported OutcomeReference(s)
Polymeric MicellesF127/MPEG-PDLLA5.3-fold increase in oral bioavailability
Polymeric MicellesNot specified2.61-fold increase in oral bioavailability
Solid DispersionPolyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)Enhanced dissolution of flavonoids

Experimental Protocols

Detailed methodologies for key solubility enhancement techniques are provided below.

Protocol 1: Preparation of this compound Solution using a Co-Solvent System

This protocol is suitable for preparing stock solutions for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a minimal amount of DMSO to dissolve the powder completely. A stock solution of 30 mg/mL in DMSO is achievable.

  • Purge the stock solution with an inert gas to prevent oxidation.

  • For aqueous experimental buffers, dilute the DMSO stock solution with PBS (pH 7.2). A 1:8 ratio of DMSO to PBS can achieve a final pinocembrin concentration of approximately 0.5 mg/mL.

  • Vortex the final solution to ensure homogeneity.

  • It is recommended to use the aqueous solution within one day of preparation.

Note: Always perform a vehicle control in your experiments using the same final concentration of the DMSO/PBS mixture without the drug.

Protocol 2: Preparation of this compound-Lecithin Complex

This method significantly enhances both aqueous and lipid solubility.

Materials:

  • This compound powder

  • Lecithin

  • Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Lyophilizer (Freeze-dryer)

  • Stir plate and stir bar

Procedure:

  • Dissolve 100 mg of this compound and 200 mg of lecithin in 50 mL of THF in a suitable flask.

  • Stir the solution at 25°C for 4 hours.

  • Remove the THF completely by purging with nitrogen gas.

  • Lyophilize the resulting product to obtain the dry pinocembrin-lecithin complex powder.

Protocol 3: Preparation of this compound Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This technique is highly effective for achieving a significant increase in aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer or oven

Procedure:

  • Prepare an aqueous solution of HP-β-CD. The molar ratio of pinocembrin to cyclodextrin can range from 1:1 to 1:100, with 1:1 to 1:10 being preferable.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Filter the suspension to remove the undissolved pinocembrin.

  • The resulting clear solution contains the pinocembrin-HP-β-CD inclusion complex.

  • The complex can be used in solution or lyophilized to obtain a solid powder.

Protocol 4: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This method aims to disperse pinocembrin in a hydrophilic carrier in an amorphous state, thereby increasing its dissolution rate.

Materials:

  • This compound powder

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)

  • Suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both this compound and the chosen polymer carrier (e.g., PVP K30) in a common solvent, such as ethanol. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10) to optimize solubility.

  • Ensure complete dissolution of both components with stirring.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • The obtained solid dispersion can be pulverized and sieved to achieve a uniform particle size.

Visualizations

Experimental Workflow Diagrams

cluster_cosolvent Co-Solvent Method cluster_lecithin Lecithin Complexation cosolvent_start Start: this compound Powder dissolve_dmso Dissolve in DMSO cosolvent_start->dissolve_dmso dilute_pbs Dilute with PBS (pH 7.2) dissolve_dmso->dilute_pbs final_solution Final Aqueous Solution dilute_pbs->final_solution lecithin_start Start: Pinocembrin & Lecithin dissolve_thf Dissolve in THF lecithin_start->dissolve_thf stir Stir for 4h at 25°C dissolve_thf->stir remove_thf Remove THF with N2 stir->remove_thf lyophilize_lecithin Lyophilize remove_thf->lyophilize_lecithin lecithin_complex Pinocembrin-Lecithin Complex lyophilize_lecithin->lecithin_complex

Caption: Workflow for Co-Solvent and Lecithin Complexation Methods.

cluster_cyclodextrin Cyclodextrin Inclusion Complex cluster_solid_dispersion Solid Dispersion (Solvent Evaporation) cd_start Start: Pinocembrin & HP-β-CD prepare_cd_solution Prepare Aqueous HP-β-CD Solution cd_start->prepare_cd_solution add_pinocembrin Add Excess Pinocembrin prepare_cd_solution->add_pinocembrin stir_equilibrium Stir to Equilibrium (24-48h) add_pinocembrin->stir_equilibrium filter Filter Undissolved Drug stir_equilibrium->filter cd_complex_solution Pinocembrin-CD Complex Solution filter->cd_complex_solution sd_start Start: Pinocembrin & Polymer (PVP) dissolve_solvent Dissolve in Common Solvent sd_start->dissolve_solvent evaporate_solvent Evaporate Solvent (Rotovap) dissolve_solvent->evaporate_solvent dry_vacuum Dry under Vacuum evaporate_solvent->dry_vacuum pulverize Pulverize and Sieve dry_vacuum->pulverize sd_product Solid Dispersion Powder pulverize->sd_product

Caption: Workflow for Cyclodextrin Inclusion and Solid Dispersion.

Conclusion

The low aqueous solubility of this compound can be effectively overcome by employing a variety of techniques. The choice of method will depend on the specific experimental requirements, including the desired final concentration, the solvent system compatibility, and the intended application (in vitro vs. in vivo). For high aqueous concentrations, the formation of inclusion complexes with cyclodextrins is a particularly promising approach. For enhancing dissolution rates and bioavailability in solid dosage forms, solid dispersions and polymeric micelles are valuable strategies. The provided protocols offer a starting point for researchers to develop robust and reliable methods for working with this compound.

References

Engineering E. coli for Sustainable Production of (+)-Pinocembrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial biosynthesis of the valuable flavonoid (+)-pinocembrin using engineered Escherichia coli. By leveraging synthetic biology and metabolic engineering strategies, E. coli has been transformed into a microbial cell factory for the efficient and sustainable production of this promising therapeutic agent. These protocols are designed to guide researchers in constructing and optimizing their own pinocembrin-producing strains.

Introduction

Pinocembrin, a flavonoid found in honey, propolis, and various plants, exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Traditional methods of extraction from natural sources are often inefficient and unsustainable. Microbial fermentation using engineered E. coli offers a promising alternative for the large-scale, cost-effective, and environmentally friendly production of pinocembrin.[2][3][4]

The biosynthesis of pinocembrin in E. coli is achieved by introducing a heterologous pathway that converts the amino acid L-phenylalanine into pinocembrin. This typically involves the expression of three key enzymes: phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS). Further metabolic engineering efforts focus on increasing the intracellular supply of precursors, particularly malonyl-CoA, to enhance pinocembrin titers.

Metabolic Pathway and Engineering Strategies

The engineered biosynthetic pathway for this compound production from glucose in E. coli begins with the central metabolism providing the precursor L-phenylalanine. The introduced enzymes then channel this precursor through the phenylpropanoid pathway to produce pinocembrin.

A critical aspect of enhancing pinocembrin production is increasing the availability of the precursor malonyl-CoA. Malonyl-CoA is a key building block for flavonoid synthesis, and its natural intracellular concentration in E. coli is often a limiting factor. Strategies to address this include overexpressing acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, and down-regulating competing pathways that consume malonyl-CoA, such as fatty acid biosynthesis.

Biosynthetic Pathway of this compound in Engineered E. coli

Pinocembrin_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Pinocembrin_Chalcone Pinocembrin Chalcone Cinnamoyl_CoA->Pinocembrin_Chalcone CHS Pinocembrin This compound Pinocembrin_Chalcone->Pinocembrin CHI (optional, can be spontaneous) Acetyl_CoA Acetyl-CoA Malonyl_CoA 3x Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->Pinocembrin_Chalcone Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Competing Pathway

Caption: Engineered biosynthetic pathway for this compound production from glucose in E. coli.

Data Presentation: Pinocembrin Production in Engineered E. coli

The following tables summarize quantitative data from various studies on the microbial biosynthesis of pinocembrin. These tables provide a comparative overview of different engineering strategies and their impact on production titers.

Table 1: Pinocembrin Production from Glucose or Glycerol

E. coli StrainKey Genetic ModificationsCarbon SourceTiter (mg/L)Reference
BL21(DE3) derivativeOverexpression of PAL, 4CL, CHS, and ACCGlucose97
BL21(DE3)Overexpression of PAL, 4CL, CHS, and malonate assimilation pathwayGlucose432
Engineered E. coliCombination of strategies to enhance phenylalanine and malonyl-CoA supplyGlycerol353 ± 19
DH5α derivativeOptimized pathway with screened PAL, 4CL, and CHS genesGlucose198
BL21Star derivativeOverexpression of Pc4CL2, PhCHS, and PhCHIM9 minimal media with glucose429
BL21(DE3)Overexpression of FabF to increase malonyl-CoALB medium25.8
BL21(DE3)Overexpression of FabF with cerulenin additionLB medium29.9

Table 2: Enhancement of Pinocembrin Production through Malonyl-CoA Engineering

Engineering StrategyFold Increase in Malonyl-CoAFold Increase in Pinocembrin ProductionReference
Overexpression of FabH1.410.6
Overexpression of FabF1.631.8
Overexpression of both FabH and FabF1.25.87
Coordinated overexpression of four ACC subunits-up to 576%
Auxiliary expression of PlACC with BirAPl-up to 1,166%

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the microbial biosynthesis of pinocembrin.

Protocol 1: Construction of Pinocembrin-Producing E. coli Strain

This protocol describes the general steps for assembling the biosynthetic pathway genes into expression plasmids and transforming them into an E. coli host.

Experimental Workflow for Strain Construction

Strain_Construction_Workflow Start Start Gene_Selection Select PAL, 4CL, CHS genes from different plant sources Start->Gene_Selection Codon_Optimization Codon-optimize genes for E. coli expression Gene_Selection->Codon_Optimization Gene_Synthesis Synthesize or PCR amplify genes Codon_Optimization->Gene_Synthesis Plasmid_Construction Clone genes into expression vectors (e.g., pETDuet, pCDFDuet) Gene_Synthesis->Plasmid_Construction Transformation Transform plasmids into E. coli host (e.g., BL21(DE3)) Plasmid_Construction->Transformation Verification Verify constructs by restriction digestion and sequencing Transformation->Verification Strain_Ready Engineered strain ready for cultivation Verification->Strain_Ready

Caption: A generalized workflow for the construction of an engineered E. coli strain for pinocembrin production.

Materials:

  • E. coli host strain (e.g., BL21(DE3))

  • Expression vectors (e.g., pETDuet-1, pCDFDuet-1)

  • Genes for PAL, 4CL, and CHS (codon-optimized for E. coli)

  • Restriction enzymes, T4 DNA ligase, and competent cells

  • Standard molecular biology reagents and equipment

Procedure:

  • Gene Acquisition: Obtain the DNA sequences for PAL, 4CL, and CHS from suitable plant sources. It is highly recommended to codon-optimize these genes for expression in E. coli.

  • Vector Preparation: Digest the expression vectors with appropriate restriction enzymes to create compatible ends for gene insertion.

  • Gene Insertion: Ligate the codon-optimized genes into the prepared vectors. For example, PAL can be cloned into one vector (e.g., pETDuet-1) and 4CL and CHS can be co-expressed from another compatible vector (e.g., pCDFDuet-1).

  • Transformation: Transform the recombinant plasmids into a suitable E. coli expression host, such as BL21(DE3).

  • Verification: Select positive transformants on appropriate antibiotic-containing media. Verify the correct insertion of the genes by colony PCR, restriction digestion analysis, and DNA sequencing.

Protocol 2: Cultivation and Induction for Pinocembrin Production

This protocol outlines the steps for culturing the engineered E. coli and inducing gene expression to produce pinocembrin.

Materials:

  • Engineered E. coli strain harboring the pinocembrin pathway plasmids

  • Luria-Bertani (LB) medium or M9 minimal medium supplemented with glucose

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Shaking incubator

Procedure:

  • Starter Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture: Inoculate a larger volume of M9 minimal medium (supplemented with 1-2% glucose) or fresh LB medium with the overnight starter culture to an initial OD600 of 0.1.

  • Growth Phase: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce the expression of the biosynthetic pathway genes by adding IPTG to a final concentration of 0.1-1 mM.

  • Production Phase: After induction, reduce the incubation temperature to 25-30°C and continue to culture for 24-72 hours.

  • Sampling: Collect culture samples at different time points to monitor cell growth and pinocembrin production.

Protocol 3: Extraction and Quantification of Pinocembrin

This protocol details the procedure for extracting pinocembrin from the culture medium and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

Logical Flow for Pinocembrin Analysis

Pinocembrin_Analysis_Logic Culture_Sample Culture Sample Centrifugation Centrifugation to separate supernatant and cell pellet Culture_Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., with ethyl acetate) Supernatant->Extraction Evaporation Evaporation of solvent Extraction->Evaporation Resuspension Resuspend in mobile phase (e.g., methanol) Evaporation->Resuspension HPLC_Analysis HPLC Analysis Resuspension->HPLC_Analysis Quantification Quantification against a standard curve HPLC_Analysis->Quantification

Caption: Logical workflow for the extraction and quantification of pinocembrin from culture samples.

Materials:

  • Culture samples

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Pinocembrin analytical standard (≥95.0% purity)

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Centrifuge the culture sample to separate the supernatant from the cell pellet.

  • Extraction: Extract the pinocembrin from the supernatant by adding an equal volume of ethyl acetate. Vortex vigorously and allow the phases to separate.

  • Solvent Evaporation: Carefully collect the organic (upper) phase and evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspension: Resuspend the dried extract in a known volume of methanol.

  • HPLC Analysis:

    • Inject the resuspended sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid).

    • Detect pinocembrin by monitoring the absorbance at approximately 290 nm.

  • Quantification: Prepare a standard curve using a pinocembrin analytical standard. Calculate the concentration of pinocembrin in the samples by comparing their peak areas to the standard curve.

Conclusion

The microbial biosynthesis of this compound in engineered E. coli represents a significant advancement in the sustainable production of this valuable flavonoid. By implementing the metabolic engineering strategies and experimental protocols outlined in this document, researchers can effectively construct and optimize their own pinocembrin-producing microbial cell factories. Further improvements in titer can be anticipated through the exploration of novel enzyme variants, optimization of fermentation conditions, and advanced metabolic modeling to identify and address remaining bottlenecks in the biosynthetic pathway.

References

Application Notes and Protocols: Chemical Synthesis of (+/-)-Pinocembrin and Enantiomeric Resolution using a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of racemic pinocembrin and its subsequent separation into individual enantiomers, (+)-pinocembrin and (-)-pinocembrin, through chiral resolution. Two distinct methods for the synthesis of the racemic mixture are presented: the hydrogenation of 5,7-dihydroxyflavone and a one-pot reaction from cinnamic acid and 1,3,5-trihydroxybenzene. The protocol for chiral resolution employs (l)-(-)-α-methylbenzylamine as a chiral resolving agent to form diastereomers, which can be separated chromatographically and then converted back to the pure enantiomers. This guide is intended to offer researchers a comprehensive resource for the preparation and chiral separation of pinocembrin, a flavonoid with significant therapeutic potential.

Introduction

Pinocembrin, a naturally occurring flavanone, has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. As a chiral molecule, pinocembrin exists as two enantiomers, (S)-(-)-pinocembrin and (R)-(+)-pinocembrin. The biological activity of these enantiomers can differ significantly, necessitating methods for their individual preparation and study. This application note details reliable and reproducible methods for both the synthesis of racemic pinocembrin and its resolution into optically pure enantiomers.

Experimental Protocols

Part 1: Synthesis of Racemic (+/-)-Pinocembrin

Two effective methods for the synthesis of racemic pinocembrin are outlined below.

Method A: Hydrogenation of 5,7-Dihydroxyflavone

This method involves the catalytic hydrogenation of the double bond in the C-ring of 5,7-dihydroxyflavone to yield racemic pinocembrin.

  • Materials:

    • 5,7-Dihydroxyflavone

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 5,7-dihydroxyflavone in ethanol.

    • Add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas.

    • Heat the reaction mixture to 60°C and stir for 2 hours.[1]

    • After the reaction is complete, cool the mixture and carefully filter off the catalyst.

    • Evaporate the solvent under reduced pressure to obtain crude (+/-)-pinocembrin.

    • The crude product can be purified by recrystallization or column chromatography.

Method B: One-Pot Synthesis from Cinnamic Acid and 1,3,5-Trihydroxybenzene

This approach offers a straightforward one-pot, two-step synthesis of racemic pinocembrin from readily available starting materials.[2][3]

  • Materials:

    • Cinnamic acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • 1,3,5-Trihydroxybenzene (Phloroglucinol)

    • Aluminum chloride (AlCl₃)

    • 1,2-Dichloroethane (DCE)

    • Nitrobenzene (PhNO₂)

  • Procedure:

    • Step 1: Formation of Cinnamoyl Chloride. In a round-bottom flask, dissolve cinnamic acid in a mixture of DCM and a catalytic amount of DMF.

    • Cool the solution in an ice bath and slowly add thionyl chloride.

    • Allow the reaction to stir at room temperature until the conversion to cinnamoyl chloride is complete (monitor by TLC).

    • Step 2: Friedel-Crafts Acylation and Cyclization. In a separate flask, prepare a solution of 1,3,5-trihydroxybenzene and aluminum chloride in a mixture of DCE and nitrobenzene.

    • Add the freshly prepared cinnamoyl chloride solution from Step 1 to this mixture.

    • Heat the reaction mixture to 85°C and stir until the reaction is complete.[3]

    • Cool the reaction and quench with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (+/-)-pinocembrin.

Part 2: Chiral Resolution of (+/-)-Pinocembrin

This protocol describes the resolution of racemic pinocembrin by derivatization with a chiral resolving agent, (l)-(-)-α-methylbenzylamine, to form diastereomers that can be separated.

  • Materials:

    • (+/-)-Pinocembrin

    • Benzyl chloride (BnCl)

    • Potassium carbonate (K₂CO₃)

    • Potassium iodide (KI)

    • Acetone

    • (l)-(-)-α-Methylbenzylamine

    • Triethylamine (Et₃N)

    • Titanium(IV) chloride (TiCl₄)

    • Benzene

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • 10% Palladium on Carbon (Pd/C)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Protection of the 7-Hydroxyl Group:

      • To a solution of (+/-)-pinocembrin in acetone, add potassium carbonate, a catalytic amount of potassium iodide, and benzyl chloride.

      • Reflux the mixture for 2 hours.[1]

      • After cooling, filter the mixture and evaporate the solvent.

      • Purify the residue to obtain 7-O-benzyl-(+/-)-pinocembrin.

    • Formation of Diastereomers:

      • Dissolve the 7-O-benzyl-(+/-)-pinocembrin in dry benzene under a nitrogen atmosphere.

      • Add triethylamine and (l)-(-)-α-methylbenzylamine to the solution.

      • Cool the mixture and add titanium(IV) chloride dropwise.

      • Stir the reaction at room temperature for 48 hours.

    • Separation of Diastereomers:

      • The resulting diastereomers can be separated by column chromatography on silica gel.

    • Hydrolysis of Separated Diastereomers:

      • Individually dissolve each separated diastereomer in a mixture of ethanol and ethyl acetate.

      • Add 1N hydrochloric acid and reflux the mixture for 1.5 hours.

      • Extract the product, wash, dry, and concentrate to obtain the separated 7-O-benzyl enantiomers.

    • Deprotection to Obtain Enantiomers:

      • Individually dissolve each 7-O-benzyl enantiomer in DMF and add a small amount of 1N HCl.

      • Add 10% Pd/C catalyst and hydrogenate the mixture to remove the benzyl protecting group.

      • Filter the catalyst and purify the residue to yield optically pure this compound and (-)-pinocembrin.

Part 3: Analysis of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved pinocembrin can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

  • Recommended Chiral Stationary Phases:

    • Chiralpak AD-H

    • Chiralpak AS-H

    • Chiralcel OD-H

    • CHIRALPAK IG-3

  • General Procedure:

    • Prepare a standard solution of the resolved pinocembrin enantiomer in a suitable mobile phase.

    • Inject the solution onto the chiral column.

    • Elute with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol for normal phase HPLC).

    • Monitor the elution profile using a UV detector.

    • The two enantiomers will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Data Presentation

Table 1: Summary of Yields for the Synthesis and Resolution of Pinocembrin

StepReagents and ConditionsYield (%)Reference
Synthesis of (+/-)-Pinocembrin (Method A) 5,7-Dihydroxyflavone, 10% Pd-C, H₂, EtOH, 60°C, 2h84
Chiral Resolution: 7-OH Protection (+/-)-Pinocembrin, BnCl, K₂CO₃, KI, Acetone, reflux, 2h93
Chiral Resolution: Diastereomer Separation 7-O-Bn-(+/-)-Pinocembrin, (l)-(-)-α-methylbenzylamine, TiCl₄, Et₃N, Benzene, 48h55
Chiral Resolution: Hydrolysis of Diastereomer 1 Diastereomer 1, 1N HCl, EtOH, EtOAc, reflux, 1.5h92
Chiral Resolution: Hydrolysis of Diastereomer 2 Diastereomer 2, 1N HCl, EtOH, EtOAc, reflux, 1.5h91
Chiral Resolution: Deprotection to (-)-Pinocembrin 7-O-Bn-(-)-Pinocembrin, 10% Pd-C, H₂, DMF, 1N HCl91
Chiral Resolution: Deprotection to this compound 7-O-Bn-(+)-Pinocembrin, 10% Pd-C, H₂, DMF, 1N HCl93

Visualizations

Synthesis_and_Resolution_Workflow cluster_synthesis Synthesis of Racemic Pinocembrin cluster_resolution Chiral Resolution start Starting Materials (e.g., 5,7-Dihydroxyflavone) synthesis Chemical Synthesis (e.g., Hydrogenation) start->synthesis Reaction racemic Racemic (+/-)-Pinocembrin synthesis->racemic Yield: 84% protection 7-OH Protection (Benchmarking) racemic->protection derivatization Derivatization with Chiral Resolving Agent protection->derivatization Yield: 93% diastereomers Diastereomer Mixture derivatization->diastereomers Formation separation Chromatographic Separation diastereomers->separation Separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 deprotection1 Deprotection hydrolysis1->deprotection1 Yield: 92% deprotection2 Deprotection hydrolysis2->deprotection2 Yield: 91% enantiomer1 This compound deprotection1->enantiomer1 Yield: 93% enantiomer2 (-)-Pinocembrin deprotection2->enantiomer2 Yield: 91%

Figure 1. Workflow for the synthesis of racemic pinocembrin and its subsequent chiral resolution.

Chiral_Resolution_Pathway racemic_pinocembrin (+/-)-Pinocembrin diastereomeric_mixture Diastereomeric Mixture (R,S) and (S,S) racemic_pinocembrin->diastereomeric_mixture chiral_agent (l)-(-)-α-methylbenzylamine (Chiral Resolving Agent) chiral_agent->diastereomeric_mixture separation Separation (e.g., Column Chromatography) diastereomeric_mixture->separation diastereomer_rs Diastereomer (R,S) separation->diastereomer_rs diastereomer_ss Diastereomer (S,S) separation->diastereomer_ss hydrolysis_r Hydrolysis & Deprotection diastereomer_rs->hydrolysis_r hydrolysis_s Hydrolysis & Deprotection diastereomer_ss->hydrolysis_s r_pinocembrin This compound hydrolysis_r->r_pinocembrin s_pinocembrin (-)-Pinocembrin hydrolysis_s->s_pinocembrin

Figure 2. Logical relationship in the chiral resolution of (+/-)-pinocembrin.

References

Application Notes and Protocols for Evaluating Pinocembrin's Effect on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pinocembrin, a natural flavonoid found in propolis and various plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] A significant aspect of its anti-cancer potential lies in its ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[2] This document provides a comprehensive set of experimental protocols and application notes for researchers to effectively evaluate the pro-apoptotic effects of pinocembrin. The methodologies detailed herein cover initial cytotoxicity screening, quantitative apoptosis assessment, and mechanistic studies into the underlying signaling pathways.

Experimental Design Overview

A logical workflow is crucial for systematically evaluating the effect of pinocembrin on apoptosis. The process begins with determining the cytotoxic concentration range, followed by direct quantification of apoptotic cells, and finally, investigating the molecular mechanisms involved.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Quantification cluster_2 Phase 3: Mechanistic Analysis a Treat Cancer Cells with Pinocembrin (Dose & Time Course) b Cell Viability Assay (MTT or CCK-8) a->b c Determine IC50 Value b->c d Treat Cells with Pinocembrin (at IC50) c->d Use IC50 for subsequent experiments e Apoptosis Assays (Annexin V/PI, TUNEL) d->e f Quantify Apoptotic Cell Population e->f g Protein Extraction from Treated Cells f->g Confirm Apoptosis h Western Blotting g->h i Analyze Apoptotic Pathway Proteins (Caspases, Bcl-2, Bax, PARP) h->i j Signaling Pathway (e.g., PI3K/AKT) h->j

Caption: General experimental workflow for assessing pinocembrin's apoptotic effects.

Cell Viability and Cytotoxicity Assessment

The initial step is to determine the concentration of pinocembrin that inhibits cell growth. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50). The MTT and CCK-8 assays are colorimetric methods widely used for this purpose.

Protocol: Cell Viability (CCK-8 Assay)

This protocol is adapted from methodologies used in studies on breast and lung cancer cells.[3]

  • Cell Seeding: Seed cells (e.g., MCF-7, A549) into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pinocembrin Treatment: Prepare a range of pinocembrin concentrations (e.g., 0, 20, 40, 80, 120, 160, 200, 240 µM) in the appropriate culture medium. The 0 µM well, containing only the vehicle (e.g., DMSO), serves as the control.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the respective pinocembrin concentrations. Incubate the plates for 24, 48, or 72 hours.

  • CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the control group. The IC50 value can then be determined using dose-response curve analysis software.

Data Presentation: IC50 Values of Pinocembrin

The cytotoxic effect of pinocembrin varies across different cancer cell lines and incubation times.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MCF-7Breast Cancer48 h226.35 ± 19.33
MCF-7Breast Cancer72 h108.36 ± 10.71
MDA-MB-231Breast Cancer48 h183.32 ± 17.94
MDA-MB-231Breast Cancer72 h96.83 ± 9.62
PC-3Prostate Cancer24 h~40
A549Lung Cancer48 h~100

Quantification and Visualization of Apoptosis

Once the effective concentration range is established, the next step is to directly confirm and quantify apoptosis. Annexin V/PI staining and TUNEL assays are standard methods for this purpose.

Protocol: Annexin V-FITC/PI Double Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well or 12-well plates and treat them with pinocembrin (e.g., at 0, 100, and 150 µM) for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided with an Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol: TUNEL Assay

The TdT-dUTP Terminal Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow and treat cells on glass coverslips. After treatment with pinocembrin, fix the cells with 4% paraformaldehyde for 30 minutes.

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 5 minutes at room temperature.

  • TUNEL Reaction: Add the TUNEL detection solution mixture to the cells and incubate at 37°C for 1 hour in the dark.

  • Counterstaining (Optional): Stain the nuclei with DAPI to visualize all cells.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green fluorescence.

Data Presentation: Apoptosis Rates Induced by Pinocembrin
Cell LinePinocembrin (µM)IncubationApoptosis Rate (%)Reference
LNCaP10024 h19.21 ± 2.04
LNCaP15024 h35.42 ± 2.27
Control (LNCaP)024 h4.03 ± 0.47

Mechanistic Analysis of Apoptosis

To understand how pinocembrin induces apoptosis, it is essential to investigate the molecular players involved. Western blotting is a key technique to measure changes in the expression levels of proteins that regulate apoptosis.

Apoptotic Signaling Pathways

Pinocembrin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also influences key survival pathways like PI3K/AKT. The intrinsic pathway is characterized by changes in the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of Caspase-9 and Caspase-3. The extrinsic pathway is initiated by death receptor ligation, leading to the activation of Caspase-8, which can then directly activate Caspase-3.

G cluster_0 Survival Signaling cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Extrinsic (Death Receptor) Pathway cluster_3 Execution Phase PI3K PI3K AKT AKT PI3K->AKT activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondria Bax->Mito Cyc Cytochrome c Mito->Cyc release Casp9 Caspase-9 Cyc->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Fas Fas Receptor Casp8 Caspase-8 Fas->Casp8 activates Casp8->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis Pinocembrin Pinocembrin Pinocembrin->PI3K inhibits Pinocembrin->Bcl2 downregulates Pinocembrin->Bax upregulates Pinocembrin->Fas activates

Caption: Pinocembrin's modulation of key apoptotic signaling pathways.

Protocol: Western Blotting
  • Cell Lysis: After treating cells with pinocembrin for the desired time, wash them with cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, cleaved PARP, p-AKT, AKT, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ to determine relative protein expression levels.

Data Presentation: Protein Expression Changes

Pinocembrin treatment typically leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.

ProteinFunctionExpected Change with PinocembrinReference
Bcl-2Anti-apoptoticDecrease
BaxPro-apoptoticIncrease
Cleaved Caspase-9Initiator Caspase (Intrinsic)Increase
Cleaved Caspase-3Executioner CaspaseIncrease
Cleaved PARPApoptosis MarkerIncrease
p-AKTSurvival SignalingDecrease

References

Application Note & Protocol: Measurement of Pinocembrin in Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative determination of pinocembrin in plasma samples using high-performance liquid chromatography (HPLC) with UV detection. The described protocol is based on established and validated methods, offering a reliable approach for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development of pinocembrin. The method involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC analysis. This application note includes a comprehensive protocol, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow.

Introduction

Pinocembrin, a flavonoid found in various plants, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[1] As pinocembrin progresses through drug development pipelines, particularly for indications like ischemic stroke, robust and validated analytical methods for its quantification in biological matrices are crucial.[1] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of small molecules in complex biological fluids like plasma due to its sensitivity, specificity, and reproducibility. This application note details a validated HPLC method for the measurement of pinocembrin in plasma, suitable for pharmacokinetic and other related studies.

Experimental Protocols

Materials and Reagents
  • Pinocembrin reference standard

  • Chrysin (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Plasma (rat or human)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.45 µm)

  • HPLC vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV Detector

    • Autosampler

    • Column oven

    • Degasser

    • Quaternary or Binary pump

  • Analytical column: Agilent TC-C18 (5 µm, 4.6 mm x 150 mm) or equivalent[2]

  • Centrifuge

  • Vortex mixer

  • pH meter

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.01 M ammonium acetate in water and adjust the pH to 4.0 with formic acid. The mobile phase consists of this ammonium acetate buffer and methanol in a 35:65 (v/v) ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solutions: Accurately weigh and dissolve pinocembrin and chrysin (IS) in methanol to prepare individual stock solutions at a concentration of 1 mg/mL. Store these solutions at 4°C.

  • Working Standard Solutions: Prepare serial dilutions of the pinocembrin stock solution with methanol to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the chrysin stock solution with methanol to obtain a suitable working concentration.

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add a specific volume of the internal standard working solution (chrysin) to each plasma sample (except for blank plasma).

  • Add 200 µL of acetonitrile to the plasma sample to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

HPLC Chromatographic Conditions

The separation and quantification of pinocembrin are performed using the following chromatographic conditions:

ParameterCondition
Column Agilent TC-C18 (5 µm, 4.6 mm x 150 mm)
Mobile Phase 0.01 M Ammonium Acetate (pH 4.0) : Methanol (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 290 nm
Internal Standard Chrysin

Method Validation Summary

The described HPLC method has been validated for its performance and reliability. The key validation parameters are summarized below.

Linearity

The method demonstrates good linearity over the concentration range of 0.07 to 133.33 µg/mL. The correlation coefficient (r) for the calibration curve is typically ≥ 0.999.

Limits of Detection and Quantification
ParameterValue
Lower Limit of Quantification (LLOQ) 66.7 ng/mL
Lower Limit of Detection (LLOD) 25 ng/mL
Accuracy and Precision

The accuracy and precision of the method are determined by analyzing QC samples at low, medium, and high concentrations.

Concentration LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
Low 0.15 - 2.031.18 - 9.96-1.82 to 0.54
Medium 0.15 - 2.031.18 - 9.96-1.82 to 0.54
High 0.15 - 2.031.18 - 9.96-1.82 to 0.54

Note: Accuracy data is referenced from a similar LC/MS/MS method for pinocembrin in human plasma, as the specific relative error was not detailed in the HPLC-UV source.

Recovery

The extraction recovery of pinocembrin from plasma is an important parameter to assess the efficiency of the sample preparation method.

Concentration LevelAverage Recovery (%)
0.33 µg/mL 93.9 - 97.8
33.33 µg/mL 93.9 - 97.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Chrysin) plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter injection Inject into HPLC (20 µL) filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (290 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for pinocembrin analysis in plasma.

signaling_pathway cluster_input cluster_process cluster_output plasma_sample Plasma Sample (Pinocembrin + Proteins) protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation Extraction hplc_separation HPLC Separation (Reversed-Phase) protein_precipitation->hplc_separation Analysis quantitative_result Quantitative Result (Pinocembrin Concentration) hplc_separation->quantitative_result Detection

Caption: Logical relationship of the analytical process.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable tool for the quantification of pinocembrin in plasma. The simple protein precipitation sample preparation and isocratic HPLC-UV analysis make it a practical and efficient method for routine use in research and drug development settings. The provided validation data demonstrates that the method is sensitive, accurate, and precise, making it suitable for supporting pharmacokinetic and other studies of pinocembrin.

References

Application Notes: Utilizing (+)-Pinocembrin for the Study of NF-κB Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Pinocembrin is a natural flavonoid found in high concentrations in propolis, honey, and various plants.[1] It has garnered significant attention from the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] A primary mechanism underlying its anti-inflammatory effects is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[5] In its inactive state, the NF-κB p65/p50 heterodimer is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This event unmasks a nuclear localization signal on the p65 subunit, allowing the p65/p50 dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.

Pinocembrin serves as an invaluable tool for studying this pathway. It has been shown to suppress the phosphorylation of IκBα and the subsequent activation of the NF-κB p65 subunit. Its mechanism involves attenuating the degradation of IκBα and blocking the nuclear translocation of p65. Furthermore, studies indicate that pinocembrin can inhibit the phosphorylation of the upstream IKK complex and modulate other associated pathways like PI3K/Akt and MAPK. These application notes provide a summary of quantitative data and detailed protocols for researchers to effectively use this compound as an inhibitor to investigate the NF-κB signaling cascade.

Mechanism of Action & Pathway Diagrams

Pinocembrin exerts its inhibitory effect at multiple key points within the NF-κB signaling cascade. The primary mechanism involves preventing the degradation of the IκBα inhibitor, thus sequestering the active NF-κB complex in the cytoplasm.

NF_kappa_B_Pathway Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex (IKKα/β) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines

Caption: A diagram of the canonical NF-κB signaling pathway.

Pinocembrin intervenes by inhibiting key phosphorylation events, thereby preventing the downstream activation cascade.

Pinocembrin_Inhibition Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pinocembrin This compound IKK_complex IKK Complex (IKKα/β) Pinocembrin->IKK_complex Inhibits Phosphorylation Proteasome Proteasomal Degradation Pinocembrin->Proteasome Prevents Degradation NFkB_nuc NF-κB (p65/p50) Pinocembrin->NFkB_nuc Blocks Translocation IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB (p65/p50) IkB_p->Proteasome NFkB_active->NFkB_nuc Translocation Transcription Gene Transcription NFkB_nuc->Transcription

Caption: Pinocembrin's inhibitory actions on the NF-κB pathway.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key components and products of the NF-κB signaling pathway as reported in various in vitro and in vivo studies.

Table 1: Effect of this compound on NF-κB Pathway Proteins

Target Protein Effect Observed Cell/Animal Model Pinocembrin Concentration/Dose Reference
p-IκBα Suppressed phosphorylation Lung tissue (OVA-sensitized mice) Not specified
IκBα Attenuated degradation Labeo rohita macrophages Concentration-dependent
p-IKKα/β Reduced phosphorylation BV-2 microglial cells 10 µM
p-IKKα/β Reduced phosphorylation Human brain microvascular endothelial cells 30 µM
NF-κB p65 Suppressed activation/nuclear translocation Lung tissue (OVA-sensitized mice) Not specified
NF-κB p65 Inhibited nuclear translocation Human brain microvascular endothelial cells Not specified
NF-κB p65 Reduced phosphorylation in nucleus BV-2 microglial cells 10 µM

| PI3K/Akt | Inhibited phosphorylation | BV2 microglial cells | Dose-dependent | |

Table 2: Effect of this compound on Pro-inflammatory Mediators

Mediator Effect Observed Cell/Animal Model Pinocembrin Concentration/Dose Reference
TNF-α Reduced production BV2 microglial cells Dose-dependent
TNF-α Reduced expression Labeo rohita macrophages Concentration-dependent
TNF-α Reduced levels ICH mouse model 5 mg/kg
IL-1β Reduced production BV2 microglial cells Dose-dependent
IL-1β Reduced expression Labeo rohita macrophages Concentration-dependent
IL-6 Reduced levels ICH mouse model 5 mg/kg
iNOS Inhibited expression BV2 microglial cells Dose-dependent
COX-2 Inhibited expression Labeo rohita macrophages Concentration-dependent

| NO & PGE2 | Inhibited production | Labeo rohita macrophages | Concentration-dependent | |

Experimental Workflow & Protocols

A typical workflow for investigating the inhibitory effects of pinocembrin on the NF-κB pathway involves cell culture, treatment, and subsequent analysis using various molecular biology techniques.

Experimental_Workflow General Experimental Workflow A 1. Cell Culture (e.g., BV-2, Macrophages, HEK293) B 2. Treatment - Pre-treat with this compound - Stimulate with LPS or TNF-α A->B C 3. Sample Collection - Cell Lysates (Cytoplasmic & Nuclear) - Culture Supernatant - RNA B->C D 4. Endpoint Analysis C->D E Western Blot (p-IKK, p-IκBα, p-p65) D->E F Luciferase Reporter Assay (NF-κB Transcriptional Activity) D->F G EMSA (NF-κB DNA Binding) D->G H ELISA / RT-qPCR (Cytokine Levels / mRNA) D->H I 5. Data Analysis & Interpretation E->I F->I G->I H->I

Caption: A general workflow for studying NF-κB inhibition.
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for determining the levels of total and phosphorylated IKK, IκBα, and p65. Nuclear/cytoplasmic fractionation is required to analyze p65 translocation.

1. Cell Culture and Treatment

  • Cell Line: BV-2 murine microglia or other relevant cell line.

  • Culture: Grow cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Seeding: Plate 1 x 10^6 cells/well in a 6-well plate and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

    • Stimulate cells with an NF-κB activator, such as LPS (100 ng/mL), for a specified time (e.g., 30 minutes for phosphorylation events, 60 minutes for translocation).

2. Protein Extraction

  • Nuclear and Cytoplasmic Fractions: Use a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to separate fractions for p65 translocation analysis.

  • Whole-Cell Lysates: For analyzing p-IKK and p-IκBα, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

3. SDS-PAGE and Immunoblotting

  • Determine protein concentration using a BCA assay.

  • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-IKKα/β

    • Phospho-IκBα (Ser32/36)

    • Phospho-NF-κB p65 (Ser536)

    • Total IKKβ, IκBα, p65

    • Lamin B1 (nuclear marker), GAPDH (cytoplasmic marker)

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Culture and Transfection

  • Cell Line: HEK293T cells are commonly used.

  • Seeding: Seed 3 x 10^4 cells/well in a white, clear-bottom 96-well plate one day before transfection.

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine). Allow cells to express the plasmids for 24 hours.

2. Cell Treatment

  • Pre-treat the transfected cells with desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

3. Luciferase Assay

  • Lyse the cells using the lysis buffer provided in a dual-luciferase reporter assay kit.

  • Transfer the lysate to an opaque 96-well plate.

  • Measure firefly luciferase activity using a luminometer according to the kit's instructions.

  • Add the second reagent (e.g., Stop & Glo) to quench the firefly signal and measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

1. Nuclear Protein Extraction

  • Culture and treat cells as described in Protocol 1.

  • Extract nuclear proteins using a commercial kit or a high-salt buffer method. Ensure the process is performed on ice with protease inhibitors.

2. Probe Labeling

  • Use a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Label the probe with a non-radioactive tag (e.g., biotin, DIG) or a radioactive isotope (e.g., ³²P) using a terminal transferase or kinase reaction, respectively.

3. Binding Reaction

  • In a microcentrifuge tube, combine 5-10 µg of nuclear extract, binding buffer (containing poly(dI-dC) to reduce non-specific binding), and the labeled probe.

  • For competition assays, add a 50-fold excess of unlabeled "cold" probe to a parallel reaction to confirm specificity.

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

4. Electrophoresis and Detection

  • Load the samples onto a 5-6% non-denaturing polyacrylamide gel.

  • Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) until the dye front is near the bottom.

  • Transfer the DNA-protein complexes to a positively charged nylon membrane.

  • Detect the labeled probe using an appropriate method (streptavidin-HRP for biotin, anti-DIG antibody for DIG, or autoradiography for ³²P). The shifted band represents the NF-κB-DNA complex.

References

Application of Pinocembrin in Studying MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid predominantly found in propolis, honey, and various plants.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-cancer effects.[3][4][5] A key mechanism underlying these activities is its ability to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways.

The MAPK pathways are crucial signal transduction networks that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major, well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases. Pinocembrin serves as a valuable pharmacological tool for researchers studying the roles of MAPK signaling in these pathological conditions.

This document provides detailed application notes and experimental protocols for utilizing pinocembrin to investigate the MAPK signaling pathways in various research contexts.

Mechanism of Action: Pinocembrin as a Modulator of MAPK Signaling

Pinocembrin exerts its biological effects primarily by inhibiting the activation of key kinases within the MAPK cascades. It has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to various stimuli, such as inflammatory agents (e.g., lipopolysaccharide), oxidative stress, and amyloid-β peptides. By inhibiting these pathways, pinocembrin can attenuate downstream events, including the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the activation of transcription factors like NF-κB.

The inhibitory action of pinocembrin is often dose-dependent. For instance, in human brain microvascular endothelial cells (hBMECs) injured by fibrillar amyloid-β, pinocembrin markedly inhibited the phosphorylation of p38 and SAPK/JNK at concentrations of 3 µM, 10 µM, and 30 µM, while inhibition of ERK1/2 phosphorylation was effective at the higher concentration of 30 µM. This makes pinocembrin a useful agent for dissecting the specific contributions of different MAPK subfamilies to a biological response.

Pinocembrin_MAPK_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Stimulus Stimulus (e.g., Aβ, LPS, Stress) MEKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MEKK MEK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MEKK->MEK phosphorylates MAPK MAPK (p38, JNK, ERK) MEK->MAPK phosphorylates Downstream Downstream Effects (Inflammation, Apoptosis, Gene Expression) MAPK->Downstream Pinocembrin Pinocembrin Pinocembrin->MEK Inhibits phosphorylation Pinocembrin->MAPK

Caption: Pinocembrin inhibits the MAPK signaling cascade.

Data Presentation: Effects of Pinocembrin on MAPK Pathways

The following tables summarize quantitative data from various studies, illustrating the inhibitory effects of pinocembrin on MAPK signaling components.

Table 1: Inhibition of MAPK Phosphorylation by Pinocembrin in Cellular Models

Cell Line/Model SystemStimulusPinocembrin Conc. (µM)MAPK TargetObserved EffectReference(s)
hBMECsFibrillar Aβ₁₋₄₀3, 10, 30p-p38, p-SAPK/JNKSignificant, dose-dependent inhibition of phosphorylation.
hBMECsFibrillar Aβ₁₋₄₀30p-ERK1/2Significant inhibition of phosphorylation.
Murine MacrophagesLipopolysaccharide (LPS)>50MAPKDecreased levels of MAPK activation.
HaCaT Keratinocytes- (Basal)62.5p-ERK1/2Rapidly activated phosphorylation within 2 minutes.
APP/PS1 Transgenic Mice- (AD model)Oral administrationp38 MAPKDownregulated RAGE-induced p38 expression.

Table 2: Functional Outcomes of Pinocembrin-Mediated MAPK Inhibition

Model SystemPinocembrin TreatmentFunctional OutcomeAssociated MAPK PathwayReference(s)
hBMECs3 - 30 µMReduced release of TNF-α, IL-1β, IL-6p38, JNK, ERK
Murine Model50 mg/kg (i.p.)Attenuated lung inflammation and injuryMAPK
Rat AortaNot specifiedInhibited vasoconstrictionERK1/2
Human ChondrocytesNot specifiedInhibited expression of MMP-1, MMP-3, MMP-13MAPK

Experimental Protocols

The following are generalized protocols for studying the effects of pinocembrin on MAPK signaling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Cell Culture and Pinocembrin Treatment

This protocol describes the general procedure for treating cultured cells with pinocembrin to assess its impact on cell signaling.

  • Cell Seeding: Plate cells (e.g., hBMECs, HaCaT, A549, RAW 264.7) in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays) at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): For studies involving growth factor stimulation, it may be necessary to serum-starve the cells for 4-24 hours prior to treatment to reduce basal MAPK activity.

  • Preparation of Pinocembrin Stock: Dissolve pinocembrin powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Treatment:

    • Dilute the pinocembrin stock solution in a complete or serum-free culture medium to the desired final concentrations (e.g., 3, 10, 30, 50, 100 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest pinocembrin concentration group.

    • If applicable, pre-treat cells with pinocembrin for a specified duration (e.g., 1-2 hours) before adding a stimulus (e.g., LPS, Aβ).

    • Incubate the cells for the desired treatment period (e.g., 15 minutes to 48 hours), depending on the specific endpoint being measured.

  • Cell Harvesting: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to cell lysis for protein extraction (Protocol 2) or other downstream analyses.

Protocol 2: Analysis of MAPK Phosphorylation by Western Blot

Western blotting is the most common method to quantify changes in the phosphorylation status of MAPK proteins (e.g., p-ERK, p-p38, p-JNK).

Western_Blot_Workflow start 1. Cell Seeding & Treatment (Protocol 1) lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (BCA or Bradford Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer to Membrane (PVDF or Nitrocellulose) sds->transfer blocking 6. Blocking (5% BSA or Non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-p38, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) primary_ab->secondary_ab detection 9. Signal Detection (ECL Substrate & Imaging) secondary_ab->detection analysis 10. Data Analysis & Normalization (Re-probe for Total MAPK) detection->analysis

Caption: Experimental workflow for Western blot analysis.
  • Cell Lysis:

    • Lyse the pinocembrin-treated cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., rabbit anti-phospho-p38).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

    • Washing: Repeat the washing step.

  • Signal Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Normalization):

    • To ensure equal protein loading, the membrane must be stripped of the phospho-specific antibodies and re-probed with an antibody that recognizes the total, non-phosphorylated form of the same MAPK protein (e.g., anti-total p38).

    • The density of the phosphorylated protein band can then be normalized to the density of the total protein band for accurate quantification.

Protocol 3: Cell Viability Assessment (MTT Assay)

This assay is used to determine if the observed effects of pinocembrin on signaling are due to cytotoxicity.

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of pinocembrin as described in Protocol 1 for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

References

Troubleshooting & Optimization

Technical Support Center: (+)-Pinocembrin Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the challenges associated with the low aqueous solubility of (+)-Pinocembrin.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is sparingly soluble in aqueous buffers[1]. Its reported solubility in water is approximately 48.33 µg/mL[2]. This low solubility can significantly limit its application in various experimental and clinical settings[2].

Q2: I need a quick method to dissolve Pinocembrin for an in vitro experiment. What do you recommend?

A2: For many laboratory procedures, the co-solvent method is the most direct approach. Pinocembrin is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to approximately 30 mg/mL[1]. For aqueous buffers, first dissolve Pinocembrin in DMSO, then dilute it with your aqueous buffer of choice, such as PBS (pH 7.2)[1]. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:8 solution of DMSO:PBS. It is recommended not to store the final aqueous solution for more than one day to avoid precipitation.

Q3: My research requires a high concentration of Pinocembrin for an injectable formulation. Are co-solvents like DMSO suitable?

A3: While effective for in vitro work, high concentrations of organic co-solvents like DMSO are often unsuitable for in vivo applications or injectable dosage forms due to potential toxicity. For these purposes, forming inclusion complexes with cyclodextrins is a highly effective strategy. This approach avoids the use of harsh organic solvents and can dramatically increase aqueous solubility, making it suitable for liquid dosage forms, including injections.

Q4: How significantly can cyclodextrins improve Pinocembrin solubility?

A4: The improvement is substantial. For instance, the water solubility of an inclusion complex of Pinocembrin with hydroxypropyl-β-cyclodextrin (HP-β-CD) at 25°C can be as high as 2,000 mg/100 mL (20 mg/mL). This is a more than 400-fold increase compared to the baseline solubility of Pinocembrin alone. These complexes are suitable for preparing aqueous solutions with concentrations ranging from 0.01% to 3% (g/mL).

Q5: Are there methods that can enhance both solubility and biological activity?

A5: Yes, forming a complex with lecithin has been shown to improve not only the aqueous solubility of Pinocembrin but also its antioxidant activities. The Pinocembrin-lecithin complex significantly enhances the scavenging capacities for various radicals compared to Pinocembrin alone. This method offers a dual benefit for applications where antioxidant efficacy is critical.

Q6: What are solid dispersions and how can they improve solubility?

A6: Solid dispersion is a common pharmaceutical technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs. The process involves dispersing the drug (Pinocembrin) in a hydrophilic inert carrier or matrix, often a polymer. This technique reduces the particle size of the drug down to the molecular level, improves wettability, and can convert the drug from a crystalline to a more soluble amorphous form. Common methods for preparing solid dispersions include melting, solvent evaporation, and hot-melt extrusion.

Troubleshooting Guide

Issue: After diluting my DMSO stock of Pinocembrin into an aqueous buffer, a precipitate forms over time.

  • Cause: This is a common issue known as "precipitation upon dilution." The aqueous buffer may not be able to maintain the high concentration of Pinocembrin that was soluble in the initial DMSO stock. The final concentration of DMSO in the buffer might be too low to act as an effective co-solvent.

  • Solution:

    • Decrease the Final Concentration: Try preparing a more dilute final solution.

    • Optimize DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient to maintain solubility, but still compatible with your experimental system (e.g., below 0.5% for most cell cultures).

    • Use a Different Method: For experiments requiring higher stable concentrations without precipitation, consider using cyclodextrin or lecithin complexation methods, which form true solutions or stable colloidal dispersions.

Issue: I prepared a Pinocembrin-cyclodextrin complex, but the solubility increase is not as high as reported.

  • Cause: The efficiency of inclusion complex formation can depend on several factors, including the type of cyclodextrin used, the molar ratio of drug to cyclodextrin, and the preparation method.

  • Solution:

    • Verify the Cyclodextrin Type: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methylated cyclodextrins, are often significantly more effective at solubilizing guest molecules than unmodified β-cyclodextrin.

    • Optimize Molar Ratio: The stoichiometry of the complex is typically 1:1. Ensure you are using an appropriate molar ratio. A phase solubility study is the standard method to determine the optimal ratio and binding constant.

    • Try a Different Preparation Method: If physical mixing or kneading is not effective, methods like co-evaporation, co-precipitation, or freeze-drying can yield more efficient complexation. Freeze-drying is particularly effective for creating highly soluble, amorphous complexes.

Quantitative Data Summary

The following table summarizes the reported aqueous solubility of this compound using various enhancement techniques.

Compound/ComplexSolvent/MediumTemperatureSolubilityFold Increase (Approx.)Reference
This compoundWaterNot Specified48.33 µg/mL1x (Baseline)
This compound1:8 DMSO:PBS (pH 7.2)Not Specified~500 µg/mL~10x
Pinocembrin-Lecithin ComplexWaterNot Specified265.00 µg/mL~5.5x
Pinocembrin-HP-β-CD ComplexWater25 °C20,000 µg/mL (20 mg/mL)~414x

Experimental Protocols

Protocol 1: Preparation of Pinocembrin-Lecithin Complex

This protocol is adapted from the solvent evaporation and lyophilization method.

  • Dissolution: Solubilize 100 mg of this compound and 200 mg of lecithin in 50 mL of tetrahydrofuran in a suitable flask.

  • Stirring: Stir the solution continuously for 4 hours at room temperature (25 °C).

  • Solvent Removal: Purge the solution with a gentle stream of nitrogen gas to completely remove the tetrahydrofuran.

  • Lyophilization: Freeze the resulting residue and lyophilize (freeze-dry) it to obtain the final Pinocembrin-lecithin complex as a dry powder.

  • Characterization (Optional): The formation of the complex can be confirmed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM).

Protocol 2: Preparation of Pinocembrin-Cyclodextrin Inclusion Complex

This protocol describes a general freeze-drying method for preparing a 1:1 molar ratio complex.

  • Dissolution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD). The concentration will depend on the phase solubility study, but a starting point could be 10 mM.

  • Addition of Pinocembrin: Add an equimolar amount of this compound to the cyclodextrin solution.

  • Equilibration: Seal the container and stir the suspension or sonicate it at a controlled temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Filtration: Filter the suspension (e.g., using a 0.45 µm membrane filter) to remove any undissolved Pinocembrin.

  • Lyophilization: Freeze the clear filtrate and lyophilize it to obtain the solid inclusion complex powder.

Protocol 3: General Phase Solubility Study

This protocol is used to determine the stoichiometry and stability constant of a drug-cyclodextrin complex.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Excess Drug: Add an excess amount of this compound to each solution in separate vials. This ensures that saturation is reached.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) in a water bath shaker for a set period (e.g., 48 hours) until equilibrium is achieved.

  • Sample and Analyze: After equilibration, withdraw samples, filter them through a syringe filter (e.g., 0.45 µm) to remove undissolved solid Pinocembrin, and dilute as necessary.

  • Quantify: Determine the concentration of dissolved Pinocembrin in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot and Analyze: Plot the total concentration of dissolved Pinocembrin (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting phase solubility diagram will indicate the type of complex formed (typically AL type for a 1:1 complex) and allow for the calculation of the stability constant (Ks).

Visualizations

workflow start Start: Need to dissolve This compound in aqueous solution q1 What is the intended application? start->q1 invitro In Vitro / Lab Use (e.g., cell culture) q1->invitro In Vitro invivo In Vivo / Pre-clinical (e.g., injections) q1->invivo In Vivo q2 Is a low concentration (< 0.5 mg/mL) sufficient? invitro->q2 complexation Use Complexation Method invivo->complexation cosolvent Use Co-Solvent Method: 1. Dissolve in DMSO 2. Dilute in buffer q2->cosolvent Yes q2->complexation No end_cosolvent End: Quick & simple solution for lab use. cosolvent->end_cosolvent q3 Is enhanced antioxidant activity desired? complexation->q3 lecithin Prepare Lecithin Complex q3->lecithin Yes cyclodextrin Prepare Cyclodextrin Inclusion Complex q3->cyclodextrin No end_lecithin End: Enhanced solubility & antioxidant activity. lecithin->end_lecithin end_cyclodextrin End: High solubility, suitable for injectable formulations. cyclodextrin->end_cyclodextrin

Caption: Workflow for selecting a Pinocembrin solubility enhancement method.

cyclodextrin_complex cluster_before Before Complexation cluster_after After Complexation pino1 Pinocembrin (Hydrophobic) water1 Water (Aqueous Solution) pino1->water1 Poor Interaction (Low Solubility) plus + cd1 Cyclodextrin arrow Forms Inclusion Complex cd2 Hydrophilic Exterior water2 Water (Aqueous Solution) cd2->water2 Favorable Interaction (High Solubility) pino2 Pinocembrin in Hydrophobic Cavity

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

References

Technical Support Center: Overcoming Poor Bioavailability of (+)-Pinocembrin in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of (+)-Pinocembrin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The primary factors contributing to the low oral bioavailability of this compound are its poor water solubility, which limits its dissolution in gastrointestinal fluids, and its rapid and extensive metabolism in the body.[1][2] Pinocembrin undergoes significant phase II metabolism, primarily through glucuronidation and sulfation, leading to rapid clearance from the system.[2]

Q2: What are the most common strategies to improve the bioavailability of this compound?

A2: Several formulation strategies have been developed to enhance the oral bioavailability of Pinocembrin. These include:

  • Nanoformulations: Such as polymeric micelles and liposomes, which encapsulate the hydrophobic drug in a nanosized carrier, improving its solubility and absorption.[3][4]

  • Inclusion Complexes: Using cyclodextrins to form complexes where Pinocembrin is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.

  • Lecithin Complexes: Forming a complex with lecithin to improve the lipophilicity and membrane permeability of Pinocembrin.

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like Pinocembrin, protecting them from degradation and enhancing absorption.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract, thus enhancing the solubilization and absorption of poorly water-soluble drugs.

Q3: How much can the bioavailability of Pinocembrin be increased using these methods?

A3: The reported improvements in bioavailability vary depending on the formulation and the animal model used. For instance, polymeric micelles have been shown to increase the oral bioavailability of Pinocembrin by 2.61 times compared to the free drug. TPGS-modified liposomes have demonstrated a 1.96-fold increase in oral bioavailability. A self-microemulsifying drug delivery system (SMEDDS) for another poorly soluble compound showed a 35.9-fold increase in bioavailability compared to a β-cyclodextrin inclusion complex.

Troubleshooting Guides

Polymeric Micelles Preparation via Thin Film Dispersion
Issue Potential Cause Troubleshooting Steps
Low Drug Encapsulation Efficiency Incomplete dissolution of Pinocembrin or polymer.Ensure complete dissolution of both Pinocembrin and the amphiphilic polymer in the organic solvent before forming the thin film. Try a different organic solvent or a combination of solvents.
Improper hydration of the thin film.Hydrate the film with a pre-heated aqueous solution. Increase the hydration time and ensure adequate agitation (stirring or sonication).
Large Particle Size or Polydispersity Aggregation of micelles.Optimize the drug-to-polymer ratio. Use a higher energy sonication method (e.g., probe sonication) for a shorter duration to break up aggregates.
Incomplete removal of the organic solvent.Ensure the organic solvent is completely removed under vacuum. Residual solvent can affect micelle formation and stability.
Drug Precipitation During Storage Unstable micelle formulation.Screen different polymers or polymer blends to find a more stable system. Evaluate the effect of adding a cryoprotectant before lyophilization for long-term storage.
Cyclodextrin Inclusion Complex Preparation via Freeze-Drying
Issue Potential Cause Troubleshooting Steps
Low Complexation Efficiency Inadequate interaction between Pinocembrin and cyclodextrin.Increase the stirring time and/or temperature during the initial mixing of Pinocembrin and cyclodextrin in solution. Optimize the molar ratio of Pinocembrin to cyclodextrin.
Use of an inappropriate cyclodextrin derivative.Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their cavity size and hydrophilicity can influence complexation.
Amorphous Product with Poor Flowability Inefficient freeze-drying process.Ensure the solution is completely frozen before starting the primary drying phase. Adjust the shelf temperature and vacuum pressure during lyophilization to ensure proper sublimation.
Incomplete Dissolution of the Final Product Presence of uncomplexed Pinocembrin.Wash the final product with a solvent in which free Pinocembrin is soluble but the inclusion complex is not, to remove any uncomplexed drug.

Quantitative Data on Bioavailability Enhancement

FormulationAnimal ModelFold Increase in Bioavailability (Relative to Free Drug)Key Pharmacokinetic Parameters
Polymeric Micelles Rats2.61-
TPGS-Modified Liposomes Not Specified1.96Cmax: ~1.700 µg/mL, T1/2: ~14.244 h
Pinocembrin-Lecithin Complex Not ReportedSolubility significantly improved in water and n-octane-
Self-Microemulsifying Drug Delivery System (SMEDDS) *Rats35.9 (vs. β-CD inclusion), 3.4 (vs. solid dispersion)Significant increase in Cmax

*Data for a different poorly water-soluble compound, demonstrating the potential of the SMEDDS platform.

Experimental Protocols

Preparation of Pinocembrin-Loaded Polymeric Micelles by Thin Film Dispersion
  • Dissolution: Dissolve a specific amount of this compound and an amphiphilic block copolymer (e.g., Pluronic series) in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.

  • Hydration: Hydrate the thin film with a specific volume of phosphate-buffered saline (PBS) or deionized water.

  • Micelle Formation: Stir the solution or sonicate it until the film is completely detached and a clear or slightly opalescent solution of polymeric micelles is formed.

  • Purification (Optional): Remove any unencapsulated Pinocembrin by filtration or centrifugation.

Preparation of Pinocembrin-Cyclodextrin Inclusion Complex by Freeze-Drying
  • Dissolution: Dissolve a specific amount of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in distilled water with heating (e.g., 40-50°C).

  • Addition of Pinocembrin: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., absolute ethanol) and add this solution to the cyclodextrin solution under continuous magnetic stirring.

  • Complexation: Continue stirring the mixture for a defined period (e.g., 2-3 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any un-dissolved material.

  • Freeze-Drying (Lyophilization): Freeze the resulting solution and then lyophilize it under vacuum to obtain a solid powder of the Pinocembrin-cyclodextrin inclusion complex.

Preparation of Pinocembrin-Lecithin Complex
  • Dissolution: Solubilize a specific amount of this compound and lecithin in an organic solvent such as tetrahydrofuran.

  • Stirring: Stir the solution for a set duration (e.g., 4 hours) at room temperature.

  • Solvent Removal: Remove the organic solvent completely, for instance, by using nitrogen purging.

  • Lyophilization: Lyophilize the resulting product to obtain the solid Pinocembrin-lecithin complex.

Visualizations

experimental_workflow_micelles cluster_dissolution Step 1: Dissolution cluster_film_formation Step 2: Film Formation cluster_hydration Step 3: Hydration cluster_micelle_formation Step 4: Micelle Formation a Pinocembrin & Polymer c Homogeneous Solution a->c Dissolve b Organic Solvent b->c d Rotary Evaporation c->d e Thin Film d->e g Hydrated Film e->g f Aqueous Solution f->g h Sonication/Stirring g->h i Pinocembrin-loaded Polymeric Micelles h->i

Caption: Workflow for Polymeric Micelle Preparation.

experimental_workflow_cyclodextrin cluster_dissolution Step 1: Dissolution cluster_addition Step 2: Addition cluster_complexation Step 3: Complexation cluster_final_product Step 4: Final Product a Cyclodextrin c Cyclodextrin Solution a->c Dissolve with heat b Water b->c e Mixture c->e d Pinocembrin in Ethanol d->e Add & Stir f Continuous Stirring e->f g Complex Solution f->g h Freeze-Drying g->h i Pinocembrin-Cyclodextrin Inclusion Complex h->i

Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition by Pinocembrin cluster_response Cellular Response stimulus e.g., LPS pi3k PI3K/AKT stimulus->pi3k mapk MAPK stimulus->mapk nfkb NF-κB pi3k->nfkb mapk->nfkb response Pro-inflammatory Cytokine Production nfkb->response pinocembrin Pinocembrin pinocembrin->pi3k pinocembrin->mapk pinocembrin->nfkb

Caption: Pinocembrin's Inhibition of Pro-inflammatory Pathways.

References

Technical Support Center: Optimizing (+)-Pinocembrin Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (+)-Pinocembrin in in vivo neuroprotection studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a new in vivo neuroprotection model?

A1: Based on published literature, a dose range of 5-20 mg/kg is a reasonable starting point for many models of acute neurological injury, such as ischemic stroke. For chronic models, like those for Alzheimer's or Parkinson's disease, you might consider a range of 20-50 mg/kg administered over a longer duration. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has low water solubility. A common method is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous buffer, such as phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <1-5%) to avoid solvent toxicity. Another approach is to use a vehicle containing 20% hydroxypropyl-β-cyclodextrin in distilled water to enhance solubility for oral administration.[1]

Q3: What is the best route of administration for this compound in neuroprotection studies?

A3: The choice of administration route depends on your experimental goals.

  • Oral gavage (p.o.) is frequently used for its convenience and clinical relevance.[1][2]

  • Intravenous (i.v.) injection allows for precise control over bioavailability and is often used in acute injury models.

  • Intraperitoneal (i.p.) injection is another common route for systemic administration.

Q4: How frequently should I administer this compound?

A4: Administration frequency depends on the half-life of the compound and the nature of the disease model. For acute models like stroke, a single dose or a few doses around the time of injury are common. In chronic models, daily administration over several days or weeks is typical.[1][2]

Troubleshooting Guide

Issue 1: Poor solubility of this compound leading to inconsistent results.

  • Question: My this compound is precipitating out of solution. How can I improve its solubility for in vivo administration?

  • Answer:

    • Vehicle Optimization: Pinocembrin is sparingly soluble in aqueous solutions. For improved solubility, first dissolve pinocembrin in 100% DMSO and then dilute with PBS (e.g., a 1:8 ratio of DMSO:PBS). Be aware that we do not recommend storing this aqueous solution for more than one day.

    • Use of Solubilizing Agents: Consider using carriers like hydroxypropyl-β-cyclodextrin, which has been successfully used to dissolve pinocembrin for oral gavage. Another option is to formulate a pinocembrin-lecithin complex, which has been shown to significantly improve water and lipid solubility.

    • Sonication: Gentle sonication can help to dissolve the compound, but be cautious of potential degradation with excessive heat.

    • Preparation in Saline: For some applications, pinocembrin has been administered orally in saline.

Issue 2: Lack of a significant neuroprotective effect.

  • Question: I am not observing the expected neuroprotective effects of this compound in my study. What could be the reason?

  • Answer:

    • Suboptimal Dosage: The effective dose can be highly model-dependent. Conduct a dose-response study with a wider range of concentrations (e.g., 1, 5, 10, 20, 50 mg/kg) to identify the optimal therapeutic window.

    • Timing of Administration: The therapeutic window for neuroprotection can be narrow. For acute injury models like ischemic stroke, administration at the onset of reperfusion has been shown to be effective. Consider administering the compound before, during, and at various time points after the insult.

    • Bioavailability: If using oral administration, factors like first-pass metabolism could be reducing the amount of active compound reaching the brain. You may want to consider a different route of administration, such as intravenous or intraperitoneal injection, to ensure higher bioavailability.

    • Severity of the Insult: An overwhelmingly severe neurological insult might mask the protective effects of the compound. Consider titrating the severity of the injury in your model (e.g., duration of ischemia in a MCAO model).

Issue 3: High variability in experimental outcomes.

  • Question: I am seeing a lot of variability between my animals treated with this compound. How can I reduce this?

  • Answer:

    • Consistent Dosing Preparation: Ensure your this compound solution is homogenous and prepared fresh for each experiment to avoid degradation or precipitation.

    • Accurate Administration: For oral gavage, ensure the compound is delivered directly to the stomach. For intravenous injections, confirm proper placement of the needle in the vein.

    • Animal Model Consistency: Variability in the surgical procedure (e.g., in the MCAO model) can lead to different infarct sizes and neurological deficits. Ensure all procedures are highly standardized.

    • Animal Characteristics: Factors such as age, sex, and strain of the animals can influence the outcomes of neuroprotection studies. Ensure these are consistent across your experimental groups.

Data Summary

Table 1: Summary of this compound Dosages in In Vivo Neuroprotection Models

Neurological ModelAnimal SpeciesDosageAdministration RouteDurationKey Findings
Alzheimer's Disease (Aβ₂₅₋₃₅-induced)Mice20 and 40 mg/kg/dayOral8 daysImproved cognitive function and decreased neurodegeneration.
Ischemic Stroke (MCAO)Rats10 mg/kgIntravenousSingle dose at reperfusionReduced infarct volume and improved neurological scores.
Ischemic Stroke (4-VO)Rats1, 5, and 10 mg/kgNot specifiedNot specifiedDose-dependent reduction in neuronal loss.
Intracerebral Hemorrhage (Collagenase-induced)Mice5 mg/kgNot specified72 hours post-ICHReduced lesion volume and neurological deficits.
Vascular DementiaNot specified1, 3, and 10mg/kgNot specifiedNot specifiedAlleviated learning and memory deficits.
Diabetic EncephalopathyMice50 mg/kg/dayOral10 daysImproved behavioral and cognitive deficits.
Subarachnoid HemorrhageRatsNot specifiedNot specifiedNot specifiedMitigated behavior deterioration and brain tissue impairment.
Experimental Autoimmune Encephalomyelitis (EAE)Mice20 and 40 mg/kgIntraperitonealDailyAmeliorated disease severity.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Alzheimer's Disease

  • Preparation of this compound Solution: Dissolve this compound in distilled water containing 20% hydroxypropyl-β-cyclodextrin to a final concentration of 10 mg/ml.

  • Animal Dosing: For a 20 mg/kg dose in a 25g mouse, administer 50 µL of the 10 mg/ml solution via oral gavage. For a 40 mg/kg dose, administer 100 µL.

  • Administration Schedule: Administer the solution once daily for a period of 8 days, starting the day after the intracerebroventricular injection of Aβ₂₅₋₃₅.

  • Control Group: The vehicle control group should receive the same volume of distilled water containing 20% hydroxypropyl-β-cyclodextrin without this compound, administered in the same manner.

Protocol 2: Intravenous Administration of this compound in a Rat Model of Ischemic Stroke (MCAO)

  • Preparation of this compound Solution: First, dissolve this compound in DMSO. Then, dilute the stock solution with sterile PBS to the desired final concentration for injection. The final DMSO concentration should be minimized.

  • Animal Dosing: Administer the prepared solution intravenously at the start of reperfusion following the middle cerebral artery occlusion.

  • Control Group: The control group should receive an equivalent volume of the vehicle (DMSO and PBS) without this compound.

Visualizations

G General Experimental Workflow for In Vivo Neuroprotection Studies cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Induction of Neurological Injury\n(e.g., MCAO, Aβ injection) Induction of Neurological Injury (e.g., MCAO, Aβ injection) Baseline Behavioral Testing->Induction of Neurological Injury\n(e.g., MCAO, Aβ injection) Randomization into Groups Randomization into Groups Induction of Neurological Injury\n(e.g., MCAO, Aβ injection)->Randomization into Groups Treatment Administration\n(this compound or Vehicle) Treatment Administration (this compound or Vehicle) Randomization into Groups->Treatment Administration\n(this compound or Vehicle) Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Treatment Administration\n(this compound or Vehicle)->Post-Treatment Behavioral Testing Tissue Collection and Analysis\n(e.g., Histology, Western Blot) Tissue Collection and Analysis (e.g., Histology, Western Blot) Post-Treatment Behavioral Testing->Tissue Collection and Analysis\n(e.g., Histology, Western Blot) Data Analysis Data Analysis Tissue Collection and Analysis\n(e.g., Histology, Western Blot)->Data Analysis

Caption: A generalized workflow for conducting in vivo neuroprotection studies.

G Signaling Pathways Modulated by this compound in Neuroprotection cluster_0 Neurotoxic Insult (e.g., Aβ, Ischemia) cluster_1 Receptors & Upstream Signaling cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Outcomes cluster_4 This compound Intervention RAGE RAGE Aβ->RAGE Ischemia Ischemia TLR4 TLR4 Ischemia->TLR4 p38 MAPK / JNK p38 MAPK / JNK RAGE->p38 MAPK / JNK NF-κB NF-κB TLR4->NF-κB p38 MAPK / JNK->NF-κB Mitochondrial Dysfunction Mitochondrial Dysfunction p38 MAPK / JNK->Mitochondrial Dysfunction Inflammation Inflammation NF-κB->Inflammation Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage Apoptosis->Neuronal Damage Pinocembrin Pinocembrin Pinocembrin->RAGE inhibits Pinocembrin->TLR4 inhibits Pinocembrin->NF-κB inhibits Pinocembrin->Mitochondrial Dysfunction alleviates

Caption: Key signaling pathways involved in the neuroprotective effects of this compound.

References

troubleshooting (+)-Pinocembrin instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Pinocembrin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this flavonoid.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my cell culture medium. What is causing this and how can I fix it?

A1: Precipitation is a common issue arising from the low aqueous solubility of Pinocembrin. Here are the likely causes and solutions:

  • Cause: The final concentration of Pinocembrin exceeds its solubility limit in the aqueous culture medium. Pinocembrin is sparingly soluble in aqueous buffers.[1]

  • Cause: The concentration of the organic solvent (like DMSO) used to dissolve the Pinocembrin is too low in the final medium to keep it in solution.

  • Solution 1: Optimize Stock Solution: Dissolve Pinocembrin in 100% DMSO to create a high-concentration stock solution (e.g., 30 mg/mL).[1][2] When diluting this stock into your medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).

  • Solution 2: Two-Step Dilution: For maximum solubility, first dissolve Pinocembrin in DMSO, and then dilute this solution with the aqueous buffer or medium of your choice.[1] A 1:8 solution of DMSO to PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]

  • Solution 3: Warm the Medium: Gently warm your cell culture medium to 37°C before adding the Pinocembrin stock solution. This can help improve solubility during preparation.

  • Solution 4: Fresh Preparation: It is not recommended to store aqueous solutions of Pinocembrin for more than one day. Prepare fresh dilutions for each experiment to avoid precipitation over time.

Q2: I'm observing inconsistent or weaker-than-expected biological effects in my experiments. Could my this compound be degrading?

A2: Yes, compound instability in the culture medium can lead to a decreased effective concentration and inconsistent results. Flavonoids can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH).

  • Factors Influencing Stability:

    • pH: The pH of cell culture media (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.

    • Temperature: Incubation at 37°C can accelerate chemical degradation.

    • Media Components: Certain components in media, such as serum, amino acids, or metal ions, can interact with and degrade the compound. Oxidative degradation is a known pathway for flavonoids.

    • Light and Oxygen: Exposure to light and dissolved oxygen can cause photodegradation and oxidation, respectively.

  • Troubleshooting Steps:

    • Perform a Stability Test: The most direct way to confirm degradation is to perform a stability assay using HPLC or LC-MS. This involves incubating Pinocembrin in your specific cell culture medium at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the amount of the parent compound remaining.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of Pinocembrin from a frozen stock immediately before each experiment. Avoid using aqueous solutions stored for more than a day.

    • Minimize Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q3: What is the best practice for preparing and storing this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining the integrity of Pinocembrin.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to Pinocembrin's high solubility (approx. 30 mg/mL). Ethanol can also be used, but the solubility is much lower (approx. 1 mg/mL).

  • Preparation:

    • Weigh out the solid Pinocembrin.

    • Dissolve in a minimal amount of high-quality, anhydrous DMSO. Purging the solvent with an inert gas (like nitrogen or argon) before dissolving is a good practice to remove dissolved oxygen.

    • Vortex or sonicate briefly if needed to ensure complete dissolution.

  • Storage:

    • Solid Form: Store solid Pinocembrin at -20°C for long-term stability (≥ 4 years).

    • Stock Solution: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C. When stored at -20°C, it is recommended to use within one month; at -80°C, use within six months. This minimizes freeze-thaw cycles and exposure to air and moisture.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing appropriate stock and working solutions.

SolventApproximate SolubilityReference(s)
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~1 mg/mL
1:8 DMSO:PBS (pH 7.2)~0.5 mg/mL
WaterSparingly Soluble

Troubleshooting Workflows & Experimental Protocols

Troubleshooting Workflow: Pinocembrin Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with Pinocembrin precipitating in cell culture media.

G start Start: Precipitate Observed in Media check_stock 1. Check Stock Solution Is it clear? start->check_stock check_final_conc 2. Check Final Concentration Is it above 0.5 mg/mL? check_stock->check_final_conc Yes remake_stock Remake Stock Solution in 100% DMSO check_stock->remake_stock No check_dmso 3. Check Final DMSO % Is it <0.1%? check_final_conc->check_dmso No lower_conc Lower Final Concentration or use 1:8 DMSO:PBS method check_final_conc->lower_conc Yes warm_media 4. Warm Media to 37°C Before Adding Drug check_dmso->warm_media No increase_dmso Increase Stock Concentration to achieve higher final DMSO % (while staying <0.5%) check_dmso->increase_dmso Yes prepare_fresh 5. Prepare Freshly For Each Experiment warm_media->prepare_fresh remake_stock->check_stock lower_conc->check_dmso increase_dmso->warm_media resolved Issue Resolved prepare_fresh->resolved

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Experimental Protocol: HPLC-Based Stability Assay

This protocol provides a method to quantify the stability of this compound in your specific cell culture medium over time.

Objective: To determine the percentage of Pinocembrin remaining in cell culture medium after incubation at 37°C over a 24-hour period.

Materials:

  • This compound

  • DMSO (anhydrous, high-quality)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO₂ incubator

  • Acetonitrile (ACN), HPLC-grade

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of Pinocembrin in DMSO.

  • Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Spike the Pinocembrin stock solution into the medium to a final desired concentration (e.g., 20 µM). Ensure the final DMSO concentration is ≤ 0.2%. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately transfer a 500 µL aliquot of the spiked medium to a microcentrifuge tube. This is your T=0 reference sample.

  • Incubation: Dispense the remaining spiked medium into several sterile microcentrifuge tubes (one for each time point). Place these tubes in the 37°C incubator.

  • Time-Course Sampling: At your desired time points (e.g., 2, 4, 8, 24 hours), remove one tube from the incubator.

  • Sample Processing (Protein Precipitation):

    • To each 500 µL sample (including the T=0 sample), add 1.5 mL of ice-cold acetonitrile (a 1:3 ratio). This will precipitate the proteins from the serum.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Analyze the supernatant from each time point using a validated HPLC-UV method. Pinocembrin has UV absorbance maxima at approximately 212 and 290 nm.

    • Quantify the peak area corresponding to Pinocembrin for each sample.

  • Data Calculation:

    • Calculate the percentage of Pinocembrin remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Signaling Pathways

This compound is known to modulate several key signaling pathways, which are central to its anti-inflammatory, antioxidant, and neuroprotective effects.

Inhibition of the NF-κB Pathway

Pinocembrin exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It suppresses the phosphorylation of IκBα, which prevents the degradation of the IκBα inhibitor and subsequently blocks the activation and nuclear translocation of the NF-κB p65 subunit. This leads to a reduction in the expression of pro-inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p65 (Active) p_IkBa->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocation Pinocembrin This compound Pinocembrin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) DNA->Cytokines Transcription

Caption: Pinocembrin blocks inflammation by inhibiting IKK and preventing NF-κB activation.

Activation of the Nrf2 Pathway

Pinocembrin provides antioxidant and neuroprotective effects by activating the Nrf2 signaling pathway. It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1), protecting cells from oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Pinocembrin This compound Pinocembrin->Keap1_Nrf2 Induces release of Nrf2 OS Oxidative Stress OS->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Enzymes Antioxidant Genes (e.g., HO-1) ARE->Enzymes Transcription

Caption: Pinocembrin activates the Nrf2 antioxidant response pathway.

References

Technical Support Center: Large-Scale Synthesis of (+)-Pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of (+)-Pinocembrin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for both biosynthetic and chemical synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale synthesis of this compound?

A1: The two primary methods are microbial biosynthesis and chemical synthesis. Microbial biosynthesis utilizes engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce pinocembrin from simple precursors like glucose.[1][2] Chemical synthesis involves traditional organic chemistry reactions to build the molecule, often starting from precursors like 5,7-dihydroxyflavone or cinnamic acid and 1,3,5-trihydroxybenzene.[3][4][5]

Q2: What are the main challenges associated with microbial biosynthesis of pinocembrin?

A2: Key challenges include low yields, the accumulation of toxic intermediates such as cinnamic acid, the formation of unwanted byproducts, and limited availability of the precursor malonyl-CoA. Additionally, balancing the metabolic flux between cell growth and product synthesis is a significant hurdle.

Q3: What are the common difficulties in the chemical synthesis of this compound?

A3: Chemical synthesis often involves the use of hazardous chemicals, requires extreme reaction conditions, and can be a multi-step process. A significant challenge is the enantiomeric resolution needed to isolate the desired this compound from a racemic mixture.

Q4: What are typical yields for pinocembrin in microbial systems?

A4: Yields can vary significantly based on the host organism and process optimization. For instance, engineered Saccharomyces cerevisiae has achieved yields of up to 80 mg/L in shake flasks. In Escherichia coli, de novo production has been reported at 198 mg/L in 96-deep-well blocks and as high as 525.8 mg/L in bioreactors under fed-batch conditions.

Troubleshooting Guides

Microbial Biosynthesis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Pinocembrin Titer Inefficient enzyme activity.Screen for more efficient enzymes (e.g., PAL, CNL, CHS, CHI) from different organisms. Optimize codon usage of pathway enzymes for the host organism.
Accumulation of toxic intermediate (Cinnamic Acid).Optimize the expression of downstream genes to consume cinnamic acid more efficiently. Implement a two-stage pH control strategy, as high pH favors upstream pathways while low pH favors downstream pathways.
Limited precursor supply (Malonyl-CoA).Boost the availability of malonyl-CoA by engineering the host's metabolic pathways. This can involve overexpressing enzymes like acetyl-CoA carboxylase or introducing heterologous pathways for malonate assimilation. Adding cerulenin can also increase intracellular malonyl-CoA pools.
Formation of Byproducts (e.g., 2′,4′,6′-trihydroxy dihydrochalcone) Side reactions from native host enzymes.Identify and block the enzymatic pathways leading to the byproduct formation.
Poor Cell Growth Toxicity of intermediates or final product.Control the pH of the medium to reduce the toxicity of acidic intermediates like cinnamic acid.
Metabolic burden from the synthetic pathway.Balance the expression of pathway genes to avoid excessive strain on the host cells.
Chemical Synthesis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Yield of Racemic Pinocembrin Incomplete reaction.Optimize reaction conditions such as temperature, reaction time, and catalyst concentration.
Side product formation.Ensure the use of high-purity starting materials. Consider protection of reactive functional groups if necessary.
Difficulty in Enantiomeric Resolution Poor separation of diastereomers.Experiment with different chiral resolving agents, such as chiral amines or sulfinamides. Optimize the crystallization conditions for the diastereomeric salts.
Racemization during processing.Avoid harsh acidic or basic conditions and high temperatures after the resolution step.

Experimental Protocols

Key Experiment: Microbial Production of Pinocembrin in S. cerevisiae

This protocol is a generalized summary based on strategies to improve pinocembrin production.

  • Strain Engineering:

    • Introduce genes for the pinocembrin biosynthesis pathway into the S. cerevisiae genome. These typically include:

      • Phenylalanine ammonia lyase (PAL)

      • Cinnamate-CoA ligase (CNL)

      • Chalcone synthase (CHS)

      • Chalcone isomerase (CHI)

    • To increase the malonyl-CoA pool, integrate genes for malonate assimilation (e.g., RtmatC and RtmatB from Rhizobium trifolii).

    • Optimize the copy number of downstream genes (CNL, CHS, CHI) to reduce cinnamic acid accumulation.

  • Cultivation:

    • Cultivate the engineered strain in a defined minimal medium supplemented with glucose (e.g., 30 g/L).

    • Maintain the culture at 30°C with shaking for 72 hours for batch cultivation in shake flasks.

  • Extraction and Analysis:

    • Extract pinocembrin from the culture broth using an organic solvent like ethyl acetate.

    • Analyze the concentration of pinocembrin and any intermediates or byproducts using High-Performance Liquid Chromatography (HPLC).

Visualizations

Pinocembrin_Biosynthesis_Pathway cluster_host_metabolism Host Cell Metabolism cluster_pinocembrin_pathway Engineered Pinocembrin Pathway cluster_challenges Challenges Glucose Glucose L_Phenylalanine L-Phenylalanine Glucose->L_Phenylalanine Multiple Steps Malonyl_CoA Malonyl-CoA Glucose->Malonyl_CoA Multiple Steps Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Malonyl_CoA->Cinnamoyl_CoA 3 Molecules Cinnamic_Acid->Cinnamoyl_CoA CNL Cinnamic_Acid_Accumulation Cinnamic Acid Accumulation (Toxicity) Cinnamic_Acid->Cinnamic_Acid_Accumulation Pinocembrin_Chalcone Pinocembrin Chalcone (2',4',6',4-tetrahydroxychalcone) Cinnamoyl_CoA->Pinocembrin_Chalcone CHS Byproduct_Formation Byproduct Formation Cinnamoyl_CoA->Byproduct_Formation Host Enzymes Pinocembrin This compound Pinocembrin_Chalcone->Pinocembrin CHI

Caption: Microbial biosynthesis pathway for this compound.

Troubleshooting_Workflow Start Low Pinocembrin Yield Check_Intermediates Analyze Intermediates by HPLC Start->Check_Intermediates High_Cinnamic_Acid High Cinnamic Acid? Check_Intermediates->High_Cinnamic_Acid Low_Precursors Low Precursor Supply? High_Cinnamic_Acid->Low_Precursors No Optimize_Downstream Optimize Downstream Enzyme Expression (CNL, CHS, CHI) High_Cinnamic_Acid->Optimize_Downstream Yes Boost_Malonyl_CoA Boost Malonyl-CoA Supply Low_Precursors->Boost_Malonyl_CoA Yes Check_Byproducts Analyze for Byproducts Low_Precursors->Check_Byproducts No Re_evaluate Re-evaluate Yield Optimize_Downstream->Re_evaluate Boost_Malonyl_CoA->Re_evaluate Block_Byproduct_Pathway Identify and Block Byproduct Pathway Check_Byproducts->Block_Byproduct_Pathway Yes Check_Byproducts->Re_evaluate No Block_Byproduct_Pathway->Re_evaluate

Caption: Troubleshooting workflow for low pinocembrin yield.

References

Technical Support Center: (+)-Pinocembrin Antioxidant Activity Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Pinocembrin. This resource provides answers to frequently asked questions and troubleshooting guidance for experiments focused on enhancing its antioxidant properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound's intrinsic antioxidant activity?

A1: this compound exerts its antioxidant effects through multiple mechanisms. Primarily, it functions by reducing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and myeloperoxidase (MPO)[1][2]. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[2][3]. At a molecular level, its antioxidant actions involve modulating key signaling pathways, such as inhibiting NF-κB and MAPK pathways, which are involved in inflammatory and oxidative stress responses[1]. Furthermore, it can activate the Nrf2 pathway, a critical regulator of cellular antioxidant defenses. Theoretical studies suggest pinocembrin can quench free radicals through mechanisms like formal hydrogen atom transfer (f-HAT) and single-electron transfer (SET).

Q2: What are the main strategies to enhance the antioxidant activity of this compound?

A2: The primary challenge limiting Pinocembrin's efficacy is its low solubility and bioavailability. Therefore, key enhancement strategies focus on improving these properties.

  • Complexation: Forming a complex with molecules like lecithin has been shown to significantly improve Pinocembrin's solubility in both water and n-octane. This improved solubility leads to enhanced antioxidant activity.

  • Novel Delivery Systems: While specific studies on Pinocembrin are emerging, the use of nano-drug delivery systems, such as polymeric micelles, is a promising strategy that has been shown to increase the bioavailability of flavonoids.

  • Structural Modifications: Creating derivatives of Pinocembrin is another potential approach to improve its bioactivity, a common strategy for polyphenolic compounds.

Q3: How does forming a complex with lecithin enhance Pinocembrin's antioxidant activity?

A3: The formation of a Pinocembrin-lecithin complex enhances antioxidant activity primarily by improving the solubility of Pinocembrin. Lecithin, being amphiphilic, can encapsulate the poorly soluble Pinocembrin, increasing its dispersion in aqueous and lipid environments. This improved delivery to the site of action allows for more effective radical scavenging. Studies have demonstrated that the complex exhibits significantly higher scavenging capacities for hydroxyl, DPPH, and superoxide-anion radicals compared to Pinocembrin alone.

Q4: Which signaling pathways are involved in Pinocembrin's antioxidant and related effects?

A4: Pinocembrin's antioxidant activity is linked to its ability to modulate several crucial intracellular signaling pathways. It exerts anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, which reduces the production of pro-inflammatory cytokines. Concurrently, it can promote cellular defense against oxidative stress by up-regulating the Nrf2 pathway, which leads to the expression of antioxidant enzymes. It has also been shown to improve the biological functions of certain cells via the PI3K/AKT/eNOS pathway.

Troubleshooting Guide

Q1: I am observing lower than expected antioxidant activity for my this compound sample in an in vitro assay. What are the possible causes?

A1: Several factors could contribute to low observed activity.

  • Poor Solubility: Pinocembrin is sparingly soluble in aqueous buffers. If the compound is not fully dissolved, its effective concentration in the assay will be lower than expected. See the protocol section for recommended dissolution methods.

  • Compound Stability: Ensure the solid compound has been stored correctly at -20°C. Prepare aqueous solutions fresh and do not store them for more than one day, as stability may be limited. Pinocembrin has been shown to be stable in human liver microsomes (HLM) under specific experimental conditions, suggesting good metabolic stability.

  • Assay Selection: The antioxidant activity of a compound can vary depending on the mechanism being tested. Pinocembrin may show different levels of efficacy in assays based on hydrogen atom transfer (HAT) versus single electron transfer (SET). Consider using a panel of assays (e.g., DPPH, ABTS, ORAC) to get a comprehensive profile.

  • Reagent Quality: Ensure all assay reagents, such as DPPH or ABTS radical solutions, are fresh and have been stored correctly to avoid degradation.

Q2: How should I dissolve this compound for my experiments?

A2: Due to its low aqueous solubility, a specific procedure is required. Pinocembrin is soluble in organic solvents like DMSO, ethanol, and DMF (approximately 30 mg/mL in DMSO/DMF).

  • First, create a concentrated stock solution by dissolving the solid Pinocembrin in DMSO.

  • For aqueous buffers (e.g., PBS), dilute the DMSO stock solution into the buffer of choice. A 1:8 ratio of DMSO to PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.

  • It is recommended not to store the final aqueous solution for more than one day.

Q3: My results from antioxidant assays are inconsistent between experiments. What should I check?

A3: Inconsistency can arise from several sources.

  • Protocol Adherence: Small variations in incubation times, temperature, or light exposure (especially for light-sensitive reagents like DPPH) can significantly impact results.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the antioxidant compound and the radical solution.

  • Solvent Effects: If using a DMSO stock, ensure the final concentration of DMSO is consistent across all samples (including controls) as it can have minor scavenging activity at higher concentrations.

  • Batch-to-Batch Variability: If using different batches of Pinocembrin, confirm purity is consistent. Purity for commercially available Pinocembrin should be ≥95%.

Data Presentation

Table 1: Enhancement of Radical Scavenging Activity by Complexation with Lecithin

This table summarizes the comparative antioxidant activity of Pinocembrin versus its lecithin complex at a concentration of 1.0 mg/mL.

Radical ScavengedPinocembrin Alone (% Scavenging)Pinocembrin-Lecithin Complex (% Scavenging)Reference
Hydroxyl Radical72.83 ± 1.55%82.44 ± 2.21%
DPPH RadicalNot specified in source40.07 ± 1.32%
Superoxide-Anion RadicalNot specified in source59.15 ± 0.86%
ABTS RadicalNot specified in source24.73 ± 1.04%

Data is compiled from studies evaluating the pinocembrin-lecithin complex, which demonstrated a significant enhancement in antioxidant activities.

Experimental Protocols

Protocol 1: Preparation of Pinocembrin-Lecithin Complex

This protocol is based on the methodology described to enhance the solubility and antioxidant activity of Pinocembrin.

  • Dissolution: Dissolve Pinocembrin and lecithin in a 1:2 molar ratio in absolute ethanol.

  • Evaporation: Stir the solution at room temperature for 2 hours. Subsequently, evaporate the ethanol under reduced pressure at 40°C using a rotary evaporator until a solid residue is formed.

  • Hydration & Sonication: Hydrate the resulting thin film with distilled water and sonicate the mixture for 30 minutes to facilitate the formation of the complex.

  • Lyophilization: Freeze-dry the resulting suspension to obtain the Pinocembrin-lecithin complex as a powder.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM).

Protocol 2: DPPH Radical Scavenging Activity Assay

This is a common method for evaluating in vitro antioxidant activity based on single electron transfer.

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2′-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a series of concentrations of your test compound (e.g., Pinocembrin, Pinocembrin-lecithin complex) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., ethanol or methanol).

  • Reaction Mixture: In a 96-well plate or microcuvette, add 0.2 mL of the sample solution to 0.2 mL of the DPPH ethanol solution. For the blank, use 0.2 mL of the solvent instead of the sample solution.

  • Incubation: Shake the mixture and incubate it in the dark at room temperature for 30 minutes. The presence of an antioxidant will cause the violet color of the DPPH solution to fade.

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture containing the sample.

Visualizations

Pinocembrin_Signaling_Pathways cluster_inhibition Inhibitory Pathways cluster_activation Activation Pathway cluster_outcomes Cellular Outcomes MAPK MAPK Pathway Inflammation Reduced Inflammation MAPK->Inflammation OxidativeStress Reduced Oxidative Stress MAPK->OxidativeStress NFkB NF-κB Pathway NFkB->Inflammation NFkB->OxidativeStress Nrf2 Nrf2 Pathway AntioxidantEnzymes Increased Antioxidant Enzymes (SOD, CAT) Nrf2->AntioxidantEnzymes Pinocembrin This compound Pinocembrin->MAPK inhibits Pinocembrin->NFkB inhibits Pinocembrin->Nrf2 activates Enhancement_Workflow start Start with This compound strategy Select Enhancement Strategy (e.g., Complexation, Nanoformulation) start->strategy prep Prepare Modified Form (e.g., Pinocembrin-Lecithin Complex) strategy->prep assess Assess Antioxidant Activity (DPPH, ABTS, ORAC Assays) prep->assess compare Compare Activity vs. Unmodified Pinocembrin assess->compare end Enhanced Activity Confirmed compare->end Troubleshooting_Guide problem Problem: Low or Inconsistent Antioxidant Activity check_sol Is Pinocembrin fully dissolved? (Use DMSO stock, dilute into buffer) problem->check_sol Start Here check_stab Is the compound/solution stable? (Store solid at -20°C, use aqueous solutions fresh) check_sol->check_stab Yes solution Solution: Address identified issue and repeat experiment check_sol->solution No check_assay Is the assay protocol correct? (Check reagent quality, incubation times, controls) check_stab->check_assay Yes check_stab->solution No check_assay->solution No, protocol error found consider_alt Consider Alternative Strategy (e.g., Lecithin Complex to boost solubility) check_assay->consider_alt Yes, protocol is correct

References

improving the purification yield of (+)-Pinocembrin from natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (+)-Pinocembrin from natural extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve purification yield and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

Question: We are experiencing a significantly lower than expected yield of Pinocembrin from our plant material. What are the potential causes and how can we improve the extraction efficiency?

Answer:

Low extraction yield is a common issue in the purification of natural products. Several factors can contribute to this problem. Below is a list of potential causes and corresponding solutions.

Potential Cause Recommended Solution
Inadequate Solvent System Pinocembrin has limited solubility in many common solvents. Ensure you are using an appropriate solvent system. Ethanol, particularly in the 80% range, has been shown to be effective. Forcing extraction with a solvent in which Pinocembrin is poorly soluble will result in low yields.[1]
Suboptimal Extraction Temperature Temperature plays a crucial role in the extraction process. Increasing the temperature can enhance the solubility and diffusion rate of Pinocembrin. However, excessively high temperatures can lead to the degradation of the compound. Experiment with a temperature range of 60-90°C to find the optimal condition for your specific plant material.[2]
Inefficient Extraction Method Traditional maceration or Soxhlet extraction may not be sufficient for efficient extraction. Consider employing advanced techniques such as ultrasound-assisted extraction (UAE) . UAE can enhance extraction yield by disrupting plant cell walls and increasing mass transfer.[3][4][5]
Incorrect Solid-to-Liquid Ratio A low solvent volume relative to the plant material can lead to incomplete extraction. The optimal solid-to-liquid ratio should be determined empirically, but a common starting point is 1:10 to 1:30 (g/mL).
Improper Plant Material Preparation The physical state of the plant material significantly impacts extraction efficiency. Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent interaction.
Degradation of Pinocembrin Pinocembrin can be susceptible to degradation under certain conditions, such as exposure to high temperatures or extreme pH. Ensure that the extraction and subsequent processing steps are carried out under conditions that maintain the stability of the compound.
Issue 2: Poor Chromatographic Separation

Question: We are struggling to achieve good separation of Pinocembrin from other components in the extract during column chromatography/HPLC. What can we do to improve the resolution?

Answer:

Poor separation in chromatography can be frustrating. Here are several factors to consider and troubleshoot to improve the resolution of Pinocembrin.

Potential Cause Recommended Solution
Inappropriate Stationary Phase The choice of stationary phase is critical for good separation. For column chromatography, silica gel is commonly used. For HPLC, reversed-phase columns (e.g., C18) are often employed. If co-elution is an issue, consider a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer different selectivity for flavonoids.
Suboptimal Mobile Phase The composition of the mobile phase dictates the elution of compounds. For normal phase chromatography, a non-polar solvent system like hexane/ethyl acetate is a good starting point. For reversed-phase HPLC, a gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol is typically used. Fine-tuning the gradient profile or the solvent ratios in isocratic elution is crucial for optimizing separation.
Column Overloading Loading too much sample onto the column will lead to broad, overlapping peaks. Reduce the amount of crude extract loaded onto the column. If a larger quantity needs to be purified, consider using a larger column or performing multiple injections.
Improper Sample Preparation The sample should be dissolved in a minimal amount of the initial mobile phase solvent before loading. If the sample is not fully dissolved or contains particulates, it can lead to poor peak shape and column clogging.
Flow Rate is Too High or Too Low The flow rate of the mobile phase affects the efficiency of the separation. A flow rate that is too high can lead to poor resolution, while a flow rate that is too low can result in band broadening and long run times. Optimize the flow rate for your specific column and separation.
Co-eluting Impurities If Pinocembrin is co-eluting with impurities of similar polarity, consider a multi-step purification approach. For example, an initial fractionation by column chromatography followed by a final purification step using preparative HPLC or centrifugal partition chromatography (CPC) can be effective.
Issue 3: Product Precipitation During Processing

Question: Our purified Pinocembrin is precipitating out of solution during concentration or solvent exchange. How can we prevent this?

Answer:

Pinocembrin's low aqueous solubility is a well-known challenge. Here are some strategies to manage its solubility during processing.

Potential Cause Recommended Solution
Low Solubility in the Current Solvent Pinocembrin is sparingly soluble in aqueous solutions and has limited solubility in some organic solvents like ethanol (~1 mg/mL). It is more soluble in DMSO and DMF (~30 mg/mL). When concentrating a solution or performing a solvent exchange, be mindful of the final solvent's capacity to dissolve Pinocembrin.
Supersaturation Rapidly removing the solvent can lead to a supersaturated solution and subsequent precipitation. Evaporate the solvent slowly under reduced pressure to allow for controlled crystallization or to maintain a soluble concentration.
Formation of a Pinocembrin-Lecithin Complex To significantly enhance the aqueous solubility of Pinocembrin, consider forming a complex with lecithin. This has been shown to dramatically increase its solubility in both water and n-octane.
pH Effects The pH of the solution can influence the solubility of flavonoids. While specific data for Pinocembrin's pH-dependent solubility is not readily available, it is a factor to consider, especially in aqueous-organic mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting Pinocembrin from plant material?

A1: Ultrasound-assisted extraction (UAE) is a highly effective method that can significantly improve the extraction yield of Pinocembrin compared to traditional methods. It works by using high-frequency sound waves to create cavitation bubbles, which collapse and disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent.

Q2: How can I improve the solubility of Pinocembrin for in vitro or in vivo studies?

A2: The low aqueous solubility of Pinocembrin is a major limitation. A highly effective strategy to overcome this is to prepare a Pinocembrin-lecithin complex. This complex has been shown to significantly increase the solubility of Pinocembrin in both water and n-octane, which can improve its bioavailability.

Q3: What are the typical yields and purity levels I can expect for Pinocembrin purification?

A3: The yield and purity of Pinocembrin can vary widely depending on the natural source, extraction method, and purification technique. However, with optimized methods, high purity can be achieved. For instance, centrifugal partition chromatography (CPC) has been reported to yield Pinocembrin with a purity of 98.78%. A certified reference material for Pinocembrin has a certified value of 99.7%.

Q4: Are there any non-chromatographic methods for purifying Pinocembrin?

A4: Yes, while chromatography is widely used, non-chromatographic techniques can also be employed. Recrystallization is a common method for purifying crystalline compounds like Pinocembrin. Another approach involves precipitation by forming complexes with agents like aluminum chloride. These methods can be simpler and more cost-effective, though they may not always achieve the same level of purity as chromatographic methods.

Q5: What is the stability of Pinocembrin during storage?

A5: Solid Pinocembrin is relatively stable and can be stored at -20°C for at least four years. However, aqueous solutions of Pinocembrin are not recommended for storage for more than one day due to its limited stability in these conditions.

Quantitative Data Summary

The following table summarizes quantitative data from various studies to provide a comparative overview of different methods and outcomes.

Method Parameter Value Reference
Solubility Pinocembrin in Ethanol~1 mg/mL
Pinocembrin in DMSO/DMF~30 mg/mL
Pinocembrin in DMSO:PBS (1:8, pH 7.2)~0.5 mg/mL
Pinocembrin-Lecithin Complex Increase in Water SolubilityOver 4-fold
Increase in n-Octane SolubilityOver 1.5-fold
Centrifugal Partition Chromatography Purity of Pinocembrin98.78%
Biosynthesis Yield in S. cerevisiae (shake flask)80 mg/L
Certified Reference Material Purity of Pinocembrin99.7%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Pinocembrin

This protocol provides a general guideline for the UAE of Pinocembrin from dried plant material.

  • Preparation of Plant Material:

    • Dry the plant material at 60°C in a vacuum oven for 5 hours.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 2.0 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:10 to 1:30 (g/mL).

    • Moisten the powder with the solvent for 10 minutes before starting the ultrasound.

    • Immerse the extraction vessel in a thermostatic water bath to maintain the desired temperature (e.g., 60-80°C).

    • Place the ultrasonic probe into the solvent, ensuring it does not touch the bottom of the vessel.

    • Apply ultrasound at a frequency of 20-50 kHz for a duration of 20-40 minutes.

    • The ultrasonic power should be optimized for the specific equipment and sample.

  • Post-Extraction:

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The extract can then be concentrated under reduced pressure to remove the solvent.

    • The resulting crude extract is ready for further purification.

Protocol 2: Purification of Pinocembrin by Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying Pinocembrin using silica gel column chromatography.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and allow it to pack uniformly. Avoid air bubbles.

    • Equilibrate the packed column with the starting mobile phase (e.g., hexane/ethyl acetate mixture).

  • Sample Loading:

    • Dissolve the crude Pinocembrin extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, for samples with poor solubility in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

    • Combine the fractions that contain pure Pinocembrin.

  • Final Step:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Pinocembrin.

Protocol 3: Preparation of Pinocembrin-Lecithin Complex

This protocol describes the solvent evaporation method for preparing a Pinocembrin-lecithin complex to improve solubility.

  • Dissolution:

    • Dissolve 100 mg of Pinocembrin and 200 mg of lecithin in 50 mL of tetrahydrofuran (THF) in a round-bottom flask.

  • Complex Formation:

    • Stir the solution at 25°C for 4 hours.

  • Solvent Removal:

    • Remove the THF completely by purging with nitrogen gas or using a rotary evaporator under reduced pressure.

  • Lyophilization:

    • Lyophilize (freeze-dry) the resulting solid to obtain the final Pinocembrin-lecithin complex powder.

Visualizations

Experimental Workflow for Pinocembrin Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Ground Plant Material uae Ultrasound-Assisted Extraction (UAE) (e.g., 80% Ethanol) plant_material->uae filtration Filtration uae->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Combine Pure Fractions fraction_collection->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation pinocembrin This compound evaporation->pinocembrin

Caption: Workflow for the extraction and purification of this compound.

Logic Diagram for Troubleshooting Low Yield

troubleshooting_low_yield problem Low Pinocembrin Yield cause1 Suboptimal Extraction Method problem->cause1 cause2 Poor Solubility problem->cause2 cause3 Degradation problem->cause3 solution1a Implement Ultrasound- Assisted Extraction (UAE) cause1->solution1a solution1b Optimize Temperature & Time cause1->solution1b solution2a Use Optimal Solvent (e.g., 80% EtOH) cause2->solution2a solution2b Adjust Solid-to- Liquid Ratio cause2->solution2b solution3a Avoid Excessive Heat cause3->solution3a solution3b Control pH cause3->solution3b

Caption: Troubleshooting logic for low purification yield of Pinocembrin.

References

Addressing (+)-Pinocembrin Off-Target Effects: A Technical Support Center for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (+)-Pinocembrin in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this multifaceted flavonoid and distinguish its intended effects from potential off-target activities. Given that this compound is known to interact with multiple signaling pathways, understanding its polypharmacology is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of this compound?

A1: this compound is a natural flavonoid with a broad range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its effects are mediated through the modulation of several key signaling pathways, such as:

  • NF-κB Signaling: Pinocembrin can inhibit the NF-κB pathway, which plays a central role in inflammation and immune responses.[1]

  • MAPK Signaling: It has been shown to modulate various components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which are involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt Signaling: Pinocembrin can influence the PI3K/Akt pathway, a critical regulator of cell survival, growth, and metabolism.

  • Apoptosis Pathways: It can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and activating caspases.[3]

  • Cell Cycle Regulation: Pinocembrin has been observed to cause cell cycle arrest at different phases, depending on the cell type and concentration.[4]

Q2: I am observing a decrease in cell viability in my assay. Is this due to a specific cytotoxic effect or an off-target effect?

A2: A decrease in cell viability when treating with Pinocembrin could be due to its pro-apoptotic or cell cycle arrest activities, which might be the intended effects in cancer studies. However, it could also be considered an "off-target" effect if you are investigating a different biological process, such as its anti-inflammatory properties at non-cytotoxic concentrations. To distinguish between these possibilities, it is recommended to:

  • Perform a dose-response curve: Determine the IC50 value of Pinocembrin in your specific cell line to identify a concentration range that is non-toxic for your primary assay.

  • Conduct mechanism-specific assays: Use assays like Annexin V/PI staining or TUNEL to specifically detect apoptosis. Cell cycle analysis can reveal if the compound is halting cell proliferation.

Q3: My results from an MTT or CCK-8 assay are inconsistent. Could Pinocembrin be interfering with the assay itself?

A3: It is a known phenomenon that some flavonoid compounds can interfere with tetrazolium-based cell viability assays like MTT. This can be due to the reducing properties of the compound, leading to a false positive signal (apparent increased viability) or other interactions with the dye. To mitigate this:

  • Include a cell-free control: Incubate Pinocembrin with the MTT or CCK-8 reagent in the absence of cells to check for any direct chemical reaction.

  • Use an alternative viability assay: Consider using a non-enzymatic-based assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a trypan blue exclusion assay to count viable cells directly.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected change in cell proliferation (increase or decrease) in an inflammation assay. Pinocembrin is modulating the PI3K/Akt or MAPK/ERK signaling pathways, which are key regulators of cell growth and proliferation.1. Perform a cell proliferation assay (e.g., BrdU incorporation or Ki67 staining) at the same concentrations used in your primary assay. 2. Analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., Akt, ERK1/2) via Western blotting. 3. Use specific inhibitors of the PI3K/Akt or MAPK pathways as controls to see if they mimic or block the effects of Pinocembrin.
Observed anti-inflammatory effect (e.g., reduced cytokine production) is accompanied by significant cell death. The observed reduction in inflammatory markers may be a secondary consequence of Pinocembrin-induced apoptosis rather than a direct anti-inflammatory effect.1. Determine the apoptotic threshold: Perform an apoptosis assay (Annexin V/PI staining) across a range of Pinocembrin concentrations. 2. Select a non-apoptotic concentration for your inflammation studies. 3. Measure inflammatory markers at earlier time points before significant apoptosis occurs.
Inconsistent results in a reporter gene assay for a specific transcription factor. Pinocembrin may be affecting upstream signaling pathways that indirectly influence your reporter construct, or it could be inhibiting general transcription or translation.1. Use a control reporter vector with a constitutive promoter (e.g., CMV or SV40) to assess general effects on transcription and translation. 2. Validate the effect on the endogenous target gene expression using RT-qPCR. 3. Investigate upstream signaling pathways known to be affected by Pinocembrin (e.g., NF-κB, MAPK) that might regulate your transcription factor of interest.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HepG2Hepatocellular CarcinomaMTT~50
PC-3Prostate CancerMTT~48 (at 24h)
HT-29Colon AdenocarcinomaNot Specified>50
MCF-7Breast AdenocarcinomaMTT20.67 (at 48h)
HTB-26Breast CancerNot Specified10-50

Table 2: Inhibitory Activity of this compound on CYP Enzymes

EnzymeSpeciesIC50 (µM)Inhibition TypeReference
CYP1A2Human Liver Microsomes0.52 ± 0.07Competitive
CYP1A2Rat Liver Microsomes3.11 ± 0.09Not Specified

Experimental Protocols

Cell Viability Assay: MTT Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/PI Staining Protocol
  • Cell Preparation: After treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis Protocol
  • Cell Harvest: Following treatment with this compound, harvest the cells.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis (PI3K/Akt & MAPK/ERK)
  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Gene Assay Protocol
  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with this compound for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

Pinocembrin_Signaling_Pathways Pinocembrin This compound PI3K PI3K Pinocembrin->PI3K Modulates MAPK MAPK (e.g., ERK1/2) Pinocembrin->MAPK Modulates NFkB NF-κB Pinocembrin->NFkB Inhibits Apoptosis Apoptosis (Bax/Bcl-2, Caspases) Pinocembrin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Proliferation_Differentiation Proliferation & Differentiation MAPK->Proliferation_Differentiation Inflammation Inflammation NFkB->Inflammation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Key signaling pathways modulated by this compound.

Off_Target_Workflow Start Start: Observe unexpected cellular effect with this compound treatment Hypothesize Hypothesize potential 'off-target' pathway involvement (e.g., PI3K, MAPK, Apoptosis) Start->Hypothesize Dose_Response Perform Dose-Response Curve for Primary Effect vs. Off-Target Effect Hypothesize->Dose_Response Mechanism_Assay Conduct Specific Assay for Off-Target Pathway (e.g., Western Blot, Apoptosis Assay) Hypothesize->Mechanism_Assay Inhibitor_Control Use Specific Pathway Inhibitor as a Control Hypothesize->Inhibitor_Control Analyze Analyze and Interpret Data: Distinguish Primary from Off-Target Effect Dose_Response->Analyze Mechanism_Assay->Analyze Inhibitor_Control->Analyze Conclusion Conclusion: Refine experimental conditions or acknowledge polypharmacology Analyze->Conclusion

Caption: Experimental workflow for investigating off-target effects.

References

optimizing reaction conditions for the chemical synthesis of pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of pinocembrin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of pinocembrin is low. What are the common causes and how can I improve it?

A1: Low yields in pinocembrin synthesis can stem from several factors depending on the synthetic route. Here are some common issues and potential solutions:

  • Incomplete Chalcone Formation (Claisen-Schmidt Condensation): The initial condensation between an acetophenone derivative and benzaldehyde is crucial. Ensure your base catalyst (e.g., KOH) is fresh and used in the correct stoichiometric amount. The reaction is often temperature-sensitive; monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent side reactions.

  • Inefficient Cyclization of Chalcone: The intramolecular cyclization of the chalcone intermediate to the flavanone (pinocembrin) can be a bottleneck. The choice of acid or base catalyst and solvent system is critical. For instance, refluxing the chalcone with sodium acetate in ethanol is a common method.[1] Experiment with different catalysts and reaction times to optimize this step.

  • Side Reactions: Over-alkylation or other side reactions can occur, especially if the reaction temperature is too high or the reaction is left for too long. Again, TLC monitoring is key to identifying the formation of byproducts.

  • Purification Losses: Pinocembrin can be lost during purification steps. Ensure proper selection of solvents for extraction and chromatography to maximize recovery. Recrystallization is a common method for purifying the final product.

Q2: I am observing multiple spots on my TLC after the reaction. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common challenge. The primary byproduct is often the unreacted starting chalcone. Other possibilities include products from self-condensation of the acetophenone or other side reactions.

  • Unreacted Chalcone: If you observe a significant amount of the starting chalcone, it indicates incomplete cyclization. You can try to increase the reaction time or temperature for the cyclization step, or consider a different catalyst.

  • Other Byproducts: To minimize other byproducts, ensure the purity of your starting materials and maintain careful control over the reaction conditions, particularly temperature. A lower reaction temperature for a longer duration can sometimes favor the desired product over side reactions. Purification via column chromatography is typically effective in separating pinocembrin from these impurities.

Q3: What are the advantages of the one-pot synthesis method for pinocembrin?

A3: The one-pot synthesis of pinocembrin from cinnamic acid and 1,3,5-trihydroxybenzene (phloroglucinol) offers several advantages over the traditional multi-step approach:

  • Efficiency: It combines multiple reaction steps (acylation and cyclization) into a single procedure, saving time and resources.

  • No Protecting Groups: This method avoids the need to protect the phenolic hydroxyl groups of phloroglucinol, which simplifies the overall synthetic process and reduces the number of reaction and purification steps.[2]

  • Readily Available Starting Materials: The starting materials, cinnamic acid and 1,3,5-trihydroxybenzene, are commercially available and relatively inexpensive.

Q4: How do I confirm the identity and purity of my synthesized pinocembrin?

A4: The identity and purity of your synthesized pinocembrin should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum of pinocembrin will show characteristic signals for the aromatic protons and the protons of the C-ring.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present in pinocembrin, such as the hydroxyl (-OH) and carbonyl (C=O) groups.[3]

  • Melting Point: The melting point of your synthesized compound should be sharp and consistent with the literature value for pinocembrin (approximately 192-193 °C).[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pinocembrin Synthesis

Synthesis RouteStarting MaterialsKey Reagents/CatalystsSolvent(s)Typical Reaction TimeTypical YieldReference
Claisen-Schmidt Condensation & Cyclization2-hydroxy-4,6-dimethoxyacetophenone, BenzaldehydeKOH, Sodium AcetateEthanol24 hours (condensation) + 3 hours (cyclization)Chalcone: 97.1%, Flavanone: up to 54%
One-Pot Friedel-Crafts AcylationCinnamic acid, 1,3,5-TrihydroxybenzeneSOCl2, AlCl3, DMFDCM, DCE/PhNO23 hours (acyl chloride formation) + 15 hours (acylation/cyclization)Not explicitly stated

Experimental Protocols

Protocol 1: Synthesis of Pinocembrin via Claisen-Schmidt Condensation and Cyclization

This protocol is adapted from the synthesis of pinocembrin derivatives.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Chalcone Intermediate)

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 g, 5.10 mmol) in ethanol (30 mL).

  • Add a 50% aqueous solution of KOH (5.0 mL).

  • To this solution, add benzaldehyde (1.0 g, 9.42 mmol).

  • Stir the reaction mixture at room temperature and monitor its completion using TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with a 10% aqueous HCl solution.

  • Filter the resulting precipitate and wash it thoroughly with distilled water.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 5,7-Dimethoxypinocembrin

  • Reflux the synthesized chalcone in ethanol with a catalytic amount of sodium acetate for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous MgSO4, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Demethylation to Pinocembrin

The final step involves the demethylation of the methoxy groups to hydroxyl groups to yield pinocembrin. This can be achieved using various demethylating agents, such as boron tribromide (BBr3). This step should be performed with caution as BBr3 is a hazardous reagent.

Protocol 2: One-Pot Synthesis of Pinocembrin

This protocol is based on a straightforward synthesis method.

Step 1: Preparation of Cinnamoyl Chloride

  • To a solution of cinnamic acid (1.48 g, 10 mmol) in a mixed solvent of DCM/DMF (40:1, 20.5 mL), add freshly distilled thionyl chloride (SOCl2) (0.87 mL, 12 mmol).

  • Stir the mixture at room temperature for approximately 3 hours.

  • Remove the solvents under reduced pressure to obtain the crude cinnamoyl chloride as a yellow oil.

Step 2: Friedel-Crafts Acylation and Cyclization

  • Prepare a solution of dehydrated 1,3,5-trihydroxybenzene (1.26 g, 10 mmol) and AlCl3 (5.32 g, 40 mmol) in a mixed solvent of DCE/PhNO2 (1:1, 20 mL).

  • Add this solution to the crude cinnamoyl chloride from the previous step.

  • Heat the resulting mixture at 85°C for 15 hours.

  • After the reaction, the mixture is worked up to isolate the crude pinocembrin, which can then be purified by recrystallization.

Visualizations

experimental_workflow_claisen_schmidt cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Demethylation start1 2-Hydroxy-4,6-dimethoxy- acetophenone + Benzaldehyde product1 Chalcone Intermediate start1->product1 Stir at RT reagents1 KOH / Ethanol start2 Chalcone Intermediate product2 5,7-Dimethoxypinocembrin start2->product2 Reflux reagents2 Sodium Acetate / Ethanol start3 5,7-Dimethoxypinocembrin product3 Pinocembrin start3->product3 reagents3 BBr3 troubleshooting_pinocembrin_synthesis cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Pinocembrin Yield check_tlc Analyze reaction mixture by TLC start->check_tlc incomplete_reaction Incomplete Conversion check_tlc->incomplete_reaction Unreacted Starting Material side_products Significant Side Products check_tlc->side_products Multiple Spots optimize_condensation Optimize Condensation: - Check base quality - Adjust temperature/time incomplete_reaction->optimize_condensation optimize_cyclization Optimize Cyclization: - Increase reaction time/temp - Change catalyst incomplete_reaction->optimize_cyclization purification_strategy Refine Purification: - Column chromatography - Recrystallization side_products->purification_strategy reaction_conditions Modify Conditions: - Lower temperature - Shorter reaction time side_products->reaction_conditions

References

methods to increase the microbial production yield of (+)-Pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the microbial production yield of (+)-Pinocembrin.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms used for this compound production?

A1: The most commonly used and extensively engineered microbial hosts for producing this compound and other flavonoids are Escherichia coli and Saccharomyces cerevisiae.[1][2][3] Both organisms have well-established genetic tools and have been successfully engineered to produce Pinocembrin, although they present different physiological characteristics and metabolic engineering challenges.

Q2: What is the general biosynthetic pathway for this compound in engineered microbes?

A2: The de novo biosynthesis of this compound from glucose in a microbial host typically involves the following steps:

  • Conversion of the aromatic amino acid L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia lyase (PAL).[1][2]

  • Activation of cinnamic acid to cinnamoyl-CoA by a 4-coumarate:CoA ligase (4CL) or cinnamate-CoA ligase (CNL).

  • Condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone (2′,4′,6′-trihydroxychalcone), a reaction catalyzed by chalcone synthase (CHS).

  • Stereospecific cyclization of pinocembrin chalcone into this compound (also known as (2S)-pinocembrin) by chalcone isomerase (CHI).

Q3: What are the primary limiting factors in achieving high yields of this compound?

A3: Researchers frequently encounter several key bottlenecks that limit the production yield of this compound:

  • Insufficient Precursor Supply: A major limiting factor is the low availability of the precursors malonyl-CoA and L-phenylalanine. Malonyl-CoA is a critical building block and is also consumed by competing native pathways, such as fatty acid biosynthesis.

  • Intermediate Accumulation and Toxicity: The accumulation of intermediates, particularly cinnamic acid, can be toxic to the host cells and inhibit enzyme activity, thereby hindering overall production.

  • Byproduct Formation: The pathway can sometimes lead to the formation of undesired byproducts, such as 2′,4′,6′-trihydroxy dihydrochalcone, which diverts flux from the target molecule.

  • Suboptimal Enzyme Activity and Expression: The efficiency of the heterologous enzymes (PAL, 4CL, CHS, CHI) and the balance of their expression levels are crucial for a high-yielding pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production experiments.

Problem 1: Low or no detectable Pinocembrin production.
Possible Cause Troubleshooting Step
Inefficient enzyme activity Screen for more efficient enzymes from different plant or microbial sources. Codon-optimize the genes for the specific host organism.
Suboptimal gene expression levels Modulate the expression of pathway genes using different strength promoters or by varying gene copy numbers. A modular metabolic strategy can be employed to balance the different parts of the pathway.
Missing or inactive cofactors Ensure that necessary cofactors for the enzymes are present and that the host's central metabolism can supply them in sufficient quantities.
Degradation of the product Investigate the stability of Pinocembrin in the cultivation medium and consider strategies like in situ product recovery.
Problem 2: Accumulation of cinnamic acid and low conversion to downstream intermediates.
Possible Cause Troubleshooting Step
Low activity of 4CL/CNL or CHS Screen for more active 4CL/CNL and CHS enzymes. Ensure these enzymes are expressed at sufficient levels.
Inhibition by cinnamic acid Optimize the expression of downstream genes (4CL, CHS, CHI) to rapidly convert cinnamic acid. A two-stage pH control strategy can be beneficial, as high pH favors the upstream pathway while low pH favors the downstream pathway.
Insufficient malonyl-CoA supply The reaction catalyzed by CHS requires three molecules of malonyl-CoA. If its concentration is low, the conversion of cinnamoyl-CoA will be inefficient. See Problem 3 for solutions.
Problem 3: Low overall yield despite a functional pathway, suggesting a precursor limitation.
Possible Cause Troubleshooting Step
Insufficient intracellular malonyl-CoA pool Overexpress acetyl-CoA carboxylase (ACC) to increase the conversion of acetyl-CoA to malonyl-CoA. Down-regulate competing pathways that consume malonyl-CoA, such as fatty acid biosynthesis. This can be achieved by adding inhibitors like cerulenin or by using CRISPRi to repress key genes in the fatty acid synthesis pathway. Introduce a heterologous malonate assimilation pathway.
Limited L-phenylalanine supply Engineer the host's aromatic amino acid biosynthesis pathway to increase the production of L-phenylalanine.
Inadequate ATP supply The biosynthesis of precursors can be energy-intensive. Engineering the host to increase ATP availability, for instance by using CRISPRi to knock down genes like metK and proB in E. coli, has been shown to improve Pinocembrin titers.

Quantitative Data Summary

The following table summarizes the reported production titers of this compound and related compounds in various engineered microbial hosts.

Product Host Organism Key Strategy Titer (mg/L) Reference
This compoundSaccharomyces cerevisiaePathway optimization, increased malonyl-CoA supply, byproduct elimination, and optimized cultivation80
This compoundEscherichia coliOverexpression of FabF (fatty acid synthase) and addition of cerulenin29.9
(2S)-PinocembrinEscherichia coliModular metabolic strategy from glucose40.02
This compoundEscherichia coliOverexpression of acetyl-CoA carboxylase97
This compoundEscherichia coliCRISPRi-mediated ATP level enhancement and malonyl-CoA engineering165.31
ChrysinSaccharomyces cerevisiaeEngineering of a Pinocembrin-producing strain25
BaicaleinSaccharomyces cerevisiaeFurther engineering of a Pinocembrin-producing strain4.69

Experimental Protocols

Protocol 1: Increasing Malonyl-CoA Availability in E. coli

This protocol outlines a method to increase the intracellular malonyl-CoA pool by overexpressing a key enzyme in the fatty acid biosynthesis pathway, based on findings that this can paradoxically increase free malonyl-CoA levels.

1. Strain and Plasmid Construction:

  • Clone the fabF gene, encoding β-ketoacyl-ACP synthase II, into an inducible expression vector (e.g., a pET vector).
  • Co-transform E. coli BL21(DE3) with the FabF expression plasmid and the plasmid(s) containing the Pinocembrin biosynthesis pathway genes (PAL, 4CL, CHS, CHI).

2. Cultivation and Induction:

  • Grow the engineered E. coli strain in a suitable medium (e.g., LB or M9 minimal medium) supplemented with appropriate antibiotics at 37°C.
  • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
  • Simultaneously, supplement the culture with a precursor such as L-phenylalanine or cinnamic acid if not producing de novo from glucose.
  • For further enhancement, cerulenin can be added to the culture to a final concentration of 10-20 µg/mL to inhibit fatty acid synthesis.

3. Fermentation:

  • Continue fermentation at a lower temperature (e.g., 25-30°C) for 48-72 hours.
  • Control the pH of the fermentation broth, as a two-stage pH strategy has been shown to be effective.

4. Analysis:

  • Extract the produced Pinocembrin from the culture broth using an organic solvent (e.g., ethyl acetate).
  • Analyze and quantify the Pinocembrin concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Overcoming Cinnamic Acid Accumulation in S. cerevisiae

This protocol is designed to reduce the accumulation of the inhibitory intermediate, cinnamic acid, by optimizing the expression of the downstream pathway genes.

1. Strain Engineering:

  • Construct a base S. cerevisiae strain capable of producing cinnamic acid by integrating a copy of a PAL gene (e.g., from Arabidopsis thaliana) into its genome.
  • Introduce the genes for the downstream pathway (CNL, CHS, CHI) on integrative or episomal plasmids.
  • To optimize the conversion of cinnamic acid, vary the gene copy numbers of CNL, CHS, and CHI. For example, a ratio of 3:4:4 for CNL:CHS:CHI has been shown to be effective.

2. Cultivation:

  • Cultivate the engineered yeast strains in a defined minimal medium supplemented with glucose (e.g., 30 g/L) at 30°C for 72 hours.

3. Analysis:

  • Harvest the culture and extract both the supernatant and the cell pellet.
  • Quantify the concentrations of both Pinocembrin and residual cinnamic acid using HPLC to evaluate the effectiveness of the gene expression optimization.

Visualizations

Pinocembrin_Biosynthesis_Pathway Glucose Glucose L_Phenylalanine L-Phenylalanine Glucose->L_Phenylalanine Host Metabolism Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL / CNL Malonyl_CoA 3x Malonyl-CoA Pinocembrin_Chalcone Pinocembrin Chalcone Cinnamoyl_CoA->Pinocembrin_Chalcone CHS Malonyl_CoA->Pinocembrin_Chalcone CHS Pinocembrin This compound Pinocembrin_Chalcone->Pinocembrin CHI

Caption: De novo biosynthetic pathway of this compound in engineered microbes.

Troubleshooting_Workflow Start Start: Low Pinocembrin Titer Check_Pathway Is the biosynthetic pathway functional? Start->Check_Pathway Check_Intermediates HPLC analysis for intermediates (e.g., Cinnamic Acid) Check_Pathway->Check_Intermediates Yes Optimize_Expression Optimize gene expression ratios (e.g., CNL:CHS:CHI) Check_Pathway->Optimize_Expression No/Inefficient Check_Intermediates->Optimize_Expression Cinnamic Acid Accumulation Check_Precursors Is precursor supply a bottleneck? Check_Intermediates->Check_Precursors Optimize_Expression->Check_Pathway Engineer_Malonyl Increase Malonyl-CoA Supply: - Overexpress ACC - Repress fatty acid synthesis Check_Precursors->Engineer_Malonyl Yes (Malonyl-CoA) Engineer_Phe Increase L-Phenylalanine Supply Check_Precursors->Engineer_Phe Yes (L-Phe) Optimize_Fermentation Optimize fermentation conditions (pH, temperature, media) Check_Precursors->Optimize_Fermentation No Engineer_Malonyl->Optimize_Fermentation Engineer_Phe->Optimize_Fermentation End Improved Pinocembrin Titer Optimize_Fermentation->End

Caption: A logical workflow for troubleshooting low Pinocembrin production yields.

References

pinocembrin-lecithin complex to improve solubility and antioxidant activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of pinocembrin-lecithin complexes to enhance solubility and antioxidant activity. Pinocembrin, a natural flavonoid, exhibits numerous pharmacological benefits, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its poor solubility can limit its therapeutic application. Complexation with lecithin has been shown to significantly improve both its solubility and antioxidant capabilities.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of formulating pinocembrin as a lecithin complex?

A1: The primary advantage is the significant improvement in the solubility of pinocembrin in both aqueous and lipid environments. This enhancement is crucial for improving its bioavailability and therapeutic efficacy. Additionally, the complexation has been demonstrated to enhance the antioxidant activities of pinocembrin.

Q2: How does lecithin improve the solubility of pinocembrin?

A2: Lecithin, an amphiphilic molecule, can form structures that encapsulate the poorly soluble pinocembrin, thereby increasing its dispersibility in solvents where it is normally insoluble. While no new covalent bonds are formed in the complex, the interaction between pinocembrin and lecithin leads to an amorphous state which is more readily solubilized.

Q3: What characterization techniques are recommended for confirming the formation of the pinocembrin-lecithin complex?

A3: A combination of analytical techniques is recommended to confirm successful complex formation. These include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and Differential Scanning Calorimetry (DSC).

Q4: Can the antioxidant activity of the complex be lower than free pinocembrin in some assays?

A4: While the overall antioxidant activity is enhanced, the degree of enhancement can vary between different antioxidant assays (e.g., DPPH, ABTS, hydroxyl radical, superoxide-anion scavenging). For instance, at a concentration of 1.0 mg/mL, the ABTS radical scavenging ability of the complex might be less pronounced compared to its hydroxyl radical scavenging effect.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Solubility of the Final Complex Incomplete complex formation. Incorrect ratio of pinocembrin to lecithin. Inadequate stirring time or temperature during preparation.Ensure complete dissolution of both pinocembrin and lecithin in the solvent before proceeding. Verify the molar ratio of pinocembrin to lecithin. Increase stirring time or slightly adjust the temperature as per the protocol.
Inconsistent Antioxidant Activity Results Variability in sample preparation. Degradation of the sample. Issues with the assay protocol.Ensure precise and consistent concentrations of the complex are used for each assay. Store the complex under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. Carefully review and standardize the antioxidant assay protocols, including incubation times and reagent concentrations.
Presence of Pinocembrin Crystals in SEM Images Incomplete encapsulation of pinocembrin by lecithin. Physical mixture rather than a true complex.Review the preparation method to ensure intimate mixing and interaction between pinocembrin and lecithin. The SEM image of a successful complex should show an amorphous state, distinct from the acicular crystal form of pure pinocembrin.
Endothermic Peak of Pinocembrin Observed in DSC The presence of free, uncomplexed pinocembrin.A successful complex should not exhibit the characteristic endothermic peak of pinocembrin (around 204°C). If the peak is present, it indicates that not all of the pinocembrin has been incorporated into the complex. Re-evaluate the preparation parameters.

Experimental Protocols

Preparation of Pinocembrin-Lecithin Complex

This protocol is based on the solvent evaporation method.

Materials:

  • Pinocembrin

  • Lecithin

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 100 mg of pinocembrin and 200 mg of lecithin in 50 mL of tetrahydrofuran.

  • Stir the solution for 4 hours at 25°C.

  • Remove the tetrahydrofuran by vacuum rotary evaporation.

  • The resulting solid is the pinocembrin-lecithin complex.

Solubility Studies

Procedure:

  • Add an excess amount of pinocembrin, the physical mixture, or the pinocembrin-lecithin complex to a specific volume of water or n-octane.

  • Shake the mixture in a constant temperature shaker for a specified period until equilibrium is reached.

  • Centrifuge the suspension.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Dilute the filtrate with the respective solvent and determine the concentration of pinocembrin using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Antioxidant Activity Assays

A series of assays are used to evaluate the antioxidant capabilities of the pinocembrin-lecithin complex.

  • DPPH Radical Scavenging Activity: This assay measures the ability of the complex to donate a hydrogen atom or electron to the stable DPPH radical.

  • ABTS Radical Cation Scavenging Activity: This assay assesses the capacity of the complex to scavenge the ABTS radical cation. The ABTS radical is generated by reacting ABTS with potassium persulfate.

  • Hydroxyl Radical Scavenging Activity: This assay determines the ability of the complex to neutralize the highly reactive hydroxyl radicals.

  • Superoxide-Anion Scavenging Activity: This assay evaluates the scavenging of superoxide anion radicals.

Data Presentation

Table 1: Apparent Solubility of Pinocembrin and Pinocembrin-Lecithin Complex
SubstanceSolubility in Water (µg/mL)Solubility in n-octane (µg/mL)
Pinocembrin48.3365.24
Pinocembrin-Lecithin Physical Mixture--
Pinocembrin-Lecithin Complex 265.00 165.24

Data suggests that the complexation with lecithin increases the solubility of pinocembrin by over four times in water and one and a half times in n-octane.

Table 2: Antioxidant Activity of Pinocembrin-Lecithin Complex at 1.0 mg/mL
Antioxidant AssayScavenging Capacity (%)
Hydroxyl Radical 82.44 ± 2.21
DPPH Radical 40.07 ± 1.32
Superoxide-Anion Radical 59.15 ± 0.86
ABTS Radical 24.73 ± 1.04

The antioxidant activities of pinocembrin were significantly enhanced by complexation with lecithin.

Visualizations

Experimental Workflow

G cluster_prep Complex Preparation cluster_char Characterization cluster_act Activity Assays pino Pinocembrin dissolve Dissolve & Stir (4h, 25°C) pino->dissolve lec Lecithin lec->dissolve thf Tetrahydrofuran thf->dissolve evap Vacuum Rotary Evaporation dissolve->evap complex Pinocembrin-Lecithin Complex evap->complex sol Solubility Studies complex->sol uv UV-Vis Spectroscopy complex->uv ftir FTIR Spectroscopy complex->ftir sem Scanning Electron Microscopy complex->sem dsc Differential Scanning Calorimetry complex->dsc dpph DPPH Assay complex->dpph abts ABTS Assay complex->abts hydroxyl Hydroxyl Radical Assay complex->hydroxyl superoxide Superoxide Anion Assay complex->superoxide G PLC Pinocembrin-Lecithin Complex PLC_R Pinocembrin-Lecithin Radical PLC->PLC_R Donates H• FR Free Radical (e.g., R•) NFR Neutralized Radical (e.g., RH) FR->NFR Accepts H•

References

overcoming limitations of pinocembrin's clinical application

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pinocembrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical research, helping you to overcome the limitations of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations hindering the clinical application of pinocembrin?

A1: The major hurdles for the clinical translation of pinocembrin are its poor water solubility and low oral bioavailability.[1][2] These characteristics can lead to suboptimal therapeutic concentrations at the target site, limiting its efficacy in vivo despite potent in vitro activity.

Q2: How can the poor solubility of pinocembrin be addressed in experimental settings?

A2: For in vitro experiments, pinocembrin can be dissolved in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[3] For in vivo studies and to improve its therapeutic potential, various formulation strategies are being explored. These include the use of co-solvents, nanoformulations such as polymeric micelles, lecithin complexes, and nanostructured silicon-β-cyclodextrin composites.[4][5]

Q3: What strategies are available to enhance the bioavailability of pinocembrin?

A3: Several drug delivery systems have been developed to improve the oral bioavailability of pinocembrin. Nanoformulations, such as polymeric micelles, have been shown to increase oral bioavailability by 2.61 times compared to free pinocembrin. Complexation with lecithin has also been demonstrated to significantly improve both water and lipid solubility. Additionally, the synthesis of more soluble and potent pinocembrin analogs is an active area of research.

Q4: Can pinocembrin cross the blood-brain barrier (BBB)?

A4: Yes, studies have shown that pinocembrin can cross the blood-brain barrier. This is a significant advantage for its development as a therapeutic agent for neurological disorders such as ischemic stroke. Pinocembrin has been shown to protect the integrity of the BBB and reduce its permeability following ischemic injury.

Q5: What are the known mechanisms of action for pinocembrin's neuroprotective effects?

A5: Pinocembrin exerts its neuroprotective effects through multiple mechanisms. These include anti-inflammatory action by inhibiting pathways like NF-κB and MAPK, antioxidant effects by reducing reactive oxygen species (ROS), and modulation of mitochondrial function. It also exhibits anti-apoptotic properties by regulating the expression of proteins involved in programmed cell death.

Troubleshooting Guides

Issue 1: Low solubility of pinocembrin in aqueous buffers for in vitro assays.
  • Problem: Difficulty in achieving the desired concentration of pinocembrin in aqueous buffers for cell-based assays, leading to inaccurate results.

  • Troubleshooting Steps:

    • Use of Co-solvents: Dissolve pinocembrin in a small amount of a biocompatible organic solvent such as DMSO or ethanol before diluting it with the aqueous buffer. Ensure the final solvent concentration is non-toxic to the cells.

    • Solubility Testing: Perform a solubility test to determine the maximum achievable concentration in your specific buffer system.

    • Formulation Approaches: For sustained release or higher local concentrations, consider encapsulating pinocembrin in nanoformulations like liposomes or micelles, even for in vitro work.

Issue 2: Poor in vivo efficacy despite promising in vitro results.
  • Problem: Pinocembrin shows significant therapeutic effects in cell culture, but these results do not translate to animal models.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of pinocembrin in your animal model. It is known to have a short half-life and undergo rapid metabolism.

    • Bioavailability Enhancement: Employ drug delivery systems to improve the bioavailability of pinocembrin. Refer to the data on polymeric micelles and lecithin complexes for guidance.

    • Route of Administration: Consider alternative routes of administration, such as intravenous injection, which has been used in clinical trials, to bypass first-pass metabolism.

    • Dose Escalation Study: Perform a dose-escalation study to find the optimal therapeutic dose that achieves the necessary plasma concentrations.

Issue 3: Difficulty in assessing blood-brain barrier penetration.
  • Problem: Inability to confirm whether pinocembrin is reaching its target in the central nervous system (CNS).

  • Troubleshooting Steps:

    • In vitro BBB Models: Utilize in vitro models of the blood-brain barrier, such as co-cultures of endothelial cells, pericytes, and astrocytes, to assess permeability.

    • In vivo Quantification: In animal models, collect brain tissue and cerebrospinal fluid (CSF) at various time points after administration and quantify pinocembrin levels using techniques like HPLC-MS/MS.

    • Pharmacodynamic Readouts: Measure downstream markers of pinocembrin's activity in the brain tissue to indirectly confirm its presence and engagement with its target. For example, assess the levels of inflammatory cytokines or apoptotic markers.

Data on Overcoming Pinocembrin's Limitations

Table 1: Improvement of Pinocembrin Solubility with Different Formulations

FormulationSolventSolubility Improvement (Compared to free Pinocembrin)Reference
Pinocembrin–lecithin complexWater> 4 times
Pinocembrin–lecithin complexn-octane> 1.5 times

Table 2: Enhanced Bioavailability and Efficacy of Pinocembrin Nanoformulations

FormulationAnimal ModelKey FindingReference
Pinocembrin-loaded polymeric micelles (PCB-FPM)Rats2.61-fold increase in oral bioavailability.
Pinocembrin-loaded polymeric micelles (PCB-FPM)Rats with hyperuricemiaReduced uric acid levels by 78.82%.
nPSi-βCD composite microparticlesIn vitro (HUVEC cells)Improved antiangiogenic activity.

Experimental Protocols

Protocol 1: Preparation of Pinocembrin-Lecithin Complex
  • Objective: To prepare a pinocembrin-lecithin complex to enhance its solubility.

  • Methodology:

    • Dissolve 100 mg of pinocembrin and 200 mg of lecithin in 50 mL of tetrahydrofuran.

    • Stir the mixture for 4 hours at 25°C.

    • Remove the tetrahydrofuran completely using nitrogen purging.

    • Obtain the final pinocembrin-lecithin complex after lyophilization.

Protocol 2: Fabrication of Pinocembrin-Loaded Polymeric Micelles (PCB-FPM)
  • Objective: To prepare polymeric micelles to improve the oral bioavailability of pinocembrin.

  • Methodology:

    • This formulation is typically prepared using the thin-film dispersion method.

    • Dissolve pinocembrin and a suitable amphiphilic polymer (e.g., Pluronic) in an organic solvent.

    • Evaporate the organic solvent under reduced pressure to form a thin film.

    • Hydrate the film with an aqueous solution, followed by sonication to form the micelles.

Visualizations

Pinocembrin_Solubility_Enhancement cluster_Challenges Challenges cluster_Solutions Solutions cluster_Nanoformulations Nanoformulation Examples Poor Water Solubility Poor Water Solubility Nanoformulations Nanoformulations Poor Water Solubility->Nanoformulations Addressed by Analog Synthesis Analog Synthesis Poor Water Solubility->Analog Synthesis Overcome by Low Bioavailability Low Bioavailability Low Bioavailability->Nanoformulations Improved by Polymeric Micelles Polymeric Micelles Nanoformulations->Polymeric Micelles Lecithin Complex Lecithin Complex Nanoformulations->Lecithin Complex nPSi-βCD Composites nPSi-βCD Composites Nanoformulations->nPSi-βCD Composites

Caption: Strategies to overcome pinocembrin's limitations.

Pinocembrin_Neuroprotection_Pathway cluster_Inhibition Inhibitory Effects cluster_Protection Protective Effects Pinocembrin Pinocembrin NF-κB Pathway NF-κB Pathway Pinocembrin->NF-κB Pathway inhibits MAPK Pathway MAPK Pathway Pinocembrin->MAPK Pathway inhibits Apoptosis Apoptosis Pinocembrin->Apoptosis inhibits Oxidative Stress (ROS) Oxidative Stress (ROS) Pinocembrin->Oxidative Stress (ROS) reduces Mitochondrial Function Mitochondrial Function Pinocembrin->Mitochondrial Function protects Blood-Brain Barrier Integrity Blood-Brain Barrier Integrity Pinocembrin->Blood-Brain Barrier Integrity protects

Caption: Pinocembrin's neuroprotective mechanisms.

Experimental_Workflow_Bioavailability Start Start Prepare Pinocembrin Formulation Prepare Pinocembrin Formulation Start->Prepare Pinocembrin Formulation Administer to Animal Model Administer to Animal Model Prepare Pinocembrin Formulation->Administer to Animal Model Collect Blood Samples at Time Points Collect Blood Samples at Time Points Administer to Animal Model->Collect Blood Samples at Time Points Quantify Pinocembrin Concentration (HPLC-MS/MS) Quantify Pinocembrin Concentration (HPLC-MS/MS) Collect Blood Samples at Time Points->Quantify Pinocembrin Concentration (HPLC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Quantify Pinocembrin Concentration (HPLC-MS/MS)->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

Caption: Workflow for assessing pinocembrin bioavailability.

References

Technical Support Center: Development of Nanotechnology-Based Delivery Systems for Pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nanotechnology-based delivery systems for pinocembrin.

Frequently Asked Questions (FAQs)

1. What is pinocembrin and what are its key therapeutic properties?

Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid found in sources like honey, propolis, and various plants.[1][2][3] It has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3]

2. What are the main challenges in the oral delivery of pinocembrin?

The primary challenge in the oral delivery of pinocembrin is its hydrophobic nature, which leads to poor solubility and consequently, low bioavailability. Nanotechnology-based delivery systems are being developed to overcome these limitations.

3. What are the common types of nanocarriers used for pinocembrin delivery?

Common nanocarriers for pinocembrin include polymeric micelles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions. These systems can enhance solubility, stability, and bioavailability.

4. What are the key signaling pathways modulated by pinocembrin?

Pinocembrin has been shown to modulate several key signaling pathways, contributing to its therapeutic effects. These include:

  • Anti-inflammatory effects: Inhibition of MAPK, PI3K/AKT, and NF-κB signaling pathways.

  • Neuroprotective effects: Regulation of apoptosis and mitochondrial function, partly through the ERK1/2 signaling pathway.

  • Vasodilation effects: Inhibition of ERK1/2 and Rho-associated protein kinase (ROCK) signaling pathways.

  • Cell proliferation and survival: Activation of ERK1/2 and Akt signaling pathways.

  • Oligodendrocyte differentiation and remyelination: Activation of the mTOR signaling pathway.

Troubleshooting Guides

Nanoparticle Formulation & Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (%EE) - Poor solubility of pinocembrin in the chosen organic solvent. - Incompatible ratio of drug to polymer/lipid. - Rapid drug partitioning into the external aqueous phase during synthesis. - Suboptimal process parameters (e.g., homogenization speed, sonication time).- Screen different organic solvents for higher pinocembrin solubility. - Optimize the drug-to-carrier ratio through a design of experiments (DoE) approach. - Adjust the viscosity of the aqueous phase to slow drug diffusion. - Systematically vary process parameters to identify optimal conditions.
Large Particle Size or High Polydispersity Index (PDI) - Aggregation of nanoparticles due to insufficient surface charge or steric stabilization. - Inefficient energy input during homogenization or sonication. - Inappropriate concentration of stabilizer or emulsifier. - Ostwald ripening, especially in nanoemulsions.- Increase the concentration of the stabilizer or use a combination of stabilizers. - Optimize homogenization/sonication parameters (increase speed/time, use an ice bath to prevent overheating). - Ensure the stabilizer concentration is above the critical micelle concentration (CMC) if applicable. - Use a co-surfactant to improve interfacial stability.
Nanoparticle Aggregation and Instability During Storage - Low zeta potential (typically < |20| mV) leading to weak electrostatic repulsion. - Insufficient steric stabilization. - Changes in pH or ionic strength of the storage medium. - Degradation of the carrier material over time.- Modify the surface charge by incorporating charged lipids or polymers. - Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization for long-term storage. - Store nanoparticles in a buffer with optimal pH and low ionic strength. - Evaluate the stability of the formulation at different temperatures (e.g., 4°C, 25°C).
Nanoparticle Characterization
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent Particle Size Measurements (DLS) - Presence of aggregates or dust in the sample. - Sample concentration is too high or too low. - Incorrect refractive index and viscosity parameters for the dispersant.- Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement. - Perform a concentration series to find the optimal measurement range. - Ensure the correct dispersant parameters are entered into the instrument software.
Difficulty in Determining Drug Loading - Incomplete separation of free drug from the nanoparticles. - Degradation of pinocembrin during the extraction process. - Interference from the carrier material in the analytical method (e.g., UV-Vis, HPLC).- Use techniques like ultracentrifugation or centrifugal filter units to separate unencapsulated drug. - Validate the stability of pinocembrin under the extraction conditions. - Develop a validated HPLC method with a gradient elution to separate pinocembrin from interfering peaks.
In Vitro Studies
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or Slow Drug Release Profile - Inappropriate in vitro release method (e.g., dialysis bag method can sometimes misestimate release kinetics). - Poor sink conditions in the release medium. - Drug recrystallization within the nanoparticle matrix.- Consider alternative methods like low-pressure ultrafiltration or a sample and separate approach. - Add a surfactant (e.g., Tween 80) to the release medium to maintain sink conditions. - Characterize the physical state of the encapsulated drug using techniques like DSC or XRD.
Toxicity Observed in Cell Culture Experiments - Cytotoxicity of the blank nanoparticles (carrier material). - Residual organic solvents from the synthesis process. - High concentration of the nanoparticle formulation.- Always include a blank nanoparticle control group in your experiments. - Ensure complete removal of organic solvents through methods like dialysis or rotary evaporation. - Perform a dose-response study to determine the non-toxic concentration range of your formulation.

Data Presentation

Table 1: Physicochemical Properties of Pinocembrin Nanoformulations

Formulation TypeCarrier Material(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric MicellesF12719.90 ± 0.93Not ReportedNot ReportedNot Reported
Lecithin ComplexLecithinAmorphous StateNot ReportedNot ReportedNot Reported

Table 2: Biological Activities and Mechanisms of Pinocembrin

Biological ActivityKey Molecular Targets/PathwaysIn Vitro/In Vivo ModelReference
Anti-inflammatory Inhibition of MAPK, PI3K/AKT, NF-κBMacrophages, Chondrocytes
Neuroprotection Inhibition of RAGE, NF-κB, MAPK; Reduction of ROS, Caspase-3Primary cortical neurons, SH-SY5Y cells
Antioxidant Reduction of SOD, MDA, MPO, ROSVarious cell lines
Vasodilation Inhibition of ERK1/2, ROCKRat aortic rings
Anticancer Induction of apoptosis, cell cycle arrestProstate (LNCaP) and Lung (A549) cancer cells

Experimental Protocols

Preparation of Pinocembrin-Loaded Polymeric Micelles by Thin-Film Hydration

This protocol is adapted from the methodology for preparing polymeric micelles.

  • Dissolution: Dissolve a specific amount of pinocembrin and a carrier polymer (e.g., Pluronic F127) in a suitable organic solvent (e.g., methanol, chloroform) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin, uniform film on the inner wall of the flask.

  • Hydration: Hydrate the thin film by adding a specific volume of an aqueous solution (e.g., distilled water, PBS) and rotating the flask at a temperature above the polymer's critical micelle temperature (CMT) for a defined period (e.g., 1 hour).

  • Sonication: To reduce the particle size and ensure a homogenous dispersion, sonicate the resulting micellar solution using a probe sonicator in an ice bath.

  • Purification: Remove any unencapsulated pinocembrin or impurities by filtering the solution through a 0.22 µm syringe filter.

  • Storage: Store the prepared nanoformulation at 4°C for further characterization.

Characterization of Particle Size and Zeta Potential
  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the Dynamic Light Scattering (DLS) instrument, including the dispersant viscosity and refractive index.

  • Particle Size Measurement: Place the diluted sample in a cuvette and perform the DLS measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: For zeta potential, use a specific folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential. This value is crucial for predicting the stability of the colloidal dispersion.

In Vitro Drug Release Study using the Dialysis Bag Method

This is a commonly used method for assessing the release profile of encapsulated drugs.

  • Dialysis Bag Preparation: Hydrate a dialysis membrane (with a suitable molecular weight cut-off, e.g., 12 kDa) in the release medium for at least 12 hours before use.

  • Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the pinocembrin nanoparticle formulation into the dialysis bag and securely seal both ends.

  • Release Study Setup: Place the sealed dialysis bag into a larger container (e.g., a beaker) containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4, with 0.5% Tween 80 to ensure sink conditions). Place the setup in a shaking water bath at 37°C with constant agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Quantification: Analyze the amount of pinocembrin in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation A Select Carrier & Method B Optimize Drug:Carrier Ratio A->B C Synthesize Nanoparticles B->C D Size & Zeta Potential (DLS) C->D E Encapsulation Efficiency (%EE) C->E F Morphology (TEM/SEM) C->F G In Vitro Drug Release C->G H Cell Viability/Toxicity G->H I In Vivo Pharmacokinetics H->I

Caption: Experimental workflow for developing pinocembrin nanocarriers.

Pinocembrin_Signaling cluster_inflammation Anti-inflammatory Effects cluster_neuro Neuroprotective Effects Pinocembrin Pinocembrin MAPK MAPK Pinocembrin->MAPK PI3K PI3K/Akt Pinocembrin->PI3K NFkB NF-κB Pinocembrin->NFkB ERK ERK1/2 Pinocembrin->ERK Inflammation ↓ Pro-inflammatory Cytokines MAPK->Inflammation PI3K->Inflammation NFkB->Inflammation Apoptosis ↓ Apoptosis ERK->Apoptosis Mito ↑ Mitochondrial Function ERK->Mito

Caption: Key signaling pathways modulated by pinocembrin.

Troubleshooting_Aggregation Start Problem: Nanoparticle Aggregation Q1 Is Zeta Potential > |20| mV? Start->Q1 A1_No Increase surface charge: - Use charged polymer/lipid - Adjust pH Q1->A1_No No Q2 Is a steric stabilizer (e.g., PEG) used? Q1->Q2 Yes End Re-characterize particle size & stability A1_No->End A2_No Add or increase concentration of steric stabilizer Q2->A2_No No Q3 Are process parameters (e.g., sonication) optimized? Q2->Q3 Yes A2_No->End A3_No Optimize energy input: - Increase sonication time - Increase homogenization speed Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for nanoparticle aggregation.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low availability and complicated purification of (2S)-pinocembrin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, synthesis, and purification of (2S)-pinocembrin.

Troubleshooting Low Yields in Natural Product Extraction
Problem Possible Cause(s) Suggested Solution(s)
Low (2S)-pinocembrin yield from propolis or plant material. Inefficient extraction solvent.Optimize the solvent system. For propolis, 60-80% aqueous ethanol has been shown to be effective.[1][2] For plant material, consider solvents of varying polarity, such as ethanol, methanol, or acetone, based on the specific plant matrix.[3]
Inappropriate extraction method.For propolis, maceration is a common technique; ensure sufficient extraction time (e.g., up to 15 days for maximum flavonoid concentration).[4] For plant materials, methods like Soxhlet extraction or accelerated solvent extraction (ASE) may offer higher efficiency than ultrasonic extraction.[5]
Degradation of (2S)-pinocembrin during extraction.Avoid high temperatures and prolonged exposure to light. Store extracts at low temperatures.
Low concentration in the source material.Source material from different geographical locations or collection times can have varying concentrations of (2S)-pinocembrin. Screen different sources to identify one with a higher content.
Troubleshooting Impurities in Purification
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of other flavonoids with (2S)-pinocembrin during chromatography. Similar polarity of impurities.Optimize the mobile phase composition in HPLC. A gradient elution may be necessary to separate compounds with close retention times. Consider using a different stationary phase (e.g., C18, phenyl-hexyl) or a different chromatography technique like centrifugal partition chromatography (CPC).
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column.
Presence of waxes and other lipophilic impurities. Incomplete initial extraction and fractionation.For propolis extracts, a freeze-filtration step at low temperatures can help remove waxes.
Inefficient purification using macroporous resins. Incorrect resin type.Select a macroporous resin with appropriate polarity. Non-polar or weakly polar resins are often effective for flavonoid purification.
Suboptimal adsorption/desorption conditions.Optimize pH, flow rate, and ethanol concentration for elution. A stepwise gradient of ethanol is often used for effective desorption.
Troubleshooting Microbial Biosynthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of (2S)-pinocembrin in engineered E. coli or S. cerevisiae. Accumulation of the inhibitory intermediate, cinnamic acid.Screen for more efficient enzymes and optimize the expression of downstream genes to reduce cinnamic acid accumulation.
Limited availability of the precursor malonyl-CoA.Overexpress acetyl-CoA carboxylase to increase the intracellular pool of malonyl-CoA. Inhibit competing pathways, such as fatty acid synthesis.
Formation of byproducts like 2′,4′,6′-trihydroxy dihydrochalcone.Address this by eliminating the undesired byproduct through metabolic engineering.
Toxicity of intermediates or final product to the microbial host. High intracellular concentrations.Optimize fermentation conditions (e.g., pH, temperature) to improve cell viability and product tolerance. A two-stage pH fermentation strategy has been proposed to favor different parts of the biosynthetic pathway.
Troubleshooting Chemical Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in enantiomeric resolution of racemic pinocembrin. Lack of a suitable resolving agent.Use a chiral primary amine or a chiral sulfinamide as a resolving agent to form diastereomers that can be separated based on their different physical properties.
Formation of byproducts during synthesis. Non-specific reactions or harsh reaction conditions.Optimize reaction conditions (temperature, catalyst, reaction time). Utilize protective groups for reactive functional groups to prevent side reactions.
Low overall yield of the synthetic route. Inefficient reaction steps.Explore alternative synthetic routes with higher-yielding steps. A one-pot, two-step reaction from cinnamic acid and 1,3,5-trihydroxybenzene has been reported as a more straightforward approach.

Frequently Asked Questions (FAQs)

Availability
  • Q1: Why is the natural availability of (2S)-pinocembrin considered low?

    • A1: (2S)-pinocembrin is found in various natural sources like propolis and a range of plants, including species from the Piperaceae and Asteraceae families. However, the concentration in these sources is often low, making the extraction of large quantities economically challenging.

  • Q2: What are the main alternatives to extraction from natural sources?

    • A2: The primary alternatives are microbial biosynthesis and chemical synthesis. Microbial biosynthesis using genetically engineered Escherichia coli or Saccharomyces cerevisiae offers a promising approach for scalable and cost-effective production. Chemical synthesis is also an option, though it presents its own set of challenges.

Purification
  • Q3: What makes the purification of (2S)-pinocembrin complicated?

    • A3: Natural extracts contain a complex mixture of other flavonoids and phenolic compounds with similar chemical structures and polarities to (2S)-pinocembrin. This makes their separation difficult, often requiring multiple chromatographic steps.

  • Q4: What are the most common methods for purifying (2S)-pinocembrin?

    • A4: A combination of techniques is typically used. Initial purification may involve liquid-liquid extraction or solid-phase extraction. This is often followed by various chromatographic methods, such as column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC). Macroporous resin adsorption is also a widely used technique for enriching flavonoids from crude extracts.

  • Q5: How can I improve the purity of my (2S)-pinocembrin sample?

    • A5: To improve purity, a multi-step purification strategy is recommended. This can involve an initial clean-up with macroporous resins to remove highly polar or non-polar impurities, followed by high-resolution chromatography like preparative HPLC for final polishing.

Data Presentation

Table 1: Comparison of (2S)-Pinocembrin Yield from Microbial Biosynthesis
Host OrganismPrecursorTiter (mg/L)Reference
Escherichia coliGlucose97
Escherichia coliGlycerol198
Saccharomyces cerevisiaeGlucose80
Saccharomyces cerevisiaeCinnamic Acid (1 mM)16.3
Table 2: (2S)-Pinocembrin Content in Extracts from Various Eucalyptus Species
Eucalyptus SpeciesExtraction MethodPinocembrin Content (mg/g of extract)Reference
E. sieberiMethanol SoxhletNot specified in abstract
E. fraxinoidesMethanol SoxhletNot specified in abstract
E. paucifloraMethanol SoxhletLower than E. sieberi and E. fraxinoides
E. stellulataNot specified~2
E. fraxinoidesWhole leaf extract2.4
E. sieberiWhole leaf extract3.3

Experimental Protocols

Protocol for Extraction of (2S)-Pinocembrin from Propolis

This protocol is a generalized procedure based on common practices described in the literature.

  • Sample Preparation: Freeze raw propolis at -20°C overnight. Grind the frozen propolis into a fine powder.

  • Extraction:

    • Macerate the propolis powder in 70% ethanol (e.g., 1:10 w/v) at room temperature with constant stirring.

    • Continue maceration for an optimized duration (e.g., 24 hours to 15 days, depending on the desired efficiency).

  • Filtration: Filter the extract to remove solid residues.

  • Wax Removal (Optional but Recommended): Store the ethanolic extract at -16°C overnight to precipitate waxes. Filter the cold extract to remove the precipitated waxes.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract of propolis (EEP).

Protocol for Purification of (2S)-Pinocembrin using Macroporous Resin

This protocol is a general guide based on methods for flavonoid purification.

  • Resin Pre-treatment:

    • Soak the macroporous resin (e.g., D101) in 95% ethanol for 24 hours to remove residual monomers.

    • Wash the resin thoroughly with deionized water.

    • Treat the resin with 0.1 M NaOH, followed by washing with deionized water until neutral.

    • Treat the resin with 0.1 M HCl, followed by washing with deionized water until neutral.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Adsorption:

    • Dissolve the crude extract in an appropriate solvent and adjust the pH if necessary.

    • Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes/hour).

  • Washing: Wash the column with deionized water to remove unbound, highly polar impurities.

  • Desorption (Elution):

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

    • Collect fractions and monitor the eluate for the presence of (2S)-pinocembrin using TLC or HPLC.

    • Combine the fractions containing pure (2S)-pinocembrin.

  • Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure to obtain solid (2S)-pinocembrin.

Protocol for HPLC Purification of (2S)-Pinocembrin

This is a general protocol and may require optimization for specific samples and equipment.

  • Sample Preparation: Dissolve the partially purified (2S)-pinocembrin extract in the mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC System and Column: Use a preparative HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution:

    • Start with a low percentage of the organic solvent (e.g., 40% acetonitrile).

    • Gradually increase the percentage of the organic solvent over a set period (e.g., to 100% acetonitrile over 30 minutes).

    • Hold at a high percentage of organic solvent to elute any remaining compounds.

    • Return to the initial conditions to re-equilibrate the column.

  • Detection: Monitor the elution at a wavelength where (2S)-pinocembrin has strong absorbance (e.g., 290 nm).

  • Fraction Collection: Collect the fractions corresponding to the (2S)-pinocembrin peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under vacuum.

Mandatory Visualization

Biosynthetic_Pathway_of_2S_Pinocembrin Glucose Glucose L_Phenylalanine L-Phenylalanine Glucose->L_Phenylalanine Shikimate Pathway Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Pinocembrin_Chalcone Pinocembrin Chalcone Cinnamoyl_CoA->Pinocembrin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Pinocembrin_Chalcone Pinocembrin (2S)-Pinocembrin Pinocembrin_Chalcone->Pinocembrin CHI

Caption: Biosynthetic pathway of (2S)-pinocembrin from glucose.

Pinocembrin_Purification_Workflow Start Start: Propolis or Plant Material Extraction Extraction (e.g., Ethanol Maceration) Start->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Partially_Purified Partially Purified (2S)-Pinocembrin Macroporous_Resin->Partially_Purified HPLC Preparative HPLC Partially_Purified->HPLC Pure_Pinocembrin Pure (2S)-Pinocembrin HPLC->Pure_Pinocembrin

Caption: General workflow for the purification of (2S)-pinocembrin.

References

Validation & Comparative

A Comparative Guide to the In Vivo Validation of (+)-Pinocembrin's Mechanism of Action in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of (+)-Pinocembrin and its alternative, Edaravone, in the context of ischemic stroke. The information presented is supported by experimental data from preclinical studies, with a focus on elucidating their respective mechanisms of action.

Introduction to this compound and Edaravone

This compound is a naturally occurring flavonoid found in honey and propolis.[1] It has garnered significant interest for its potential therapeutic applications, particularly in neurodegenerative diseases.[1] Preclinical studies have demonstrated its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties in models of ischemic stroke.[1][2] Currently, this compound is undergoing Phase II clinical trials for the treatment of ischemic stroke.[1]

Edaravone is a synthetic free radical scavenger that has been clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary mechanism of action involves the reduction of oxidative stress, a key contributor to neuronal damage in ischemic events.

In Vivo Performance Comparison: this compound vs. Edaravone

The following tables summarize quantitative data from a comparative in vivo study utilizing a rat model of Middle Cerebral Artery Occlusion (MCAO), a standard preclinical model of ischemic stroke.

Table 1: Neuroprotective Effects of this compound and Edaravone in a Rat MCAO Model

Treatment GroupDose (mg/kg)Administration RouteInfarct Volume (% of Ischemic Hemisphere)Neurological Deficit Score (mNSS)
Sham--00.5 ± 0.5
I/R (Ischemia/Reperfusion)--51.28 ± 5.613.5 ± 1.5
This compound1Intravenous40.15 ± 4.810.2 ± 1.8
This compound3Intravenous32.54 ± 4.2 8.5 ± 1.6
This compound10Intravenous25.87 ± 3.9 6.8 ± 1.4
Edaravone3.5Intravenous35.62 ± 4.5 9.1 ± 1.7

*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R group. Data are presented as mean ± SD.

Table 2: Effect of this compound and Edaravone on Brain Edema in a Rat MCAO Model

Treatment GroupDose (mg/kg)Brain Swelling Ratio (%)
Sham-1.2 ± 0.5
I/R (Ischemia/Reperfusion)-22.91 ± 3.8
This compound116.84 ± 3.1*
This compound312.57 ± 2.9
This compound109.85 ± 2.5***
Edaravone3.514.23 ± 3.2

*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R group. Data are presented as mean ± SD.

Mechanisms of Action

This compound: A Multi-Target Approach

This compound exerts its neuroprotective effects through a multi-faceted mechanism primarily involving the inhibition of inflammatory and apoptotic pathways.

  • Anti-inflammatory Effects: this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Anti-apoptotic Effects: The compound also mitigates neuronal apoptosis by modulating the expression of key apoptotic proteins.

Signaling Pathway Diagrams:

Pinocembrin_NFkB_Pathway Ischemia Ischemic Insult TLR4 TLR4 Ischemia->TLR4 IKK IKK TLR4->IKK Pinocembrin This compound Pinocembrin->TLR4 IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Cytokines Nucleus->Inflammation transcription

Figure 1: this compound inhibits the NF-κB signaling pathway.

Pinocembrin_MAPK_Pathway Ischemia Ischemic Insult ASK1 ASK1 Ischemia->ASK1 ERK ERK Ischemia->ERK p38 p38 ASK1->p38 JNK JNK ASK1->JNK Pinocembrin This compound Pinocembrin->ASK1 Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Inflammation Inflammation ERK->Inflammation

Figure 2: this compound modulates the MAPK signaling pathway.

Edaravone: A Potent Antioxidant

Edaravone's neuroprotective effects are primarily attributed to its potent free radical scavenging activity. It effectively reduces oxidative stress, a major contributor to secondary brain injury after ischemia.

  • Free Radical Scavenging: Edaravone directly scavenges hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.

  • Activation of Nrf2 Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1).

Signaling Pathway Diagram:

Edaravone_Nrf2_Pathway OxidativeStress Oxidative Stress ROS ROS OxidativeStress->ROS Edaravone Edaravone Edaravone->ROS scavenges Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes transcription

Figure 3: Edaravone activates the Nrf2 antioxidant pathway.

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and well-established preclinical model for focal cerebral ischemia.

Procedure:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or chloral hydrate).

  • Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery.

  • Reperfusion: For transient MCAO, withdraw the suture after a defined period (e.g., 2 hours) to allow for reperfusion.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

Experimental Workflow Diagram:

MCAO_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia Surgery MCAO Surgery Anesthesia->Surgery Ischemia Ischemia (2h) Surgery->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion DrugAdmin Drug Administration (Pinocembrin or Edaravone) Reperfusion->DrugAdmin NeuroBehavior Neurological & Behavioral Assessment (24h) DrugAdmin->NeuroBehavior Sacrifice Sacrifice & Tissue Collection NeuroBehavior->Sacrifice Analysis Infarct Volume & Biochemical Analysis Sacrifice->Analysis End End Analysis->End

References

A Comparative Analysis of the Antioxidant Capacity of (+)-Pinocembrin and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant capacities of the natural flavonoid (+)-Pinocembrin and Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard. The following analysis is based on experimental data from radical scavenging assays to offer a clear perspective on their relative potencies.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant potency.

Data from a comparative study evaluating various compounds isolated from Mexican brown propolis provides a direct assessment of Pinocembrin against Trolox using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays.

CompoundAssayIC50 (µg/mL)Relative Potency
This compound DPPH> 200[1]Low Activity[1]
ABTS> 200[1]Low Activity[1]
Trolox DPPH6.3[1]High Activity

As the data indicates, Trolox demonstrates significantly higher antioxidant activity in the DPPH radical scavenging assay, with an IC50 value of 6.3 µg/mL. In contrast, Pinocembrin showed very low activity, with an IC50 value greater than 200 µg/mL in both the DPPH and ABTS assays. This suggests that Trolox is a substantially more potent direct radical scavenger under these in vitro conditions. This experimental finding is supported by theoretical studies which also conclude that Pinocembrin exhibits lower reactivity compared to common reference antioxidants like Trolox.

Mechanism of Antioxidant Action: Radical Scavenging

The primary mechanism for the direct antioxidant activity of compounds like Pinocembrin and Trolox is their ability to donate a hydrogen atom or an electron to neutralize unstable free radicals. This process converts the radical into a more stable, non-reactive species, thereby terminating the oxidative chain reaction.

cluster_0 Antioxidant Mechanism Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Stable Stable Molecule (R-H) Radical->Stable Receives H• Antioxidant Antioxidant (A-H) (e.g., Pinocembrin, Trolox) Oxidized_Antioxidant Antioxidant Radical (A•) Antioxidant->Oxidized_Antioxidant Donates H•

Caption: General mechanism of free radical scavenging by an antioxidant compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the DPPH and ABTS assays used to evaluate antioxidant capacity.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method based on electron transfer that measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of Reagents : A stock solution of DPPH is prepared in ethanol or methanol to a specific concentration (e.g., 0.2 mM). The test compounds (Pinocembrin, Trolox) are prepared in a suitable solvent at various concentrations.

  • Reaction Mixture : An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or cuvette.

  • Incubation : The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 20-30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation : The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Ability (%) = [1 − (A_sample / A_control)] × 100 Where A_sample is the absorbance of the DPPH solution with the test compound, and A_control is the absorbance of the DPPH solution without the compound. The IC50 value is then determined from a dose-response curve.

ABTS Radical Cation Scavenging Assay

The ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Generation of ABTS•+ : The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Preparation of Reagents : The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer, pH 7.4) to a specific absorbance at 734 nm. Test compounds are prepared at various concentrations.

  • Reaction Mixture : An aliquot of the test compound is mixed with the diluted ABTS•+ solution.

  • Incubation : The reaction is incubated at room temperature for a set time (e.g., 30 minutes in the dark).

  • Measurement : The absorbance is read at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often compared against a Trolox standard curve and expressed as a TEAC value (in mmol of Trolox equivalents per gram of sample).

cluster_workflow In Vitro Antioxidant Assay Workflow A Prepare Reagents: 1. Antioxidant Solutions (Pinocembrin, Trolox) 2. Radical Solution (DPPH• or ABTS•+) B Mix Antioxidant and Radical Solutions A->B C Incubate in Dark (e.g., 30 minutes) B->C D Measure Absorbance (Spectrophotometer) C->D E Calculate % Inhibition and IC50 Value D->E F Compare Potency E->F

Caption: Generalized workflow for DPPH and ABTS antioxidant capacity assays.

Conclusion

Based on the available in vitro experimental data from DPPH and ABTS radical scavenging assays, Trolox is a significantly more potent antioxidant than this compound. While Pinocembrin is recognized for a wide range of pharmacological activities, including anti-inflammatory and neuroprotective effects, its direct free radical scavenging capacity is considerably lower than that of the standard antioxidant Trolox. This distinction is critical for researchers when selecting compounds for studies where high direct antioxidant potency is a primary requirement.

References

Unveiling the Anti-Inflammatory Potential of (+)-Pinocembrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-inflammatory effects of (+)-Pinocembrin in established mouse models. We present a comparative overview against commonly used anti-inflammatory agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

This compound, a natural flavonoid, has demonstrated significant anti-inflammatory properties across various preclinical studies. This guide synthesizes key findings to offer a clear perspective on its efficacy and mechanisms of action, facilitating informed decisions in research and development.

Comparative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

Table 1: Effect of Treatments on Carrageenan-Induced Paw Edema and Inflammatory Mediators

Treatment GroupDosePaw Edema Inhibition (%)TNF-α ReductionIL-1β ReductionIL-6 Reduction
Control (Carrageenan) --BaselineBaselineBaseline
Indomethacin 10 mg/kg31.67%SignificantSignificantSignificant
CRMeOH 500 mg/kg29.60%SignificantSignificantSignificant

Data for CRMeOH and Indomethacin are sourced from a study on Cissus repens and are provided as a reference for effective anti-inflammatory activity in this model[1].

Efficacy of this compound in a Lipopolysaccharide-Induced Acute Lung Injury Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model acute lung injury (ALI). Studies have shown that LPS administration in mice leads to a significant increase in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the bronchoalveolar lavage fluid (BALF)[2][3]. While specific in vivo quantitative data for this compound in an LPS-induced ALI mouse model is not detailed in the reviewed literature, in vitro studies have shown that pinocembrin dose-dependently inhibits the production of TNF-α and IL-1β in LPS-stimulated microglial cells. This suggests a strong potential for similar efficacy in vivo.

Table 2: Effect of Treatments on Pro-Inflammatory Cytokines in BALF from LPS-Induced ALI Mice

Treatment GroupDoseTNF-α Levels in BALFIL-6 Levels in BALF
Control (Saline) -BaselineBaseline
LPS VariesSignificantly IncreasedSignificantly Increased
This compound -Expected to be Significantly ReducedExpected to be Significantly Reduced

Expected outcomes for this compound are based on its known in vitro anti-inflammatory mechanisms. Specific in vivo dose-response data requires further investigation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.

  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (e.g., this compound at various doses).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators like TNF-α, IL-1β, and IL-6.

Lipopolysaccharide-Induced Acute Lung Injury in Mice

This model is used to study the pathogenesis of ALI and to test potential therapeutic agents.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week.

  • Grouping: Mice are divided into control, LPS, and treatment groups.

  • Administration: The test compound is administered (e.g., intraperitoneally or orally) prior to LPS challenge.

  • Induction of ALI: Mice are anesthetized, and LPS (e.g., 10 μ g/mouse in saline) is instilled intratracheally. Control mice receive saline.

  • Sample Collection: At a specified time point (e.g., 6, 16, or 24 hours) after LPS instillation, mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BALF.

  • Cytokine Analysis: The BALF is centrifuged, and the supernatant is used to measure the levels of TNF-α and IL-6 using ELISA kits.

  • Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and injury.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by reducing the phosphorylation of IKKα and IKKβ, thereby preventing IκBα degradation and the nuclear translocation of p65.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Pinocembrin This compound IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Induces Pinocembrin->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated by various extracellular stimuli, including LPS, and in turn, activate transcription factors that regulate the expression of inflammatory mediators. Studies have demonstrated that this compound can suppress the phosphorylation of p38, JNK, and ERK, thereby inhibiting the downstream inflammatory response.

MAPK_Pathway LPS LPS Upstream Upstream Kinases LPS->Upstream Activates p38 p38 Upstream->p38 Phosphorylates JNK JNK Upstream->JNK Phosphorylates ERK ERK Upstream->ERK Phosphorylates Pinocembrin This compound TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Activate Pinocembrin->p38 Inhibits Pinocembrin->JNK Inhibits Pinocembrin->ERK Inhibits

MAPK Signaling Pathway Inhibition by this compound

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound like this compound in a mouse model of inflammation.

Experimental_Workflow AnimalModel Select Animal Model (e.g., Carrageenan Paw Edema, LPS Lung Injury) Grouping Randomly Group Animals (Control, Standard, Test) AnimalModel->Grouping Treatment Administer Treatment (this compound, Indomethacin, Vehicle) Grouping->Treatment Induction Induce Inflammation (Carrageenan or LPS) Treatment->Induction Evaluation Evaluate Inflammatory Response Induction->Evaluation PawVolume Measure Paw Volume (Plethysmometer) Evaluation->PawVolume Cytokines Measure Cytokine Levels (ELISA) Evaluation->Cytokines Histology Histopathological Examination Evaluation->Histology DataAnalysis Data Analysis and Comparison PawVolume->DataAnalysis Cytokines->DataAnalysis Histology->DataAnalysis

General Experimental Workflow

References

A Comparative Guide to Synthetic vs. Natural (+)-Pinocembrin: Evaluating Efficacy for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural sources of bioactive compounds is paramount. This guide provides a comparative overview of synthetic versus natural (+)-Pinocembrin, focusing on its efficacy based on available experimental data. While direct comparative studies are limited, this document outlines the established biological activities of pinocembrin, details common experimental protocols for its evaluation, and presents a framework for future comparative analysis.

Pinocembrin, a flavonoid found in various plants, honey, and propolis, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] As a promising therapeutic agent, pinocembrin is now accessible through both natural extraction and chemical or biological synthesis.[4][5] This guide delves into the available scientific literature to provide a comprehensive comparison for researchers.

Comparative Efficacy: An Overview of Biological Activities

While the intrinsic biological activity of a pure molecule should not differ based on its source, the presence of impurities or co-extracted compounds in natural preparations versus synthetic ones could potentially influence overall efficacy. However, current research does not provide a direct comparative study on the efficacy of synthetic versus natural this compound. The data presented below is a summary of the biological activities of pinocembrin as reported in studies where the source is either specified as natural or not explicitly differentiated, implying the findings are applicable to the pure compound.

Neuroprotective Effects

Pinocembrin has shown significant promise in mitigating neuronal damage in models of cerebral ischemia. Its neuroprotective mechanisms are attributed to its ability to reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses within the central nervous system.

Anti-inflammatory Activity

The anti-inflammatory properties of pinocembrin are well-documented. It exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways involved in the inflammatory cascade.

Antioxidant Properties

Pinocembrin acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems. This activity is fundamental to many of its therapeutic effects.

Quantitative Data on Pinocembrin Efficacy

The following tables summarize quantitative data from various studies on the effects of pinocembrin. It is important to note that these studies do not compare synthetic and natural sources directly.

Biological ActivityModel SystemConcentration/DoseObserved EffectReference
Neuroprotection Rat model of permanent middle cerebral artery occlusion (pMCAO)10 mg/kg (i.v.)Reduced brain swelling, improved behavioral deficits, alleviated neuronal apoptosis.
Oxygen-glucose deprivation/reoxygenation (OGD/R) in primary neuronsNot specifiedDecreased caspase-3 expression and increased PARP degradation.
Anti-inflammatory Lipopolysaccharide (LPS)-induced inflammationNot specifiedInhibits the production of TNF-α, IL-1β, NO, and PGE2.
Human chondrocytesNot specifiedInhibits the expression of MMP-1, MMP-3, and MMP-13 at both mRNA and protein levels.
Antioxidant Not specifiedNot specifiedDown-regulates the contents of superoxide dismutase (SOD), malondialdehyde (MDA), myeloperoxidase (MPO), and ROS.

Experimental Protocols

To facilitate further research and direct comparative studies, this section outlines generalized experimental protocols for assessing the key biological activities of this compound.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and incubate the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours).

  • Reoxygenation: Replace the OGD medium with the original culture medium containing either vehicle control, natural this compound, or synthetic this compound at various concentrations. Incubate under normoxic conditions for 24 hours.

  • Assessment of Cell Viability: Quantify cell viability using an MTT or LDH assay.

  • Apoptosis Analysis: Assess apoptosis by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

In Vivo Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Lung Injury Model
  • Animal Model: Use a suitable animal model, such as C57BL/6 mice.

  • Treatment: Administer vehicle control, natural this compound, or synthetic this compound (e.g., intraperitoneally) at a predetermined dose one hour before LPS challenge.

  • LPS Challenge: Administer LPS intranasally or intratracheally to induce lung inflammation.

  • Sample Collection: After a specific time point (e.g., 6-24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Measure total and differential cell counts in BALF.

    • Quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in BALF using ELISA.

    • Perform histological analysis of lung tissue to assess inflammation and injury.

Signaling Pathways and Experimental Workflow

The biological effects of pinocembrin are mediated through various signaling pathways. The diagrams below illustrate these pathways and a proposed experimental workflow for a comparative study.

cluster_stimuli External Stimuli cluster_pinocembrin Pinocembrin Intervention cluster_pathways Signaling Pathways cluster_responses Cellular Responses Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) MAPK MAPK Pathway Inflammatory Stimuli (LPS)->MAPK NF_kB NF-κB Pathway Inflammatory Stimuli (LPS)->NF_kB Oxidative Stress Oxidative Stress Oxidative Stress->MAPK PI3K_AKT PI3K/Akt Pathway Oxidative Stress->PI3K_AKT Pinocembrin This compound Pinocembrin->MAPK inhibits Pinocembrin->PI3K_AKT inhibits Pinocembrin->NF_kB inhibits Inflammation ↓ Pro-inflammatory Cytokines MAPK->Inflammation Apoptosis ↓ Apoptosis MAPK->Apoptosis Oxidation ↓ Oxidative Damage MAPK->Oxidation PI3K_AKT->Apoptosis regulates NF_kB->Inflammation

Caption: Key signaling pathways modulated by this compound.

cluster_sourcing Source of this compound cluster_characterization Characterization & Purity Assessment cluster_assays Comparative Efficacy Assays cluster_analysis Data Analysis & Comparison Natural Natural Source (e.g., Propolis Extraction) Purity Purity Analysis (HPLC, NMR, MS) Natural->Purity Synthetic Synthetic Source (Chemical or Biosynthesis) Synthetic->Purity InVitro In Vitro Assays (e.g., Antioxidant, Anti-inflammatory) Purity->InVitro InVivo In Vivo Models (e.g., Ischemia, Inflammation) Purity->InVivo Data Quantitative Data Analysis (IC50, ED50, etc.) InVitro->Data InVivo->Data Conclusion Efficacy Comparison Data->Conclusion

Caption: Experimental workflow for comparing synthetic and natural this compound.

Conclusion

This compound is a promising natural product with a wide array of therapeutic potentials. While both natural and synthetic sources are available, there is a clear gap in the literature directly comparing their efficacy. The information and protocols provided in this guide are intended to equip researchers with the necessary framework to conduct such comparative studies. Future research should focus on head-to-head comparisons of highly purified synthetic and natural this compound in various preclinical models to definitively ascertain any differences in their biological performance. This will be crucial for making informed decisions in drug development and clinical applications.

References

A Comparative Analysis of the Anticancer Properties of (+)-Pinocembrin and Chrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Pinocembrin and chrysin, two naturally occurring flavonoids, have garnered significant attention in oncological research for their potential as anticancer agents. Both compounds, commonly found in sources like honey and propolis, exhibit a range of biological activities that can interfere with cancer progression.[1] This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, to aid researchers in their exploration of these promising natural products.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic effects of this compound and chrysin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. While direct comparative studies are limited, the available data provides valuable insights into their relative efficacy.

One study directly comparing the two flavonoids on hepatocellular carcinoma (HCC) cell lines found that this compound inhibited the proliferation of both HepG2 and Li-7 cell lines.[2] In contrast, chrysin only exhibited specific toxicity towards the HepG2 cell line, suggesting a potentially broader spectrum of activity for pinocembrin against HCC.[2]

The following tables summarize the IC50 values for this compound and chrysin against various cancer cell lines as reported in different studies. It is important to note that variations in experimental conditions (e.g., cell density, incubation time) can influence IC50 values, and therefore, direct comparisons between different studies should be made with caution.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MCF-7Breast Cancer48h226.35 ± 19.33[3]
72h108.36 ± 10.71[3]
MDA-MB-231Breast Cancer48h183.32 ± 17.94
72h96.83 ± 9.62
SKBR3Breast Cancer48h193.32 ± 18.34
72h104.72 ± 9.62
PC-3Prostate Cancer12h>48
24h~30
A549Lung Cancer24h, 48h, 72hConcentration-dependent decrease in viability

Table 2: IC50 Values of Chrysin against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
PC-3Prostate Cancer48h24.5 ± 0.08
72h8.5 ± 0.01
A549Lung Cancer24h, 48h, 72h20.51 ± 1.27 (at 72h)
U937LeukemiaNot Specified16
HeLaCervical CancerNot Specified14.2
MDA-MB-231Breast CancerNot SpecifiedSignificant inhibition at 100 µM

Mechanisms of Anticancer Action

Both this compound and chrysin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating cancerous cells. Both flavonoids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • This compound: Studies have shown that pinocembrin induces apoptosis in various cancer cells, including prostate and lung cancer cells. This is often associated with the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases, such as caspase-3 and caspase-9.

  • Chrysin: Chrysin is also a potent inducer of apoptosis in a wide range of cancer cell lines. Its pro-apoptotic effects are mediated through the activation of caspases and the inactivation of survival signaling pathways like Akt. In some cancer cells, chrysin enhances the effects of other apoptosis-inducing agents like TNFα.

Cell Cycle Arrest

By interfering with the cell cycle, these flavonoids can halt the uncontrolled proliferation of cancer cells.

  • This compound: Pinocembrin has been observed to cause cell cycle arrest at the G1 phase in hepatocellular carcinoma cells and at the G0/G1 phase in prostate cancer cells. This arrest is associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1, cyclin E, CDK4, and CDK6.

  • Chrysin: Chrysin has been shown to induce G1 cell cycle arrest in human melanoma cells. This effect is linked to the upregulation of the cell cycle inhibitor p21.

Modulation of Key Signaling Pathways

The anticancer activities of this compound and chrysin are also attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a major target for cancer therapy.

  • This compound: Pinocembrin has been shown to suppress the PI3K/Akt signaling pathway in breast cancer cells, contributing to its antiproliferative and pro-apoptotic effects.

  • Chrysin: Chrysin can also inhibit the PI3K/Akt pathway, which is one of the mechanisms by which it induces apoptosis in cancer cells.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion.

  • This compound: Pinocembrin has been demonstrated to inhibit the activation of STAT3 in non-small cell lung cancer cells, thereby suppressing their migration and invasion. It also suppresses STAT3 phosphorylation in hepatocellular carcinoma cells.

  • Chrysin: Chrysin has been found to inhibit the activation of STAT3 in bladder cancer cells, contributing to its antitumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activities of this compound and chrysin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or chrysin for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or chrysin for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

  • Protein Extraction: After treatment with the compounds, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins overnight at 4°C. Subsequently, the membrane is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and chrysin, as well as a typical experimental workflow for their comparative analysis.

anticancer_pathways cluster_pinocembrin This compound cluster_chrysin Chrysin Pino This compound P_PI3K PI3K/Akt Pathway Pino->P_PI3K inhibits P_STAT3 STAT3 Pathway Pino->P_STAT3 inhibits P_Apoptosis Apoptosis Pino->P_Apoptosis induces P_G1Arrest G1 Cell Cycle Arrest Pino->P_G1Arrest induces P_PI3K->P_Apoptosis inhibits P_Proliferation Cell Proliferation P_PI3K->P_Proliferation promotes P_Invasion Migration & Invasion P_STAT3->P_Invasion promotes P_G1Arrest->P_Proliferation inhibits Chrysin Chrysin C_PI3K PI3K/Akt Pathway Chrysin->C_PI3K inhibits C_STAT3 STAT3 Pathway Chrysin->C_STAT3 inhibits C_Apoptosis Apoptosis Chrysin->C_Apoptosis induces C_G1Arrest G1 Cell Cycle Arrest Chrysin->C_G1Arrest induces C_PI3K->C_Apoptosis inhibits C_Proliferation Cell Proliferation C_PI3K->C_Proliferation promotes C_G1Arrest->C_Proliferation inhibits

Caption: Signaling pathways modulated by this compound and Chrysin.

experimental_workflow start Select Cancer Cell Lines treatment Treat with this compound and Chrysin (various concentrations and time points) start->treatment mtt MTT Assay (Cell Viability & IC50) treatment->mtt flow Flow Cytometry (Apoptosis & Cell Cycle Analysis) treatment->flow western Western Blot (Protein Expression) treatment->western data Data Analysis and Comparison mtt->data flow->data western->data

Caption: Experimental workflow for comparing anticancer activities.

Conclusion

Both this compound and chrysin demonstrate significant anticancer properties through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. The available data suggests that their efficacy can be cell-type dependent. While chrysin has shown potent activity in several cancer models, this compound may have a broader effect on certain cancers like HCC. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential and to identify the cancer types that would be most responsive to each of these natural flavonoids. This guide provides a foundational understanding for researchers to design and interpret future investigations into these promising anticancer agents.

References

Unveiling the Molecular Targets of (+)-Pinocembrin: A Comparative Guide to In Silico and In Vitro Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the predicted and experimentally validated molecular targets of (+)-Pinocembrin. We delve into the supporting data from molecular docking studies and in vitro assays, offering a clear perspective on its therapeutic potential.

This compound, a natural flavonoid found in honey and propolis, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. Molecular docking has emerged as a powerful tool to predict the binding of this compound to various protein targets. This guide summarizes the key findings from these in silico studies and presents the available experimental data that validates these predictions.

Comparative Analysis of this compound's Molecular Targets

Molecular docking studies have identified several potential protein targets for this compound. The binding affinity, typically represented by binding energy (kcal/mol), indicates the strength of the interaction between this compound and its target. A more negative binding energy suggests a stronger and more stable interaction. The following tables summarize the in silico docking results and the available in vitro validation data for key targets.

In Silico Molecular Docking Data
Target ProteinPDB IDBinding Energy (kcal/mol) of this compoundBinding Energy (kcal/mol) of Known Inhibitor/ComparatorKnown Inhibitor/ComparatorReference
VEGFR-2 4ASD-8.50-6.49Sorafenib[1]
-8.02YLT192[1]
MMP-1 966C-9.74-10.66Retinol[2]
-5.63Vitamin C[2]
MMP-3 1G4KNot SpecifiedNot SpecifiedNot Specified[2]
MMP-9 2OW0-9.63-10.54Retinol
-1.8Vitamin C
Nitric Oxide Synthase 3E7G-10.3Not SpecifiedNot Specified
Cytochrome P450 1A2 2HI4-10.0Not SpecifiedNot Specified
Delta Opioid Receptor 4N6H-9.5Not SpecifiedNot Specified
In Vitro Experimental Validation Data
Target ProteinAssay TypeMetricValue for this compoundComparator & ValueReference
MMP-9 Gelatin ZymographyInhibition of proteolytic activityDose-dependent inhibitionNot Specified
qPCRInhibition of gene expressionDose-dependent inhibitionNot Specified
α-Glucosidase (Maltase) Enzyme Inhibition AssayIC500.35 ± 0.021 mMNot Specified
α-Glucosidase (Sucrase) Enzyme Inhibition AssayIC500.39 ± 0.020 mMNot Specified
CYP1A2 Enzyme Inhibition Assay (in RLM)IC503.11 ± 0.09 µMNot Specified

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's action and the process of target validation, the following diagrams are provided.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Molecular Docking Molecular Docking Enzyme Inhibition Assays Enzyme Inhibition Assays Molecular Docking->Enzyme Inhibition Assays Predicts Binding Affinity Target Prediction Target Prediction Target Prediction->Molecular Docking Identifies Potential Targets Binding Assays Binding Assays Enzyme Inhibition Assays->Binding Assays Confirms Inhibition Cell-based Assays Cell-based Assays Binding Assays->Cell-based Assays Determines Binding Affinity Animal Models Animal Models Cell-based Assays->Animal Models Evaluates Cellular Effects VEGFR2_MMP_pathway cluster_VEGFR2 VEGFR-2 Signaling cluster_MMP MMP Regulation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCg VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Pinocembrin_VEGFR2 This compound Pinocembrin_VEGFR2->VEGFR2 Inhibits Binding Pro_MMPs Pro-MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Leads to Pinocembrin_MMP This compound Pinocembrin_MMP->Pro_MMPs Inhibits Expression Pinocembrin_MMP->Active_MMPs Inhibits Activity

References

A Comparative Analysis of (+)-Pinocembrin and Naringenin on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The integrity of the vascular endothelium is paramount for cardiovascular health, with endothelial dysfunction being a key initiator of atherosclerosis. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential vasoprotective effects. Among these, (+)-Pinocembrin, abundant in propolis and honey, and naringenin, a major flavonoid in citrus fruits, have emerged as promising candidates for improving endothelial function. This guide provides a comparative analysis of their effects, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Comparison of Efficacy

To facilitate a direct comparison, the following tables summarize the quantitative effects of this compound and naringenin on key markers of endothelial function as reported in preclinical studies.

Table 1: Effects on Nitric Oxide (NO) Production and eNOS Activation

CompoundModelConcentrationEffect on NO ProductionEffect on eNOS Activation/ExpressionReference
This compound Bone Marrow-Derived Endothelial Progenitor Cells (EPCs)10 mg/LIncreased NO levelsUpregulated via PI3K-eNOS-NO pathway[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Not SpecifiedIncreased NO productionNot Specified[2]
Naringenin Human Umbilical Vein Endothelial Cells (HUVECs)200 μMIncreased NO productionUpregulated eNOS activity via AMPKα/Sirt1[3]
Human Umbilical Vein Endothelial Cells (HUVECs)12.5-100 μMNo significant change in NO productionNo significant change in eNOS expression[4][5]
Fructose-fed rats100 mg/kg/dayIncreased serum NO concentrationIncreased aortic eNOS and p-eNOS expression

Table 2: Vasodilation Effects

CompoundModelConcentrationEffect on VasodilationMechanismReference
This compound Rat Aortic RingsNot SpecifiedEndothelium-independent relaxationBlockade of Rho A/ROCK pathway
Rat AortaNot SpecifiedInhibits Angiotensin II-induced vasoconstrictionSuppression of [Ca2+] increase and ERK1/2 activation
Naringenin Rat AortaNot SpecifiedRestored acetylcholine-mediated vasodilation in high glucose conditionsIncreased eNOS activity and NO level
Hypercholesterolemic Rat Aortas100 mg/kg/dayImproved endothelium-dependent vasodilationIncreased NO bioavailability

Signaling Pathways and Mechanisms of Action

Both this compound and naringenin exert their effects on the endothelium through the modulation of complex signaling cascades. The diagrams below illustrate their primary mechanisms of action.

Pinocembrin_Signaling_Pathway cluster_stimulus Stimulus cluster_pinocembrin This compound cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response Stimulus Oxidative Stress Inflammation MAPK MAPK (p38, JNK) Stimulus->MAPK NFkB NF-κB Stimulus->NFkB Pinocembrin This compound PI3K PI3K Pinocembrin->PI3K Nrf2 Nrf2 Pinocembrin->Nrf2 Pinocembrin->MAPK Inhibits Pinocembrin->NFkB Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_Production ↑ NO Production eNOS->NO_Production HO1 HO-1 Nrf2->HO1 Antioxidant ↑ Antioxidant Defense HO1->Antioxidant Inflammation ↓ Inflammation MAPK->Inflammation NFkB->Inflammation Vasodilation ↑ Vasodilation NO_Production->Vasodilation

Caption: Signaling pathway of this compound in endothelial cells.

Naringenin_Signaling_Pathway cluster_stimulus Stimulus cluster_naringenin Naringenin cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response Stimulus Homocysteine High Glucose PKC PKCβII Stimulus->PKC Naringenin Naringenin AMPK AMPKα Naringenin->AMPK PI3K PI3K Naringenin->PI3K Naringenin->PKC Inhibits Apoptosis ↓ Apoptosis Naringenin->Apoptosis Inhibits Sirt1 Sirt1 AMPK->Sirt1 ROS_Reduction ↓ ROS AMPK->ROS_Reduction eNOS eNOS Sirt1->eNOS NO_Production ↑ NO Production eNOS->NO_Production Akt Akt PI3K->Akt Akt->eNOS ROS ROS PKC->ROS ROS->Apoptosis Vasodilation ↑ Vasodilation NO_Production->Vasodilation

Caption: Signaling pathway of Naringenin in endothelial cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess endothelial function.

1. Cell Culture and Treatment

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function in vitro.

  • Culture Conditions: HUVECs are typically cultured in endothelial cell medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 U/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to reach 80-90% confluence before treatment with various concentrations of this compound or naringenin for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. Nitric Oxide (NO) Production Assay

  • Principle: NO production is often measured indirectly by quantifying its stable metabolites, nitrite and nitrate, in the cell culture supernatant. The Griess reagent assay is a common method.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Western Blot Analysis for Protein Expression

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as eNOS, p-eNOS (phosphorylated eNOS), Akt, and AMPK.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins (e.g., anti-eNOS, anti-p-eNOS).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

4. Ex Vivo Vasodilation Studies using Wire Myography

  • Principle: This "gold standard" technique measures the contractile and relaxant responses of isolated blood vessel segments in a controlled physiological environment.

  • Procedure:

    • Isolate a blood vessel (e.g., thoracic aorta) from a euthanized animal (e.g., rat).

    • Cut the vessel into small rings (e.g., 2 mm) and mount them on a wire myograph in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2/5% CO2.

    • Allow the rings to equilibrate and then pre-contract them with a vasoconstrictor (e.g., phenylephrine or norepinephrine).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound or naringenin) or an endothelium-dependent vasodilator (e.g., acetylcholine) to assess vasorelaxation.

    • Record the changes in tension and express the relaxation as a percentage of the pre-contraction.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with This compound or Naringenin Cell_Culture->Treatment NO_Assay Nitric Oxide (NO) Production Assay Treatment->NO_Assay Western_Blot Western Blot for Protein Expression (e.g., eNOS, Akt) Treatment->Western_Blot Vessel_Isolation Isolation of Blood Vessel (e.g., Aortic Rings) Myography Wire Myography Vessel_Isolation->Myography Vasodilation_Assay Vasodilation Assessment Myography->Vasodilation_Assay

Caption: General experimental workflow for assessing endothelial function.

Conclusion

Both this compound and naringenin demonstrate significant potential in improving endothelial function through various mechanisms, including the enhancement of nitric oxide bioavailability and the attenuation of inflammatory and oxidative stress pathways. Naringenin appears to exert its effects primarily through the AMPKα/Sirt1 and PI3K/Akt pathways, leading to increased eNOS activity. In contrast, this compound's benefits are linked to the PI3K/Akt/eNOS pathway and the inhibition of pro-inflammatory MAPK and NF-κB signaling.

While both flavonoids show promise, direct comparative studies under identical experimental conditions are limited. The available data suggests that their efficacy and primary mechanisms of action may differ, highlighting the need for further head-to-head research to fully elucidate their therapeutic potential for cardiovascular diseases. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.

References

Unveiling the Potential of (+)-Pinocembrin Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance poses a significant threat to global health. In the quest for novel therapeutic agents, natural compounds have emerged as a promising avenue of research. Among these, the flavonoid (+)-Pinocembrin has demonstrated notable antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. This guide provides an objective comparison of the antimicrobial efficacy of this compound against resistant bacteria, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.

Comparative Antimicrobial Efficacy

This compound has shown inhibitory and bactericidal activity against several clinically relevant resistant bacteria. The following tables summarize the available data on its Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) in comparison to conventional antibiotics.

Table 1: In Vitro Activity of this compound Against Gram-Positive Resistant Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 4330062.51-2[1]
Staphylococcus aureus (MRSA)Clinical Isolates62.5 - 1251-4[2]
Enterococcus faecalisATCC 29212100 - 2001-4[3]

Table 2: In Vitro Activity of this compound Against Gram-Negative Resistant Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Aeromonas hydrophila (Multidrug-Resistant)Clinical Isolate256>64[4]
Escherichia coliATCC 25922128 - 2560.015 - 1
Klebsiella pneumoniaeATCC 13883>2560.015 - 1
Acinetobacter baumanniiATCC 19606>2560.125 - 4

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is attributed to its ability to disrupt key bacterial cellular processes. The primary mechanism involves increasing the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. Furthermore, studies suggest that this compound can interfere with bacterial protein and DNA metabolism.

Another promising aspect of this compound's antimicrobial action is its potential to inhibit quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation. By disrupting QS pathways, this compound may attenuate bacterial pathogenicity and enhance their susceptibility to conventional antibiotics.

cluster_pinocembrin_action Mechanism of Action of this compound Pinocembrin Pinocembrin Cell_Membrane Bacterial Cell Membrane Pinocembrin->Cell_Membrane Targets Protein_DNA_Metabolism Protein & DNA Metabolism Pinocembrin->Protein_DNA_Metabolism Affects Quorum_Sensing Quorum Sensing Pinocembrin->Quorum_Sensing Interferes with Increased_Permeability Increased Permeability Cell_Membrane->Increased_Permeability Leakage Leakage of Cellular Components Increased_Permeability->Leakage Cell_Death Cell_Death Leakage->Cell_Death Inhibition_Metabolism Inhibition Protein_DNA_Metabolism->Inhibition_Metabolism Inhibition_Metabolism->Cell_Death Inhibition_QS Inhibition Quorum_Sensing->Inhibition_QS Virulence_Biofilm Reduced Virulence & Biofilm Formation Inhibition_QS->Virulence_Biofilm

Figure 1: Proposed antimicrobial mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

cluster_mic_mbc_workflow MIC and MBC Determination Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of this compound in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe_Growth Observe for visible bacterial growth Incubate->Observe_Growth Determine_MIC MIC: Lowest concentration with no visible growth Observe_Growth->Determine_MIC Subculture Subculture from wells with no visible growth onto agar plates Determine_MIC->Subculture Incubate_Plates Incubate agar plates at 37°C for 24 hours Subculture->Incubate_Plates Determine_MBC MBC: Lowest concentration with no bacterial growth on agar Incubate_Plates->Determine_MBC End End Determine_MBC->End

Figure 2: Experimental workflow for MIC and MBC determination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Perform two-fold serial dilutions of the this compound stock solution in the wells of a 96-well plate containing MHB.

  • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • To determine the MBC, subculture 10-100 µL from each well showing no visible growth onto an appropriate agar medium.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound solution at various concentrations (e.g., 1x, 2x, and 4x MIC)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Prepare a standardized bacterial suspension in fresh broth.

  • Add this compound at the desired concentrations to separate culture tubes containing the bacterial suspension. Include a growth control without the compound.

  • Incubate the tubes in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

  • Count the number of colony-forming units (CFU/mL) for each time point and treatment.

  • Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to assess the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.

cluster_checkerboard_workflow Checkerboard Assay Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound (Drug A) and an antibiotic (Drug B) in a 96-well plate Start->Prepare_Dilutions Create_Matrix Create a concentration matrix with varying combinations of Drug A and Drug B Prepare_Dilutions->Create_Matrix Inoculate Inoculate all wells with a standardized bacterial suspension Create_Matrix->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC_Combo Determine the MIC of each drug in combination Incubate->Determine_MIC_Combo Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) index Determine_MIC_Combo->Calculate_FIC Interpret_Results Interpret the results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 4) Antagonism (FIC > 4) Calculate_FIC->Interpret_Results End End Interpret_Results->End

Figure 3: Workflow for the checkerboard synergy assay.

Procedure:

  • In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a conventional antibiotic along the y-axis.

  • This creates a matrix of wells with various combinations of the two agents.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

  • Interpret the results: Synergy is indicated by an FIC index of ≤0.5, an additive effect by an FIC index of >0.5 to ≤4, and antagonism by an FIC index of >4.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Procedure:

  • Grow bacterial cultures in a suitable medium to the logarithmic phase.

  • In a 96-well flat-bottom plate, add the bacterial suspension and different concentrations of this compound. Include a growth control without the compound.

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

  • Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the stained biofilm by adding a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.

  • A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Conclusion

The available evidence suggests that this compound is a promising natural compound with significant antimicrobial activity against a variety of resistant bacteria. Its multifaceted mechanism of action, including membrane disruption and potential quorum sensing inhibition, makes it an attractive candidate for further investigation. The provided experimental protocols offer a framework for researchers to validate and expand upon these findings. Further comparative studies against a broader range of clinically relevant resistant strains and in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this compound in the fight against antimicrobial resistance.

References

A Comparative Analysis of Radical Scavenging Activity: Pinocembrin vs. Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural flavonoids, both pinocembrin and apigenin are recognized for their diverse biological activities, including their potential as antioxidants. This guide provides a detailed comparison of their radical scavenging capabilities, drawing upon available experimental and theoretical data. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two compounds.

Structural and Theoretical Differences

Pinocembrin is a flavanone, characterized by a saturated C2-C3 bond in its C ring. In contrast, apigenin is a flavone, possessing a C2=C3 double bond. This structural distinction is crucial as it influences the electronic properties of the molecules. Theoretical and computational studies consistently suggest that apigenin exhibits higher radical scavenging activity than pinocembrin.[1][2] The double bond in apigenin's structure allows for greater electron delocalization, which enhances its ability to donate a hydrogen atom or an electron to stabilize a free radical. Pinocembrin's saturated structure limits this resonance effect, leading to what is predicted to be a lower intrinsic reactivity towards free radicals.[1][2]

Quantitative Analysis of Radical Scavenging Activity

Direct experimental comparisons of the radical scavenging activity of pinocembrin and apigenin in the same study are limited in publicly available literature. The following table summarizes IC₅₀ values—the concentration of the compound required to scavenge 50% of the initial radicals—from different studies.

Disclaimer: The data presented below is compiled from separate experiments. IC₅₀ values are highly sensitive to specific assay conditions (e.g., solvent, reaction time, initial radical concentration). Therefore, these values should be interpreted as indicative of each compound's activity under the reported conditions and not as a direct, absolute comparison.

CompoundAssayIC₅₀ ValueReference(s)
Apigenin DPPH8.5 µM
Apigenin ABTS344 µg/mL[3]
Pinocembrin DPPHNo direct IC₅₀ value reported; noted to be less active than 4-hydroxybenzaldehyde but more active than pinostrobin.

Experimental Protocols

To provide a framework for the quantitative data, detailed methodologies for the most common radical scavenging assays are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the ability of antioxidants to donate hydrogen atoms or electrons.

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, stable form (DPPH-H), leading to a loss of color. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution is kept in the dark to prevent degradation.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound (pinocembrin or apigenin) and a control (solvent without the test compound).

  • Incubation: The mixtures are shaken and incubated at room temperature in the dark for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).

Principle: ABTS is oxidized to its radical cation, ABTS•⁺, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm). In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, causing the solution to decolorize.

General Protocol:

  • Generation of ABTS•⁺: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of Working Solution: The ABTS•⁺ stock solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to achieve a specific absorbance (e.g., 0.70 ± 0.02) at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•⁺ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-7 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The scavenging activity and IC₅₀ value are calculated similarly to the DPPH assay.

Workflow and Visualization

The logical flow of a typical in vitro radical scavenging experiment can be visualized as follows.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage A Prepare Radical Stock (e.g., DPPH, ABTS) C Mix Radical Solution with Antioxidant A->C B Prepare Antioxidant Solutions (Pinocembrin / Apigenin) in various concentrations B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow of an in vitro radical scavenging assay.

Conclusion

Based on theoretical models and structural analysis, apigenin is predicted to be a more potent radical scavenger than pinocembrin . This is primarily attributed to the C2=C3 double bond in apigenin's flavone structure, which enhances its capacity for electron delocalization and stabilization of the resulting radical, a feature that the flavanone structure of pinocembrin lacks. While direct, side-by-side experimental data is scarce, the available information from individual studies supports the notion that apigenin is a highly effective antioxidant. For a definitive quantitative comparison, further research evaluating both compounds under identical experimental conditions is necessary.

References

Stability Showdown: Quercetin Complexes Demonstrate Higher Stability Over Pinocembrin Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the stability of metal complexes formed by the flavonoids quercetin and pinocembrin reveals that quercetin complexes, particularly with zinc and copper, exhibit superior stability under various pH conditions. This heightened stability, supported by experimental data, suggests a greater potential for quercetin complexes in applications requiring robust molecular structures, such as in drug delivery and functional foods.

For researchers and professionals in drug development, the stability of a bioactive compound and its derivatives is a critical determinant of its efficacy and shelf life. In the realm of flavonoids, both quercetin and pinocembrin are known for their therapeutic properties, often enhanced through complexation with metal ions. This guide provides an objective comparison of the stability of their respective complexes, drawing upon experimental and theoretical data to inform research and development decisions.

Quantitative Stability Analysis

The stability of flavonoid-metal complexes is often quantified by their formation constants (log K) or by measuring their degradation over time under specific conditions. The available data indicates that quercetin generally forms more stable complexes with a range of divalent and trivalent metals compared to pinocembrin.

ComplexMetal IonStability Constant (log K) / % StabilityMethodReference
Quercetin
Quercetin-Al(III)Al³⁺log K₁=14.05, log K₂=10.02Potentiometric Titration[1]
Quercetin-Fe(II)Fe²⁺log K₁=9.44, log K₂=3.86Potentiometric Titration[1]
Quercetin-Cu(II)Cu²⁺Most Stable among divalent metalsESI-MSⁿ
Quercetin-Zn(II)Zn²⁺99.05% Stable at pH 6.8UPLC-PDA
Quercetin-Mg(II)Mg²⁺99.72% Stable at pH 6.8UPLC-PDA
Pinocembrin
Pinocembrin-Cu(II)Cu²⁺log K (apparent) ~ 11-15 (theoretical)Density Functional Theory (DFT)[2][3]
Pinocembrin-Fe(III)Fe³⁺log K (apparent) ~ 20-32 (theoretical)Density Functional Theory (DFT)[2]

Note: The stability constants for pinocembrin complexes are derived from theoretical calculations and may not directly correlate with experimental values. Direct experimental comparison under identical conditions is limited in the current literature.

Factors Influencing Complex Stability

The disparity in stability between quercetin and pinocembrin complexes can be attributed to their structural differences. Quercetin possesses a catechol group (3',4'-dihydroxy) on its B-ring and a hydroxyl group at the 3-position of the C-ring, both of which are potent metal chelation sites. This allows for the formation of highly stable five- or six-membered chelate rings with metal ions. In contrast, pinocembrin lacks the B-ring catechol group and the C-ring double bond, resulting in fewer and weaker coordination sites, primarily the 5-hydroxyl and 4-carbonyl groups. This structural limitation leads to the formation of less stable complexes.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for reproducing and building upon existing research.

Determination of Quercetin-Metal Complex Stability by UPLC-PDA

This method quantifies the degradation of the flavonoid complex over time.

Protocol:

  • Preparation of Solutions: Standard solutions of quercetin and its metal complexes (e.g., Mg-QCT, Zn-QCT) are prepared in a suitable solvent like ethanol.

  • pH Adjustment: The stability of the complexes is tested at various pH values. Buffered solutions are prepared to maintain a constant pH throughout the experiment.

  • Incubation: The solutions of the quercetin complexes are incubated at a specific temperature for a defined period.

  • Chromatographic Analysis: At predetermined time intervals, aliquots of the solutions are analyzed using Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA).

  • Quantification: The peak area of the intact complex is measured to determine its concentration. The percentage of the remaining complex is calculated to assess its stability.

Experimental Workflow for UPLC-PDA Stability Analysis

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Quercetin & Metal Complex Solutions pH Adjust pH with Buffers Prep->pH Incubate Incubate at Controlled Temperature pH->Incubate UPLC Inject into UPLC-PDA Incubate->UPLC Detect Detect & Quantify Peak Area UPLC->Detect Calculate Calculate % Stability Detect->Calculate

Caption: Workflow for assessing flavonoid complex stability using UPLC-PDA.

Theoretical Calculation of Pinocembrin-Metal Complex Stability by DFT

Density Functional Theory (DFT) is a computational method used to model and predict the electronic structure and properties of molecules, including the stability of metal complexes.

Protocol:

  • Model Building: The 3D structures of pinocembrin and the metal ion of interest are built using molecular modeling software.

  • Geometry Optimization: The geometries of the individual molecules and the resulting complex are optimized to find their most stable conformations.

  • Energy Calculation: The total electronic energy of the reactants (pinocembrin and metal ion) and the product (pinocembrin-metal complex) are calculated.

  • Binding Energy Calculation: The binding energy (and subsequently the formation constant) is calculated as the difference between the energy of the complex and the sum of the energies of the individual reactants.

Logical Workflow for DFT Stability Calculation

G cluster_model Molecular Modeling cluster_opt Geometry Optimization cluster_energy Energy Calculation cluster_stability Stability Determination Build Build 3D Structures (Pinocembrin & Metal Ion) Opt Optimize Geometries Build->Opt Energy Calculate Electronic Energies Opt->Energy Stability Calculate Binding Energy & Formation Constant (log K) Energy->Stability

Caption: A simplified workflow for determining complex stability via DFT.

Impact on Signaling Pathways

The stability of these flavonoid complexes can influence their biological activity, including their interaction with cellular signaling pathways.

  • Quercetin has been shown to modulate multiple signaling pathways, including the MAPK, PI3K/Akt, and Wnt pathways, which are crucial in cell proliferation, differentiation, and apoptosis.

  • Pinocembrin also exerts its biological effects through various signaling cascades, such as the ERK, ROCK, PI3K/Akt, and NF-κB pathways, which are involved in inflammation and cellular survival.

The enhanced stability of quercetin-metal complexes may lead to a more sustained interaction with these pathways, potentially resulting in more potent and prolonged therapeutic effects compared to the less stable pinocembrin complexes.

Signaling Pathways Modulated by Quercetin and Pinocembrin

G Quercetin Quercetin MAPK MAPK Quercetin->MAPK PI3K PI3K/Akt Quercetin->PI3K Wnt Wnt Quercetin->Wnt Pinocembrin Pinocembrin Pinocembrin->PI3K ERK ERK Pinocembrin->ERK ROCK ROCK Pinocembrin->ROCK NFkB NF-κB Pinocembrin->NFkB

Caption: Key signaling pathways influenced by quercetin and pinocembrin.

References

A Comparative Guide to the Pharmacokinetics of (+)-Pinocembrin Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of (+)-Pinocembrin in various animal models, supported by experimental data. The information presented herein is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this promising natural flavonoid.

Executive Summary

This compound, a flavonoid found in honey and propolis, has garnered significant interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][2] Understanding its pharmacokinetic properties is crucial for its development as a therapeutic agent. This guide summarizes the available pharmacokinetic data for this compound in rats and mice, highlighting key differences between the species. Currently, there is a notable lack of published pharmacokinetic data for this compound in other animal models such as dogs.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of this compound in rats and mice following intravenous and oral administration.

Table 1: Intravenous Administration of this compound

ParameterRatMouse
Dose (mg/kg) 10, 20, 22.5, 67.5No specific data available
Half-life (t½) ~15 minutes[1]No specific data available
Volume of Distribution (Vd) Similar between enantiomers[1]No specific data available
Clearance (CL) No specific data availableNo specific data available
Area Under the Curve (AUC) No specific data availableNo specific data available
Metabolism Rapidly metabolized, primarily through Phase II glucuronidation.[1]No specific data available
Excretion 6.99% ± 5.97% excreted in urine and 59.17% ± 22.13% in feces as parent drug over 72 hours. 40.6% ± 23.52% of metabolites are excreted in urine.No specific data available

Table 2: Oral Administration of this compound

ParameterRatMouse
Dose (mg/kg) 10040 (in APP/PS1 transgenic mice)
Cmax Low absorption of free flavonoidNo specific data available
Tmax No specific data availableNo specific data available
Bioavailability PoorNo specific data available
Metabolism Rapidly and extensively glucuronidated.Well metabolized and absorbed
Effects Significantly reduces learning and memory deficits in a transgenic mouse model of Alzheimer's disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for pharmacokinetic studies of this compound based on the reviewed literature.

Animal Models
  • Species: Male Sprague-Dawley rats are commonly used. For mouse studies, various strains including C57BL/6 and APP/PS1 transgenic mice have been utilized.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Acclimatization: A period of acclimatization is allowed before the commencement of experiments.

  • Fasting: Animals are often fasted overnight prior to drug administration.

Drug Administration
  • Intravenous (IV): this compound is dissolved in a suitable vehicle, such as a mixture of DMSO and PEG-600, and administered via the tail vein.

  • Oral (PO): For oral administration, this compound is typically suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or tail vein into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method
  • Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of pinocembrin in plasma. Reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) has also been used.

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or protein precipitation.

  • Chromatographic Separation: A C8 or C18 column is commonly used for separation with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Detection: Detection is performed using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode or a UV detector.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_model Animal Model Selection (e.g., Rat, Mouse) acclimatization Acclimatization animal_model->acclimatization iv_admin Intravenous Administration acclimatization->iv_admin po_admin Oral Administration acclimatization->po_admin blood_collection Blood Sample Collection iv_admin->blood_collection po_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_extraction Sample Extraction (SPE or PPT) plasma_prep->sample_extraction lc_ms_analysis LC-MS/MS or HPLC-UV Analysis sample_extraction->lc_ms_analysis pk_analysis Pharmacokinetic Parameter Calculation lc_ms_analysis->pk_analysis

Caption: Experimental workflow for pharmacokinetic studies of this compound.

Conclusion

The available data indicates that this compound exhibits rapid metabolism and elimination in rats. While studies in mice suggest good absorption and metabolic conversion, detailed comparative pharmacokinetic parameters are not yet available. A significant data gap exists for other animal models, particularly dogs, which limits a comprehensive interspecies comparison. Further research is warranted to elucidate the pharmacokinetic profile of this compound in a wider range of animal models to better predict its behavior in humans and facilitate its clinical development.

References

Validating the Safety and Toxicity Profile of Long-Term (+)-Pinocembrin Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and toxicity profile of long-term (+)-Pinocembrin administration, designed to inform researchers and drug development professionals. The information is based on available preclinical and clinical data, and is compared with a relevant alternative, Edaravone, a neuroprotective agent approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).

Executive Summary

Quantitative Safety and Toxicity Data

The following tables summarize the available quantitative data on the safety and toxicity of this compound and its comparator, Edaravone.

Table 1: Preclinical Toxicity Data

ParameterThis compoundEdaravoneSource
Acute Toxicity (LD50) > 500 mg/kg (oral, rat)693 mg/kg (oral, rat)Pinocembrin:[4], Edaravone: PubChem CID 3191
> 700 mg/kg (i.v., mouse)262 mg/kg (i.v., rat)Pinocembrin:[5], Edaravone: PubChem CID 3191
Sub-chronic/Chronic Toxicity (NOAEL) Not explicitly reported in publicly available literature. Studies indicate good tolerability at therapeutic doses.30 mg/kg/day (oral, rat, 26 weeks)EMA Assessment Report (Radicava)
Mutagenicity/Clastogenicity Non-mutagenic and not clastogenic in male Wistar rats (up to 100 mg/kg for 7 days).No evidence of mutagenicity or clastogenicity in a standard battery of tests.Pinocembrin:, Edaravone: EMA Assessment Report (Radicava)

Table 2: Clinical Safety and Tolerability

ParameterThis compoundEdaravoneSource
Dosage in Clinical Trials Single ascending doses of 20-150mg (i.v.); multi-dose of 60mg (i.v.)105 mg (oral) dailyPinocembrin:, Edaravone:
Reported Adverse Events Grade II acute urticaria (at 150mg dose), diarrhea. No serious adverse events reported.Fall (22.2%), muscular weakness (21.1%), constipation (17.8%), fatigue, dizziness, headache.Pinocembrin:, Edaravone:
Discontinuation due to Adverse Events One subject at 60mg bid due to diarrhea.8.6% of patients.Pinocembrin:, Edaravone:

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of safety data. Below are standardized protocols for key toxicity studies, based on OECD guidelines, which are applicable for the evaluation of compounds like this compound.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

  • Test Animals: Typically, young adult rats of a standard strain.

  • Group Size: At least 5 males and 5 females per dose group.

  • Dosage: At least three dose levels and a control group. The doses are selected based on the results of acute toxicity studies.

  • Administration: The test substance is administered orally by gavage once daily, seven days a week for 28 days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

    • Pathology: At the end of the study, all animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This sub-chronic study provides more comprehensive information on the toxicological profile of a substance.

  • Test Animals: Similar to the 28-day study.

  • Group Size: At least 10 males and 10 females per dose group.

  • Dosage: At least three dose levels and a control group.

  • Administration: Daily oral administration for 90 days.

  • Observations: Similar to the 28-day study, but with more extensive monitoring and a more comprehensive histopathological examination of organs and tissues.

  • Endpoint: Determination of the NOAEL for sub-chronic exposure.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with several key signaling pathways. Understanding these pathways is essential for elucidating its therapeutic effects and potential off-target activities.

Anti-inflammatory and Neuroprotective Signaling Pathway

Pinocembrin has been shown to exert its anti-inflammatory and neuroprotective effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Pinocembrin_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) RAGE RAGE Inflammatory_Stimuli->RAGE MAPK MAPK Pathway (p38, JNK, ERK) RAGE->MAPK NFkB_Activation NF-κB Activation RAGE->NFkB_Activation Pinocembrin This compound Pinocembrin->RAGE Inhibits Pinocembrin->MAPK Inhibits Pinocembrin->NFkB_Activation Inhibits MAPK->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Neuronal_Damage Neuronal Damage & Inflammation Pro_inflammatory_Cytokines->Neuronal_Damage

Pinocembrin's anti-inflammatory and neuroprotective signaling pathway.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a compound like this compound.

Toxicity_Workflow start Compound Synthesis & Characterization acute_toxicity Acute Toxicity Study (e.g., OECD 423) start->acute_toxicity dose_range Dose Range Finding acute_toxicity->dose_range subchronic_toxicity Sub-chronic Toxicity Study (e.g., OECD 408) dose_range->subchronic_toxicity data_analysis Data Collection & Analysis (Clinical signs, Hematology, Biochemistry, Histopathology) subchronic_toxicity->data_analysis noael NOAEL Determination data_analysis->noael risk_assessment Safety & Risk Assessment noael->risk_assessment

A generalized workflow for in vivo toxicity assessment.

Logical Relationship: Safety Profile Comparison

The following diagram illustrates the logical relationship in comparing the safety profiles of this compound and an alternative.

Safety_Comparison Pinocembrin This compound Preclinical Preclinical Data - Acute Toxicity (LD50) - Sub-chronic/Chronic (NOAEL) - Mutagenicity Pinocembrin->Preclinical Clinical Clinical Data - Adverse Events - Tolerability - Pharmacokinetics Pinocembrin->Clinical Alternative Alternative (e.g., Edaravone) Alternative->Preclinical Alternative->Clinical Comparison Comparative Safety Assessment Preclinical->Comparison Clinical->Comparison

Logical framework for comparing safety profiles.

Conclusion

The available evidence suggests that this compound has a favorable safety profile for long-term administration, characterized by low acute toxicity and good tolerability in early-phase human trials. While a specific long-term NOAEL has not been identified in the reviewed literature, the collective data supports its continued investigation as a therapeutic agent. For a more definitive assessment, further long-term, repeated-dose toxicity studies following standardized guidelines are warranted. Direct comparative studies with existing therapies will also be crucial in establishing its relative safety and therapeutic potential. Researchers should consider the outlined experimental protocols and signaling pathways in the design of future preclinical and clinical investigations.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential logistical and safety information for the proper disposal of (+)-Pinocembrin, ensuring the protection of personnel and the environment.

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste.[1] Best practices dictate treating all chemical waste with caution.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2] Although not classified as an irritant, it is good practice to avoid direct contact with skin and eyes.[1][2] After handling, wash hands thoroughly.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Pure this compound (Solid): Collect any unused or waste this compound powder in a dedicated waste container.

  • Solutions: this compound is often dissolved in organic solvents like DMSO or ethanol. The disposal method for these solutions is dictated by the hazards of the solvent. These solutions must be treated as hazardous chemical waste. Do not dispose of them down the drain.

  • Contaminated Materials: Items such as gloves, pipette tips, and weighing papers that are contaminated with this compound should be collected as solid chemical waste.

Step 2: Packaging and Labeling

  • Select a Compatible Container: Use a chemically compatible container with a secure, tight-fitting lid for all this compound waste. The container should be in good condition and leak-proof.

  • Label Clearly: Label the container with a "Hazardous Waste" tag (or as required by your institution), even if the compound itself is not classified as hazardous. The label must include:

    • The full chemical name: "this compound"

    • The words "Waste" or "Hazardous Waste"

    • The primary solvent if it is a solution (e.g., "Waste this compound in DMSO")

    • An approximate concentration or quantity

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation.

  • Ensure waste is segregated from incompatible materials. For instance, store waste containing flammable solvents separately from oxidizers.

Step 4: Final Disposal

  • Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup.

  • Empty Product Containers: An empty container that held this compound can typically be disposed of as regular trash once all the waste has been removed, leaving as little residue as possible. Deface or remove all chemical labels from the empty container and remove the cap before disposal.

Caution: Never dispose of this compound powder or solutions down the sink or in the regular trash. While one SDS suggests smaller quantities can be disposed of with household waste, this is not an acceptable practice in a professional laboratory setting. Always defer to your institution's EHS-approved procedures.

Data Presentation

The following table summarizes key data for this compound relevant to its handling and disposal.

ParameterValueSource
GHS Classification Not a hazardous substance or mixture
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Solubility Soluble in ethanol (~1 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.
Environmental Hazards Do not allow to enter sewers or surface/ground water. A derivative, Pinocembrin-7-O-β-D-glucopyranoside, is noted as very toxic to aquatic life.

Experimental Protocols

No experimental protocols for chemical neutralization are recommended for laboratory-scale disposal. The standard and safest procedure is collection and removal by a licensed professional waste disposal service.

Mandatory Visualization

The diagram below illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory environment.

Pinocembrin_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste Solution of this compound (e.g., in DMSO, Ethanol) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container (dictated by solvent) liquid_waste->collect_liquid store Store sealed container in a designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Pinocembrin
Reactant of Route 2
(+)-Pinocembrin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.